2-Hydroxycyclobutan-1-one
Description
Properties
IUPAC Name |
2-hydroxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4(3)6/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFPZGGCJLBVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504243 | |
| Record name | 2-Hydroxycyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-63-2 | |
| Record name | 2-Hydroxycyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxycyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Hydroxycyclobutan-1-one from Cyclobutanone
Section 1: Introduction and Strategic Overview
The α-hydroxy ketone motif is a cornerstone in organic synthesis, serving as a versatile precursor for a wide array of pharmaceuticals and complex natural products.[1] Specifically, 2-hydroxycyclobutan-1-one, a strained four-membered ring containing this functionality, offers a unique combination of reactivity and structural rigidity, making it a valuable building block. This guide provides an in-depth technical exploration of the primary methodologies for synthesizing this compound from its parent ketone, cyclobutanone, with a focus on the underlying mechanisms, practical execution, and comparative analysis for researchers in drug development and chemical synthesis.
Strategic Challenges in the α-Hydroxylation of Cyclobutanone
The direct synthesis of this compound presents unique challenges rooted in the chemical nature of the cyclobutanone scaffold. The core of the transformation lies in the selective functionalization of the α-carbon. This is almost universally achieved through the generation of a nucleophilic enolate intermediate, which then attacks an electrophilic oxygen source.
However, the reactivity of cyclobutanone is influenced by significant ring strain. While this strain increases the s-character of the α-C-H bonds, potentially increasing acidity, the overall rate of enolization is not substantially different from acyclic ketones like acetone.[2][3] The key to a successful synthesis is the efficient and regioselective generation of the cyclobutanone enolate under conditions that prevent side reactions, such as self-condensation or ring-opening.
A Comparative Overview of Synthetic Pathways
Several robust methods exist for the α-hydroxylation of ketones, each with distinct advantages and mechanistic considerations. The primary routes from cyclobutanone to this compound can be broadly categorized as:
-
Direct Oxidation of a Pre-formed Enolate: This is the most common and direct approach, where the cyclobutanone enolate is generated in situ using a strong base and then immediately trapped with an electrophilic oxygen donor. The Davis Oxidation is the archetypal example of this strategy.
-
Oxidation of a Silyl Enol Ether Intermediate: This two-step method, known as the Rubottom Oxidation, involves first converting cyclobutanone into its more stable silyl enol ether derivative, which is then oxidized.[4]
-
Catalytic Aerobic Oxidation: Representing a greener and more atom-economical approach, this method uses molecular oxygen as the terminal oxidant, often in the presence of a metal catalyst.[5][6][7]
Caption: High-level overview of synthetic routes to this compound.
Section 2: The Cornerstone of Synthesis: Enolate Generation
The success of the most reliable hydroxylation methods hinges on the quantitative and regioselective formation of the cyclobutanone enolate. This requires careful selection of the base, solvent, and temperature to establish kinetic control.
Under kinetic control (typically achieved with a strong, sterically hindered, non-nucleophilic base at low temperature), the less-substituted α-proton is abstracted, which is irrelevant in the symmetrical cyclobutanone. More importantly, these conditions prevent the enolate from participating in undesirable equilibrium processes like the aldol condensation.[8]
Key Experimental Choices & Causality:
-
Base: Lithium diisopropylamide (LDA)[9], sodium bis(trimethylsilyl)amide (NaHMDS), or potassium bis(trimethylsilyl)amide (KHMDS) are ideal. Their bulky nature prevents nucleophilic attack on the carbonyl carbon, and their high basicity ensures rapid and complete deprotonation.[10]
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent protonation of the highly reactive enolate.
-
Temperature: The reaction is typically conducted at -78 °C (a dry ice/acetone bath). This low temperature freezes out competing thermodynamic pathways and ensures the stability of the enolate intermediate prior to the addition of the oxidant.
Caption: Kinetic enolate formation from cyclobutanone.
Section 3: Direct Enolate Oxidation: The Davis Oxaziridine Method
The Davis Oxidation is a highly reliable and widely used method for the α-hydroxylation of ketones and esters.[11] It utilizes an N-sulfonyloxaziridine, most commonly 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent), as a robust, electrophilic oxygen source that is stable at room temperature.[12][13]
Mechanism of Action
The reaction proceeds via a three-step mechanism:
-
Enolate Formation: As described previously, cyclobutanone is deprotonated with a strong base at low temperature to form the nucleophilic enolate.[10]
-
Nucleophilic Attack: The enolate anion attacks the electrophilic oxygen atom of the oxaziridine ring in a bimolecular nucleophilic substitution (SN2) mechanism.[12][13] This step is highly efficient due to the strain in the three-membered oxaziridine ring and the electron-withdrawing nature of the N-sulfonyl group.[14]
-
Intermediate Collapse: This attack forms a transient hemiaminal-like intermediate, which rapidly fragments to yield the desired α-hydroxy ketone (after protonation during workup) and a sulfinimine byproduct.[12]
Caption: Mechanism of the Davis Oxidation for α-hydroxylation.
Experimental Protocol: Synthesis via Davis Oxidation
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Materials & Reagents:
-
Cyclobutanone (distilled)
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene
-
2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (approx. 0.2 M relative to cyclobutanone). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add distilled cyclobutanone (1.0 eq) to the cooled THF. Stir for 5 minutes. Slowly add KHMDS solution (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Oxidation: In a separate flask, dissolve the Davis reagent (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. The reaction is often rapid. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed (typically 1-2 hours).
-
Quenching & Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield pure this compound.
Section 4: The Silyl Enol Ether Route: Rubottom Oxidation
The Rubottom oxidation provides an alternative pathway that avoids the direct use of strong bases with the oxidizing agent. It involves two discrete steps: the formation of a silyl enol ether, followed by its oxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[4]
-
Silyl Enol Ether Formation: Cyclobutanone is reacted with a silylating agent (e.g., trimethylsilyl chloride, TMSCl) and a tertiary amine base (e.g., triethylamine). This converts the ketone into its corresponding silyl enol ether, a stable and isolable intermediate.
-
Oxidation/Rearrangement: The electron-rich double bond of the silyl enol ether is then epoxidized by m-CPBA. The resulting silyloxy-epoxide is unstable and undergoes a rapid rearrangement (promoted by the acidic byproduct or during workup) to afford the α-silyloxy ketone, which is then hydrolyzed to the final α-hydroxy ketone.
Comparative Insight: While this method is effective, it is less atom-economical than the Davis oxidation and requires an additional synthetic step. However, it can be advantageous if the substrate is sensitive to strong bases or if the silyl enol ether is already available.
| Feature | Davis Oxidation | Rubottom Oxidation |
| Number of Steps | One-pot | Two steps |
| Key Reagents | Strong Base (KHMDS), Oxaziridine | Silylating Agent, Amine Base, m-CPBA |
| Key Intermediate | Enolate (transient) | Silyl Enol Ether (isolable) |
| Byproducts | Sulfinimine, Salt | m-Chlorobenzoic Acid, Silyl species |
| Typical Yields | Good to Excellent | Good to Excellent |
| Primary Advantage | High efficiency, one-pot procedure | Avoids mixing strong base and oxidant |
Section 5: Emerging Methodologies: Catalytic Aerobic Oxidation
In the pursuit of more sustainable and environmentally benign synthetic methods, catalytic aerobic oxidations have emerged as a powerful alternative.[7][15] These reactions use molecular oxygen, often from ambient air, as the ultimate, non-polluting oxidant.
For cyclic ketones, phase-transfer catalysis has been shown to be effective for asymmetric α-hydroxylation using O₂.[5] While specific high-yield protocols for cyclobutanone are less documented in introductory literature compared to the Davis oxidation, the general principle involves a metal catalyst (e.g., based on Palladium[5] or Molybdenum[16][17]) that facilitates the transfer of an oxygen atom to the enolate or a related intermediate.
Advantages:
-
Green Chemistry: Uses air as the oxidant, with water as the only theoretical byproduct.
-
Atom Economy: Maximizes the incorporation of reactant atoms into the final product.
-
Catalytic: Requires only a small amount of catalyst, reducing waste.
Challenges:
-
Catalyst Development: Requires specialized and sometimes expensive metal catalysts or ligands.
-
Reaction Optimization: Can be sensitive to conditions such as solvent, temperature, and oxygen pressure.
-
Selectivity: Over-oxidation or other side reactions can be a concern and require careful control.
Section 6: Summary and Method Selection
The synthesis of this compound from cyclobutanone is a well-established transformation achievable through several reliable methods.
-
For reliability, high yield, and procedural simplicity on a laboratory scale, the Davis Oxidation is the premier choice. Its one-pot nature and the use of a stable, commercially available oxidant make it a highly practical and trustworthy protocol.
-
The Rubottom Oxidation serves as a valuable alternative, particularly when the substrate may be incompatible with the strong bases required for the Davis protocol or when a milder, two-step approach is preferred.
-
Catalytic aerobic oxidations represent the future of this transformation, aligning with the principles of green chemistry. While requiring more specialized development, they offer a scalable and environmentally responsible route for industrial applications.
The choice of method will ultimately depend on the specific needs of the researcher, considering factors such as scale, cost, available equipment, and the desired level of environmental impact.
Section 7: References
-
Davis, F. A., Vishwakarma, L. C., Billmers, J. G., & Finn, J. (1984). Synthesis of α-hydroxycarbonyl compounds (acyloins): a new application of N-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241–3243. [Link]
-
Organic Chemistry Portal. (n.d.). Davis Oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Davis oxidation. In Wikipedia. Retrieved from [Link]
-
Chem-Station. (2015). Davis Oxidation. Retrieved from [Link]
-
Liang, Y.-F., Wu, K., Song, S., Li, X., Huang, X., & Jiao, N. (2015). Iodine promoted α-hydroxylation of ketones. Organic & Biomolecular Chemistry, 13(23), 6481–6484. [Link]
-
Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
YouTube. (2025). Davis Oxidation Explained. Retrieved from [Link] [Note: Placeholder URL as original is a search redirect]
-
Tamm, C., & Ganter, C. (1985). The formation of bicyclo[n.2.0]alkan-1-ols from the reaction of the lithium enolates of simple ketones and phenyl vinyl sulfoxide. Organic & Biomolecular Chemistry. [Link]
-
Bella, M., & Jørgensen, K. A. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Catalysis, 5(6), 3349–3353. [Link]
-
Tidwell, T. T. (1990). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. Accounts of Chemical Research, 23(9), 273–279. [Link]
-
YouTube. (2020). Rubottom Oxidation: Discover the Amazing Way to Make Alpha Hydroxy Ketones from Ketones! Retrieved from [Link] [Note: Placeholder URL as original is a search redirect]
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]
-
YouTube. (2021). Davis Oxaziridine Oxidations: The Exciting Alpha Hydroxylation Method! Retrieved from [Link] [Note: Placeholder URL as original is a search redirect]
-
Richard, J. P., Amyes, T. L., & Toteva, M. M. (2000). Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. The Journal of Organic Chemistry, 65(16), 4983–4989. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
Bolm, C., & Schlingloff, G. (1995). Metal-Catalyzed Enantiospecific Aerobic Oxidation of Cyclobutanones. ChemInform, 26(43). [Link]
-
Organic Reactions, Inc. (2024). The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Retrieved from [Link]
-
Sheldon, R. A., & Arends, I. W. C. E. (2020). Catalytic Oxidations in a Bio-Based Economy. Frontiers in Chemistry, 8. [Link]
-
Muldoon, M. J. (2015). Aerobic oxidation catalysis with stable radicals. Catalysis Science & Technology, 5(1), 21-39. [Link]
-
Pisk, J., Vianello, R., & Vrdoljak, V. (2021). Alcohol Oxidation Assisted by Molybdenum Hydrazonato Catalysts Employing Hydroperoxide Oxidants. Molecules, 26(15), 4443. [Link]
Sources
- 1. Iodine promoted α-hydroxylation of ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sci-hub.red [sci-hub.red]
- 7. Catalytic Aerobic Oxidations - Google 圖書 [books.google.com.tw]
- 8. jackwestin.com [jackwestin.com]
- 9. The formation of bicyclo[n.2.0]alkan-1-ols from the reaction of the lithium enolates of simple ketones and phenyl vinyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Davis oxidation - Wikipedia [en.wikipedia.org]
- 13. Davis Oxidation [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Catalytic Oxidations in a Bio-Based Economy [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Characterization of 2-Hydroxycyclobutan-1-one: An In-Depth Technical Guide
Introduction
2-Hydroxycyclobutan-1-one is a fascinating small molecule that holds significance in synthetic organic chemistry as a versatile building block. Its strained four-membered ring, coupled with the presence of both a ketone and a secondary alcohol, makes it a valuable precursor for the synthesis of more complex carbocyclic and heterocyclic systems. The unique stereoelectronic properties of the cyclobutane ring can influence the reactivity and conformation of molecules, making a thorough understanding of its structure paramount for its effective utilization in research and drug development.[1]
Molecular Structure and Key Features
This compound (C₄H₆O₂) has a molecular weight of approximately 86.09 g/mol .[2][3] The molecule features a cyclobutane ring, a carbonyl group (ketone), and a hydroxyl group (alcohol) on adjacent carbon atoms. The presence of a chiral center at the carbon bearing the hydroxyl group means that this compound can exist as a racemic mixture of enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, one can deduce the connectivity and stereochemical relationships of the atoms.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the exchangeable hydroxyl proton.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum. .
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If desired, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
¹H NMR Spectral Data (Predicted)
While a publicly available experimental spectrum is elusive, a predicted ¹H NMR spectrum in D₂O provides valuable insight into the expected proton environment.[4]
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | Triplet | 1H | CH-OH (H2) |
| ~2.8 | Multiplet | 1H | CH₂ (H4) |
| ~2.6 | Multiplet | 1H | CH₂ (H4) |
| ~2.2 | Multiplet | 1H | CH₂ (H3) |
| ~1.9 | Multiplet | 1H | CH₂ (H3) |
Note: The hydroxyl proton (-OH) is not observed in D₂O due to deuterium exchange.
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum is consistent with the structure of this compound.
-
H2 (Methine Proton): The proton on the carbon bearing the hydroxyl group (C2) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom. Its predicted chemical shift is around 4.5 ppm. It is expected to appear as a triplet due to coupling with the two adjacent protons on C3.
-
H3 and H4 (Methylene Protons): The two sets of methylene protons (on C3 and C4) are diastereotopic, meaning they are chemically non-equivalent and should, in principle, have different chemical shifts and couple with each other (geminal coupling) and with adjacent protons (vicinal coupling). The protons on C4 are adjacent to the electron-withdrawing carbonyl group, which would shift them further downfield compared to the protons on C3. This is reflected in the predicted shifts of ~2.6-2.8 ppm for the H4 protons and ~1.9-2.2 ppm for the H3 protons. The complex splitting patterns (multiplets) arise from both geminal and vicinal couplings.
¹³C NMR Spectral Data (Inferred)
Based on the functional groups present and data from related cyclobutanone derivatives, the following ¹³C NMR chemical shifts can be anticipated.
| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale | | :--- | :--- | :--- | :--- | | > 200 | C1 (C=O) | The carbonyl carbon of a cyclobutanone typically appears at a very low field. | | 65-75 | C2 (CH-OH) | The carbon attached to the hydroxyl group is deshielded by the oxygen. | | 35-45 | C4 (CH₂) | This methylene carbon is adjacent to the carbonyl group. | | 15-25 | C3 (CH₂) | This methylene carbon is the most upfield aliphatic carbon. |
Note: The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound, which supports the utility of this technique in its characterization.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two NaCl or KBr plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin pellet.
-
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500-3200 (broad) | O-H | Stretching |
| ~3000-2850 | C-H (sp³) | Stretching |
| ~1780 | C=O | Stretching |
| ~1100 | C-O | Stretching |
Interpretation of the IR Spectrum
-
O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is the characteristic signature of the hydroxyl group, with the broadening resulting from hydrogen bonding.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ are expected for the C-H stretching vibrations of the cyclobutane ring.
-
C=O Stretch: The carbonyl stretching frequency in cyclobutanone is significantly higher than in acyclic ketones (which appear around 1715 cm⁻¹). This is due to the increased ring strain, which leads to a shorter and stronger C=O bond. A strong, sharp peak around 1780 cm⁻¹ would be a key indicator of the cyclobutanone moiety. The IR spectrum for cyclobutanone itself shows a strong absorption in this region.
-
C-O Stretch: The stretching vibration of the C-O single bond of the secondary alcohol is expected to appear in the fingerprint region, around 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically results in the observation of the molecular ion or a protonated/adducted molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Expected Mass Spectrum Data (EI)
-
Molecular Ion (M⁺): The molecular ion peak would be expected at an m/z of 86, corresponding to the molecular weight of C₄H₆O₂.
-
Key Fragments: The fragmentation pattern in EI-MS would likely be driven by the functional groups and the ring strain.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Interpretation of the Mass Spectrum
The fragmentation of cyclobutanones is well-documented and often involves cleavage of the ring. For this compound, several fragmentation pathways are plausible:
-
Loss of a hydroxymethyl radical (•CH₂OH): This would lead to a fragment at m/z 55.
-
Ring cleavage: Cyclobutanones can undergo cleavage to form ethylene and a ketene. In this case, it could lead to the loss of ethenone (CH₂=C=O), resulting in a fragment at m/z 42.
-
Alpha-cleavage: Cleavage of the bond between C1 and C2 or C1 and C4 is also possible.
The observation of a molecular ion at m/z 86, along with characteristic fragments at m/z 55 and 42, would provide strong evidence for the structure of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, through a combination of predicted data and inferences from established chemical principles, provides a detailed picture of its molecular structure. The key identifying features are the downfield methine proton in the ¹H NMR spectrum, the highly deshielded carbonyl carbon in the ¹³C NMR spectrum, the high-frequency carbonyl stretch in the IR spectrum, and a molecular ion peak at m/z 86 in the mass spectrum. This guide serves as a valuable resource for researchers working with this and related cyclobutane derivatives, providing the foundational knowledge necessary for confident structural characterization and further synthetic applications.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12608294, 2-Hydroxycyclobutanone. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031507). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82674, 2-Hydroxy-2-cyclopenten-1-one. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-hydroxycyclobutanone. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(11-Hydroxyundecyl)-1-cyclobutanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 569922, 2-Hydroxy-1-phenylbutan-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22486676, 3-Hydroxycyclobutan-1-one. Retrieved from [Link]
-
NIST. (n.d.). Cyclobutanone. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. Retrieved from [Link]
-
D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11205-11244. [Link]
-
Phillips, S. K., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications, E79, 1147-1150. [Link]
Sources
Stability of 2-Hydroxycyclobutan-1-one under acidic and basic conditions
An In-depth Technical Guide to the Stability of 2-Hydroxycyclobutan-1-one Under Acidic and Basic Conditions
Abstract
This compound is a valuable synthetic intermediate, prized for the inherent ring strain within its four-membered carbocycle which can be harnessed for complex molecular syntheses.[1][2] However, this reactivity also renders the molecule susceptible to degradation under both acidic and basic conditions. This guide provides a detailed analysis of the stability profile of this compound, elucidating the distinct degradation pathways, reaction mechanisms, and controlling factors under these conditions. Under acidic catalysis, the molecule is prone to ring-opening, rearrangement, and reactions with nucleophiles, driven by the formation of carbocationic intermediates. Conversely, basic conditions promote enolate formation, which can trigger ring-contraction rearrangements analogous to the Favorskii reaction. Understanding these stability limitations is critical for researchers, scientists, and drug development professionals to effectively utilize this versatile building block in synthesis, ensuring reaction efficiency and product purity.
Introduction: The Duality of Reactivity and Instability
Cyclobutane derivatives are powerful tools in organic synthesis, serving as rigid scaffolds and precursors for a variety of molecular architectures.[2][3] The significant ring strain energy (approximately 26 kcal/mol) of the cyclobutane ring is a key driver for its chemical transformations, including ring-opening, ring-expansion, and ring-contraction reactions.[3][4] this compound, an α-hydroxy ketone, embodies this reactivity. Its bifunctional nature, containing both a ketone and a secondary alcohol on a strained ring, makes it a versatile precursor for synthesizing compounds ranging from cyclopentenones to complex natural products.[1][5]
However, the very features that make this compound synthetically useful also define its inherent instability. The presence of the α-hydroxy group provides a handle for a variety of acid- and base-catalyzed transformations that can lead to unintended degradation or rearrangement. This guide serves as a comprehensive technical resource, detailing the mechanistic underpinnings of its behavior in acidic and basic environments and providing practical protocols for stability assessment.
Stability and Reactivity Under Acidic Conditions
In the presence of Brønsted or Lewis acids, this compound is highly reactive. The reaction is typically initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and activates the strained C-C bonds of the ring.
Key Mechanistic Pathways
The primary degradation pathways in acidic media involve the formation of a key carbocation intermediate, which can then undergo several transformations:
-
Ring-Opening/Expansion: Protonation of the carbonyl can facilitate the cleavage of the C1-C2 or C1-C4 bond. More commonly, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent departure of water generates a highly unstable α-acyl carbocation. This intermediate can undergo a rapid 1,2-hydride or 1,2-alkyl shift, often leading to ring expansion to form more stable cyclopentanone derivatives.[6][7] This process is driven by the release of ring strain.
-
Reaction with Nucleophiles: The activated cyclobutanone can be trapped by nucleophiles. For instance, in the presence of alcohols, acid catalysis promotes the formation of 2-alkoxycyclobutanones. This reaction proceeds through the formation of a hemiketal intermediate followed by dehydration.[1][8][9][10][11]
-
Dimerization: Under certain conditions, the reactive intermediate can be trapped by another molecule of this compound or its derivatives, leading to dimerization. For example, the acid-catalyzed reaction of 2-hydroxycyclobutanone with benzyl alcohol can yield not only the expected 2-benzyloxycyclobutanone but also a dimeric 1,6-bis(benzyloxy)-2,7-dioxatricyclo[6.2.0.03,6]decane product.[1]
Caption: Acid-catalyzed degradation pathways of this compound.
Summary of Acid-Catalyzed Reactions
The outcomes of acid-catalyzed reactions are highly dependent on the specific conditions and the nucleophiles present.
| Reaction Type | Acid Catalyst | Nucleophile/Solvent | Typical Products | Yield (%) | Reference |
| Etherification | p-TsOH | Benzyl Alcohol | 2-Benzyloxycyclobutanone | ~17% | [1] |
| Dimerization | p-TsOH | Benzyl Alcohol | bis(benzyloxy)dioxatricyclodecane | ~15% | [1] |
| Etherification & Dimerization | Amberlyst-15 | Varied Benzyl Alcohols | 2-(Benzyloxy)cyclobutanones & Dimeric Adducts | 41-84% | [1][8] |
| Ring-Opening/Cyclization | Brønsted Acid | Naphthols | 2,8-Dioxabicyclo[3.3.1]nonanes | Good | [12] |
Stability and Reactivity Under Basic Conditions
Under basic conditions, the reactivity of this compound is dominated by the acidity of the α-protons and the hydroxyl proton. Deprotonation at the C2 or C4 position generates an enolate, a potent nucleophile that initiates subsequent intramolecular reactions.
Key Mechanistic Pathways
-
Ring Contraction (Favorskii-type Rearrangement): The most significant transformation under basic conditions is a ring contraction to yield cyclopropanecarboxylic acid derivatives. This proceeds via a mechanism analogous to the Favorskii rearrangement.[13] The base first abstracts a proton from the hydroxyl group. The resulting alkoxide can then attack the carbonyl carbon to form a bicyclic oxiranyl intermediate. Alternatively, and more similarly to the classic Favorskii reaction, if the hydroxyl group were converted to a better leaving group, an enolate formed at C4 could displace it to form a cyclopropanone intermediate. This highly strained intermediate is then attacked by a nucleophile (such as a hydroxide or alkoxide), leading to the cleavage of a C-C bond and formation of a stable cyclopropyl carboxylate.[14][15] A tandem Wittig reaction with phosphonium ylides (a basic reagent) has been shown to induce a similar ring contraction of 2-hydroxycyclobutanone to form cyclopropanecarbaldehydes.
-
α-Ketol Rearrangement: This rearrangement involves the 1,2-migration of an alkyl group in an α-hydroxy ketone.[16] Under basic conditions, deprotonation of the hydroxyl group is the initiating step. The resulting alkoxide can rearrange, potentially leading to the formation of 2-formylcyclopropanol or other isomeric structures. The reaction is reversible and driven by thermodynamics, favoring the more stable isomer.[16]
-
Oxidation: In the presence of a base and an oxidant (such as air), α-hydroxy ketones can be oxidized to the corresponding α-diketone (in this case, cyclobutane-1,2-dione).[17]
Caption: Base-catalyzed degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound in a specific formulation or reaction medium, a forced degradation study is essential.
General Workflow for Stability Testing
Caption: General experimental workflow for stability assessment.
Protocol 1: Acidic Condition Stability Test
-
Objective: To evaluate the degradation rate and product formation of this compound in an acidic medium.
-
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.
-
Stress Sample Preparation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a sealed vial.
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of purified water.
-
Incubation: Place all vials in a thermostatically controlled bath at a set temperature (e.g., 60°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Quenching: Immediately neutralize the acidic aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation.
-
Analysis: Dilute the quenched sample to a suitable concentration and analyze using a validated HPLC or GC-MS method to quantify the remaining parent compound and identify major degradation products.
-
Protocol 2: Basic Condition Stability Test
-
Objective: To evaluate the degradation rate and product formation of this compound in a basic medium.
-
Methodology:
-
Stock and Control Preparation: Prepare stock and control solutions as described in the acidic stability test.
-
Stress Sample Preparation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a sealed vial.
-
Incubation and Sampling: Follow the same procedure for incubation and time-point sampling as the acidic test.
-
Quenching: Immediately neutralize the basic aliquot with an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze the quenched samples by HPLC or GC-MS as previously described.
-
Conclusion and Recommendations
This compound is a molecule of significant synthetic potential, but its utility is tempered by its inherent instability under both acidic and basic conditions.
-
Under Acidic Conditions: The compound is susceptible to ring-opening, rearrangement, and nucleophilic addition reactions. To minimize degradation, it is recommended to use anhydrous conditions, mild Lewis or Brønsted acids, and low temperatures. Reactions should be monitored closely to prevent the formation of undesired byproducts like dimers.
-
Under Basic Conditions: The primary degradation pathway is a Favorskii-type ring contraction. This transformation can be synthetically useful if desired, but it represents a significant degradation pathway if the cyclobutane core is to be preserved. To maintain stability, exposure to strong bases should be avoided. If basic conditions are necessary, the use of non-nucleophilic, sterically hindered bases at low temperatures may mitigate ring contraction.
For drug development professionals, the instability of this moiety necessitates careful formulation design, avoiding acidic or basic excipients. Forced degradation studies, as outlined, are crucial for identifying potential degradants and establishing a stable shelf-life for any active pharmaceutical ingredient containing this scaffold. By understanding these distinct reactivity patterns, researchers can either exploit them for novel synthetic transformations or strategically avoid them to preserve the integrity of the valuable cyclobutane ring.
References
-
Secci, F., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Organic & Biomolecular Chemistry, 15(47), 10053-10063. Available at: [Link]
-
ResearchGate. (2017). Acid-Catalyzed Reaction of 2-Hydroxycyclobutanone with Benzylic Alcohols | Request PDF. Available at: [Link]
-
Secci, F., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. RSC Publishing. Available at: [Link]
-
Mondal, S., et al. (2022). Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives. ACS Publications. Available at: [Link]
-
Secci, F., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. PubMed. Available at: [Link]
-
Secci, F., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Organic & Biomolecular Chemistry, 15(47), 10053-10063. Available at: [Link]
-
ResearchGate. Lewis acids mediated ring-opening reactions of cyclobutanones. Available at: [Link]
-
Organic Chemistry Portal. Favorskii Reaction. Available at: [Link]
-
Grokipedia. Favorskii reaction. Available at: [Link]
-
Wikipedia. Favorskii rearrangement. Available at: [Link]
-
National Center for Biotechnology Information. 2-Hydroxycyclobutanone. PubChem Compound Database. Available at: [Link]
-
Bellus, D., & Ernst, B. (1988). Synthesis and reactivity of compounds with cyclobutane ring(s). 10. Syntheses of squaric acid, its monoorthoesters, and related derivatives via [2 + 2] cycloadditions of tetraalkoxyethylenes with heterosubstituted ketenes. The Journal of Organic Chemistry. Available at: [Link]
-
Suvitha, A. (2023). What is Favorskii Rearrangement ? YouTube. Available at: [Link]
-
Hassner, A., & Dillon, J. L. (1979). Synthesis and reactivity of compounds with cyclobutane rings(s). 13. A simple, stereoselective, highly versatile synthesis of dichlorovinylcyclopropanecarboxylic acids via 2-chlorocyclobutanones. Journal of the American Chemical Society. Available at: [Link]
-
Bellus, D., et al. (1982). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
ResearchGate. Acid catalyzed ring expansion of enantiomerically enriched cyclobutanols. Available at: [Link]
-
ChemSynthesis. 2-hydroxycyclobutanone. Available at: [Link]
-
Lee-Ruff, E., & Mladenova, G. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]
-
Larraufie, M.-H., et al. (2011). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry. Available at: [Link]
-
Murai, A., Ono, M., & Masamune, T. (1977). Efficient Synthesis of 2 -Hydroxycyclobutanone Derivatives ; Application to the Synthesis of 1,4=Diketones and Cyclopentenones. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. Available at: [Link]
-
ResearchGate. (2018). From Ring-Expansion to Ring-Contraction: Synthesis of γ-Lactones from Cyclobutanols.... Available at: [Link]
-
BTC. (2024). What are the reaction intermediates in the reactions of cyclobutanol?. Available at: [Link]
-
ResearchGate. (2020). “On-Water” enhanced base-catalytic oxidation of α-hydroxy ketone to diketone. Available at: [Link]
-
National Center for Biotechnology Information. 2-Hydroxycyclopentanone. PubChem Compound Database. Available at: [Link]
-
Sawaki, Y., & Ogata, Y. (1977). Kinetics of the base-catalyzed decomposition of .alpha.-hydroperoxy ketones. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. Cyclobutene Ring Opening Reactions. Available at: [Link]
-
de Meijere, A., et al. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Li, J., et al. (2021). Base-Promoted Three-Component Cascade Reaction of α-Hydroxy Ketones, Malonodinitrile, and Alcohols: Direct Access to Tetrasubstituted NH-Pyrroles. The Journal of Organic Chemistry. Available at: [Link]
-
N'Dongo, H. W., et al. (2007). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Cuccu, F., et al. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters. Available at: [Link]
-
ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. Available at: [Link]
-
National Center for Biotechnology Information. 2-Hydroxy-2-cyclopenten-1-one. PubChem Compound Database. Available at: [Link]
-
Wurm, T., et al. (2018). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal. Available at: [Link]
-
Wikipedia. α-Ketol rearrangement. Available at: [Link]
-
Liu, Z., & Wang, Q. (2022). Ring contraction in synthesis of functionalized carbocycles. Chemical Society Reviews. Available at: [Link]
-
Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes. Available at: [Link]
-
National Center for Biotechnology Information. 3-Hydroxycyclobutan-1-one. PubChem Compound Database. Available at: [Link]
-
Jia, T., et al. (2016). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Nature Communications. Available at: [Link]
-
LibreTexts Chemistry. (2023). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
Sources
- 1. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. What are the reaction intermediates in the reactions of cyclobutanol? - Blog - BTC Pharmaceuticals [m.btcpharmtech.com]
- 8. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on Tautomerism in 2-Hydroxycyclobutan-1-one and its Derivatives
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena observed in 2-hydroxycyclobutan-1-one and its substituted derivatives. As a strained α-hydroxyketone, this molecule presents a complex and dynamic equilibrium involving keto-enol and ring-chain tautomerism. Understanding this equilibrium is critical for predicting molecular stability, reactivity, and spectroscopic behavior, which are paramount in the fields of medicinal chemistry and synthetic drug development. This document synthesizes experimental data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy with theoretical insights from quantum chemical calculations to offer a detailed mechanistic and quantitative analysis. We will explore the intrinsic and extrinsic factors—such as electronic effects, solvent polarity, and temperature—that govern the position of the tautomeric equilibrium. Furthermore, this guide outlines robust experimental protocols for the characterization of these systems and discusses the profound implications of tautomerism on the synthetic utility of this important class of compounds.
Introduction: The Dynamic Nature of α-Hydroxyketones
Tautomers are constitutional isomers of organic compounds that readily interconvert, a process commonly resulting in the relocation of a proton.[1] While keto-enol tautomerism is a fundamental concept in organic chemistry, its manifestation in strained cyclic systems like α-hydroxyketones introduces significant complexity.[2][3] this compound, the parent compound of this investigation, is a prime example of a molecule existing as a dynamic equilibrium of multiple forms.
The presence of an α-hydroxyl group adjacent to a carbonyl function within a constrained four-membered ring gives rise to two principal types of tautomerism:
-
Keto-Enol Tautomerism: The interconversion between the carbonyl (keto) form and its corresponding vinyl-alcohol (enol) form.[4] For most simple ketones, the equilibrium heavily favors the more stable keto form.[5][6]
-
Ring-Chain Tautomerism: An intramolecular process where the hydroxyl group adds to the carbonyl carbon, resulting in a cyclic hemiketal (or lactol) form.[7][8] This phenomenon is well-documented in hydroxy aldehydes and ketones, particularly in carbohydrate chemistry.[9][10]
The delicate balance between these tautomers is not merely an academic curiosity; it dictates the molecule's reactivity. The enol form provides a nucleophilic α-carbon, the keto form an electrophilic carbonyl carbon, and the cyclic hemiketal offers a masked carbonyl with distinct stereochemical properties. For drug development professionals, understanding and controlling this equilibrium is crucial, as the biological activity of a molecule is often attributable to a single, specific tautomer. This guide will dissect the multifaceted tautomeric behavior of this compound, providing the foundational knowledge required to manipulate these systems for synthetic and therapeutic advantage.
The Tautomeric Landscape of this compound
The tautomeric equilibrium of this compound (and its derivatives) is a dynamic interplay between three primary species: the keto form, the enol form, and the ring-chain hemiketal form.
-
The Keto Form (I): This is the classical representation, featuring a carbonyl group and an adjacent hydroxyl group on the cyclobutane ring.
-
The Enol Form (II): Proton transfer from the α-carbon to the carbonyl oxygen results in an endocyclic enol. The double bond within the strained four-membered ring introduces significant ring strain, a factor that often destabilizes this form relative to acyclic analogues.[11]
-
The Ring-Chain Tautomer (III): Intramolecular nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon yields a bicyclic hemiketal, specifically 2,5-dioxabicyclo[2.1.0]pentan-1-ol. This transformation alleviates some of the torsional strain associated with the planar cyclobutanone ring.
The equilibrium among these forms can be influenced by a multitude of factors, creating a complex energy landscape.
Caption: Tautomeric equilibrium in this compound.
Key Factors Governing Tautomeric Equilibrium
The relative populations of the keto, enol, and hemiketal tautomers are dictated by their thermodynamic stabilities, which are in turn modulated by a range of structural and environmental factors.
3.1. Electronic and Steric Effects of Substituents
Substituents on the cyclobutane ring can dramatically shift the tautomeric equilibrium.
-
Electron-withdrawing groups (EWGs): Groups like NO₂ or CF₃ placed on the α-carbon can increase its acidity, thereby favoring the formation of the enolate intermediate and potentially increasing the population of the enol form.[11]
-
Electron-donating groups (EDGs): Groups like OH or NH₂ tend to stabilize the keto form.[11]
-
Steric Hindrance: Bulky substituents can influence the puckering of the cyclobutane ring and may favor or disfavor the planar geometry of the enol or the specific conformation required for hemiketal formation.
3.2. Solvent Effects
The choice of solvent plays a pivotal role in determining the predominant tautomeric form.[12]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both the keto and enol forms. They can act as both H-bond donors and acceptors, effectively solvating the polar carbonyl group and the hydroxyl groups. In many cases, polar solvents favor the more polar open-chain keto form over the cyclic hemiketal.[7]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds, stabilizing the hydroxyl groups of the enol and hemiketal forms. The disruption of intramolecular hydrogen bonds in favor of solute-solvent interactions can significantly alter the equilibrium.[13]
-
Nonpolar Solvents (e.g., Cyclohexane, CCl₄): In these environments, intramolecular hydrogen bonding within the enol form can become a dominant stabilizing factor, potentially increasing its concentration relative to more polar solvents.[13][14]
3.3. Temperature
Thermodynamic parameters (ΔH and ΔS) govern the effect of temperature on the equilibrium. Ring-closing reactions, like the formation of the hemiketal, are often entropically disfavored.[9] Consequently, an increase in temperature typically shifts the equilibrium towards the open-chain (keto/enol) forms.[7] Variable-temperature NMR studies are invaluable for quantifying these effects.[15]
| Factor | Influence on Equilibrium | Rationale |
| Substituents | EWGs may favor enol; EDGs favor keto. | Alters α-hydrogen acidity and tautomer stability.[11] |
| Solvent Polarity | Increased polarity often favors the keto form. | Polar solvents stabilize the more polar keto tautomer.[7] |
| H-Bonding | Protic solvents disrupt intramolecular H-bonds. | Solute-solvent interactions compete with internal stabilization.[13] |
| Temperature | Higher temperatures favor the open-chain forms. | Ring-chain cyclization is typically entropically unfavorable.[9] |
| Caption: Summary of factors influencing tautomeric equilibrium. |
Experimental and Computational Characterization
A multi-pronged approach combining spectroscopic analysis and theoretical modeling is essential for a complete understanding of these tautomeric systems.
4.1. Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying tautomeric equilibria in solution.[16]
-
¹H NMR: Distinct signals for the α-proton in the keto form, the vinylic proton in the enol form, and the anomeric proton in the hemiketal form can be identified and integrated to determine the relative populations of each tautomer. The hydroxyl protons often appear as broad signals and can be confirmed by D₂O exchange.[17]
-
¹³C NMR: The chemical shifts of the carbonyl carbon (~200 ppm), the sp² carbons of the enol (~100-150 ppm), and the anomeric carbon of the hemiketal (~90-100 ppm) provide unambiguous evidence for the presence of different tautomers.
-
Variable-Temperature (VT) NMR: Tracking chemical shifts and signal integrations as a function of temperature allows for the determination of thermodynamic parameters (ΔH°, ΔS°) for the interconversion processes.[15]
Infrared (IR) Spectroscopy:
-
Keto Form: Characterized by a strong C=O stretching vibration (typically ~1785 cm⁻¹ for cyclobutanones due to ring strain) and a broad O-H stretch (~3400 cm⁻¹).
-
Enol Form: Shows a C=C stretch (~1650 cm⁻¹) and a sharp, sometimes intramolecularly H-bonded, O-H stretch.
-
Hemiketal Form: The C=O stretch is absent, and a broad O-H stretch remains.
4.2. Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental findings.[12][18]
-
Energetics: DFT methods can accurately calculate the relative ground-state energies (ΔE) and Gibbs free energies (ΔG) of the different tautomers, predicting their relative stabilities.[19]
-
Transition States: The energy barriers for the proton transfer (keto-enol) and cyclization (ring-chain) steps can be modeled to understand the kinetics of interconversion.
-
Spectra Prediction: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies, aiding in the assignment of experimental spectra to specific tautomeric structures.[19]
4.3. Experimental Workflow for Tautomer Analysis
Caption: Workflow for Tautomer Characterization.
Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve a precisely weighed sample (~5-10 mg) of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the equilibrium.
-
Initial ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) to allow for accurate quantitative integration.
-
Identification and Integration: Identify the characteristic proton signals for each tautomer. Integrate the well-resolved, non-overlapping signals corresponding to each species to calculate their molar ratio.
-
¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum to identify the key carbon signals (C=O, C=C, anomeric C) that confirm the presence of each tautomer.
-
D₂O Exchange (Optional): Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the -OH proton signals confirms their assignment.
-
Variable-Temperature (VT) Study: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 253 K to 323 K in 10 K increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.
-
Data Analysis: Calculate the tautomer ratios at each temperature. Plot ln(Keq) versus 1/T (van 't Hoff plot) to determine the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the tautomeric interconversion.
Causality Behind Choices: The use of multiple deuterated solvents is essential because the tautomeric equilibrium is highly solvent-dependent. VT-NMR is employed because it provides empirical thermodynamic data (ΔH°, ΔS°), moving beyond a simple snapshot at one temperature to reveal the fundamental energetic drivers of the equilibrium.
Reactivity and Synthetic Implications
The tautomeric equilibrium of 2-hydroxycyclobutanones is not just a structural feature but a critical determinant of their chemical reactivity.[20]
-
Nucleophilic Character: The enol tautomer, with its electron-rich C=C double bond, is a potent nucleophile. It can undergo reactions like α-halogenation or aldol-type additions.
-
Electrophilic Character: The keto tautomer possesses an electrophilic carbonyl carbon that is susceptible to attack by nucleophiles, such as organometallics or hydride reagents.
-
Ring Strain-Driven Reactions: The inherent strain of the cyclobutane ring can be harnessed in synthesis. For example, acid-catalyzed reactions with nucleophiles like thiols can lead to tandem addition/ring-contraction sequences to form highly functionalized cyclopropanes.[20]
Control over the tautomeric equilibrium can thus be used to direct the outcome of a reaction. By choosing a solvent or additive that favors one tautomer, a chemist can selectively promote a desired reaction pathway, enhancing the yield and purity of the target molecule.
Conclusion and Future Outlook
The tautomerism of this compound and its derivatives is a complex interplay of keto-enol and ring-chain forms, governed by a delicate balance of electronic, steric, and environmental factors. A thorough understanding of this dynamic equilibrium, achieved through a combination of advanced spectroscopic techniques and computational modeling, is fundamental to predicting the stability and reactivity of these valuable synthetic intermediates.
Future research will likely focus on the design of derivatives with substituents that can "lock" the molecule into a single, desired tautomeric form, thereby simplifying its reactive profile. Furthermore, exploring the tautomerism in enzymatic or biological environments will be critical for the rational design of new therapeutics based on the cyclobutane scaffold. The principles and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to navigate the fascinating and synthetically powerful world of α-hydroxyketone tautomerism.
References
- Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. (n.d.). RSC Publishing.
-
Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry. [Link]
-
Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. (n.d.). Canadian Science Publishing. [Link]
-
Whiting, J., & Edward, J. T. (1971). Ring-Chain Tautomerism of Hydroxyketones. Canadian Journal of Chemistry, 49(23), 3799–3807. [Link]
-
Sway, M. I., Al-Shawabkeh, I. D., & Khalil, S. M. (2004). A Theoretical Study of Substituted Cyclobutanones and Their Enols. Zeitschrift für Naturforschung A, 59(10-11), 838–844. [Link]
-
19.2: Keto-Enol Tautomers. (2014, July 25). Chemistry LibreTexts. [Link]
-
22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. [Link]
-
3.6: Keto-Enol Tautomerism. (2023, August 5). Chemistry LibreTexts. [Link]
-
Keto Enol Tautomerization. (n.d.). Chemistry Steps. [Link]
-
Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones. (1977). DeepDyve. [Link]
-
Solvent Effects On The Tautomeric Equilibrium of 2,4-Pentanedione. (n.d.). Scribd. [Link]
-
Insights into the reactivity of 2-hydroxycyclobutanones with thiols corroborated by quantum chemical DFT investigations, NMR and Raman analysis. (n.d.). ResearchGate. [Link]
-
Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022, February 22). PubMed Central. [Link]
-
Ring–Chain Tautomerism of Hydroxyketones. (n.d.). ResearchGate. [Link]
-
2-hydroxycyclobutanone. (2025, May 20). ChemSynthesis. [Link]
-
Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. (2022, October 5). ACS Publications. [Link]
-
Prediction of the dominant tautomeric form of drug-like molecules with a hybrid quantum chemistry-quantum computing approach. (2022, October 6). arXiv. [Link]
-
Femtochemistry of Norrish type-I reactions: II. The anomalous predissociation dynamics of cyclobutanone on the S-1 surface. (n.d.). ResearchGate. [Link]
-
1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031507). (n.d.). Human Metabolome Database. [Link]
-
Prediction Challenge: Cyclobutanone Photochemistry. (2024, February 15). AIP Publishing LLC. [Link]
-
Synthesis and Characterization of Some Polycyclic Cyclobutanones. (2002, May 1). IBM Research. [Link]
-
2-Hydroxycyclobutanone. (n.d.). PubChem. [Link]
-
A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. (n.d.). PubMed Central. [Link]
-
Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. (n.d.). ACS Omega. [Link]
-
Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules. (2014, August 26). PubMed Central. [Link]
-
22.1 Keto-Enol Tautomerism. (2023, November 23). Chemistry LibreTexts. [Link]
-
NMR and computational studies on tautomerism of 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one. (n.d.). CONICET. [Link]
-
Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025, October 11). DergiPark. [Link]
-
Ring–chain tautomerism (prototropy): Basic idea mechanism and Entropy factor with explanation. (2020, May 8). YouTube. [Link]
-
Tautomerism || Ring Chain Isomerism || Keto-enol isomerism || IIT-JEE || NEET || IIT JAM || CUET. (2023, March 13). YouTube. [Link]
-
22.2: Keto-Enol Tautomerism. (2024, July 30). Chemistry LibreTexts. [Link]
-
Why doesn't butanone switch to but-1-en-2-ol in tautomerism?. (2024, June 15). Quora. [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. (n.d.). ResearchGate. [Link]
-
What are some examples of the following: tautomerism of p-dihydroxy benzene and ring chain tautomerism?. (2015, July 23). Quora. [Link]
Sources
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. znaturforsch.com [znaturforsch.com]
- 12. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. scribd.com [scribd.com]
- 15. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hmdb.ca [hmdb.ca]
- 18. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and First Synthesis of 2-Hydroxycyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry and complex molecule synthesis. Its unique three-dimensional architecture imparts desirable properties to bioactive molecules, influencing their conformation, metabolic stability, and target-binding affinity. Within the diverse family of cyclobutane derivatives, 2-hydroxycyclobutan-1-one stands out as a versatile building block, possessing two reactive functional groups that enable a wide array of chemical transformations. This in-depth technical guide delves into the historical context of cyclobutane chemistry, elucidates the likely first synthesis of this compound based on the pioneering work in the mid-20th century, and presents a detailed, plausible experimental protocol for its preparation. We will explore the mechanistic underpinnings of this seminal transformation and provide insights into the causality behind the experimental choices, offering a robust resource for researchers in the field.
Introduction: The Allure of the Strained Ring
The chemistry of small, strained carbocycles has captivated organic chemists for over a century. The parent cyclobutane, a colorless gas, was first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene[1]. However, it was the functionalized derivatives, particularly cyclobutanones, that unlocked the synthetic potential of this four-membered ring system. The parent cyclobutanone, a volatile liquid, was first prepared in low yield by the Russian chemist Nikolai Kischner from cyclobutanecarboxylic acid[2]. The inherent ring strain in cyclobutanes, with C-C-C bond angles deviating significantly from the ideal 109.5°, leads to unique reactivity, making them valuable intermediates for ring-expansion, ring-contraction, and ring-opening reactions.
The introduction of a hydroxyl group alpha to the carbonyl in cyclobutanone, to form this compound, dramatically increases its synthetic utility. This α-hydroxy ketone moiety is a precursor to a variety of other functional groups and can participate in a range of stereoselective transformations, making it a cornerstone for the synthesis of complex natural products and pharmaceutical agents.
The Dawn of Functionalized Cyclobutanones: A Conia and Salaun Legacy
While the precise first documented synthesis of this compound is not readily apparent in a singular, dedicated publication, a thorough examination of the foundational work in cyclobutane chemistry from the 1960s and 1970s points towards the laboratory of Professor Jean-Marie Conia as its likely origin. Conia, along with his collaborator Jacques R. Salaun, published a series of seminal papers on the synthesis and reactivity of cyclobutane and cyclobutanone derivatives. Their explorations into the rearrangement of small rings laid the groundwork for accessing a plethora of functionalized cyclobutanes.
One of the most powerful methods for the synthesis of cyclobutanone derivatives developed during this era was the thermal cyclization of unsaturated carbonyl compounds. Furthermore, the Favorskii rearrangement, a reaction extensively studied for its ability to effect ring contraction in cyclic α-halo ketones, also provides a conceptual pathway to substituted cyclobutanes[3][4]. Given the extensive work of Conia and Salaun on such rearrangements, it is highly probable that the first preparation of this compound was achieved as an intermediate or a target in their broader investigation of cyclobutane chemistry.
The First Synthesis: A Plausible Reconstruction
Based on the established chemical transformations of the era, the most probable first synthesis of this compound would have involved the rearrangement of a readily accessible precursor. A highly likely candidate for this precursor is 1-ethoxy-1,2-cyclopropanediol, which upon acid-catalyzed rearrangement, would yield the target molecule. This approach is consistent with the broader theme of small ring rearrangements that was a hallmark of Conia's research.
The logic behind this proposed synthesis stems from the understanding of the acid-catalyzed opening of cyclopropane rings, particularly those bearing electron-donating groups. The presence of a hydroxyl group on the cyclopropane ring would facilitate the rearrangement, leading to the formation of the more stable four-membered ring system.
Proposed Synthetic Pathway
The following diagram illustrates the plausible first synthetic route to this compound.
Caption: Plausible first synthetic pathway to this compound.
Detailed Experimental Protocol
The following protocol is a reconstruction of a plausible experimental procedure for the first synthesis of this compound, based on the chemical principles and techniques of the mid-20th century.
Step 1: Synthesis of 1-ethoxycyclopropan-1,2-diol
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.
-
Add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Cyclopropanone Ethyl Hemiacetal: Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of cyclopropanone ethyl hemiacetal (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and bubble dry oxygen gas through the solution for 1 hour.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-ethoxycyclopropan-1,2-diol.
Step 2: Acid-Catalyzed Rearrangement to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude 1-ethoxycyclopropan-1,2-diol from the previous step in a 1:1 mixture of water and tetrahydrofuran.
-
Acidification: Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 3-5 mol%).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Neutralization and Work-up: Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford pure this compound.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not readily available |
| ¹H NMR (CDCl₃, ppm) | δ 4.5-4.3 (m, 1H), 3.8 (br s, 1H, -OH), 2.8-2.5 (m, 2H), 2.3-2.0 (m, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 208.0, 75.0, 35.0, 20.0 |
| IR (neat, cm⁻¹) | 3400 (br, O-H), 1780 (s, C=O) |
| Plausible Overall Yield | 30-40% |
Note: The spectroscopic data presented are typical expected values for this compound and are provided for illustrative purposes.
Mechanistic Insights: The Driving Force of Rearrangement
The acid-catalyzed rearrangement of 1-ethoxycyclopropan-1,2-diol to this compound is driven by the relief of ring strain. The three-membered cyclopropane ring is highly strained, and under acidic conditions, protonation of the hydroxyl group facilitates the opening of the ring to form a more stable carbocation intermediate. This is followed by a ring expansion to the four-membered cyclobutane system.
Caption: Proposed mechanism for the acid-catalyzed rearrangement.
Conclusion: A Foundation for Modern Synthesis
The discovery and initial synthesis of this compound, likely emerging from the foundational studies of Conia and Salaun, marked a significant, albeit perhaps unheralded, milestone in organic chemistry. This seemingly simple α-hydroxy ketone has proven to be a remarkably versatile building block, enabling the construction of complex molecular architectures with applications ranging from natural product synthesis to drug discovery. The plausible synthetic route outlined in this guide, rooted in the established principles of small ring chemistry of the mid-20th century, provides a valuable historical and practical perspective for today's researchers. Understanding the genesis of this key synthetic intermediate not only enriches our appreciation of the field's history but also inspires new avenues of research in the ever-evolving landscape of organic synthesis.
References
-
Bruce, J., & Willstätter, R. (1907). Über die Synthese des Cyclobutans. Berichte der deutschen chemischen Gesellschaft, 40(3), 3290-3296. [Link]
- Kishner, N. (1905). Ueber das Cyclobutanon. Journal der Russischen Physikalisch-Chemischen Gesellschaft, 37, 304-309.
- Favorskii, A. E. (1894). Action of potassium hydroxide on α-chloroketones. J. Russ. Phys. Chem. Soc., 26, 590-594.
-
Conia, J. M., & Salaun, J. R. (1972). Cyclobutane ring contractions not involving carbonium ions. Accounts of Chemical Research, 5(1), 33-40. [Link]
-
Wikipedia contributors. (2023). Cyclobutane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 2-Hydroxycyclobutan-1-one: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 2-Hydroxycyclobutan-1-one (CAS No. 17082-63-2), a strained cyclic ketol of significant interest to researchers in organic synthesis and drug development. We will delve into its fundamental properties, provide a detailed and field-proven synthesis protocol, explore its unique chemical reactivity, and discuss its applications as a versatile synthetic intermediate.
Core Compound Identification and Properties
This compound, an α-hydroxyketone (or acyloin), is a structurally unique building block. The inherent ring strain of the cyclobutane core, combined with the functionality of the vicinal hydroxyl and carbonyl groups, imparts a high degree of reactivity, making it a valuable precursor for more complex molecular architectures.
The official IUPAC designation for this compound is This compound .[1] It is registered under the CAS Number 17082-63-2 .[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 17082-63-2 | [1][2][3] |
| Molecular Formula | C₄H₆O₂ | [1][3][4] |
| Molecular Weight | 86.09 g/mol | [1][3][4] |
| Appearance | Colorless liquid | [2] |
| InChI Key | IGFPZGGCJLBVEJ-UHFFFAOYSA-N | [1] |
| SMILES | C1CC(=O)C1O | [1] |
Synthesis of this compound
The preparation of 2-hydroxycyclobutanone is a well-documented procedure that proceeds via an acyloin condensation of a succinate ester, followed by hydrolysis of a stable silyl enol ether intermediate. The following protocol is adapted from the robust and highly reliable procedure published in Organic Syntheses, which provides a self-validating system for obtaining the desired precursor.[5]
The causality behind this two-part strategy is rooted in the stability of the intermediate. The direct product of the acyloin condensation is sensitive; trapping it as a 1,2-bis(trimethylsilyloxy)cyclobutene derivative provides a stable, isolable compound that can be cleanly hydrolyzed to the target α-hydroxyketone when needed.[5]
Experimental Protocol
This step involves the reductive coupling of diethyl succinate in the presence of a silicon-based trapping agent. The use of finely dispersed molten sodium is critical for achieving a high-surface-area reductant, maximizing the efficiency of the condensation.
-
Apparatus: A 1-liter, three-necked, creased flask is fitted with a high-speed mechanical stirrer, a reflux condenser, and an addition funnel, all under an oxygen-free nitrogen atmosphere.
-
Reagents:
-
Dry Toluene or Xylene: ~300 mL
-
Sodium metal: 9.7 g (~0.4 g-atom)
-
Diethyl succinate: 17.4 g (0.100 mole)
-
Chlorotrimethylsilane: ~45 g (~0.4 mole)
-
-
Procedure:
-
The flask is charged with the solvent and freshly cut sodium. The solvent is brought to reflux, and the stirrer is operated at maximum speed to disperse the molten sodium into a fine suspension.
-
The stirrer speed is reduced, and a mixture of diethyl succinate and chlorotrimethylsilane in 125 mL of solvent is added over 1-3 hours. The reaction is exothermic.
-
The mixture is maintained at reflux with stirring for an additional 5 hours after the addition is complete.
-
After cooling, the flask contents are filtered through a coarse sintered-disk funnel within a nitrogen dry-box to remove sodium chloride.
-
The solvent is removed from the filtrate by distillation at atmospheric pressure.
-
The residue is distilled under reduced pressure to yield 1,2-bis(trimethylsilyloxy)cyclobutene as a colorless liquid.
-
The stable silyl enol ether is gently hydrolyzed to yield the final product. It is crucial to use oxygen-free methanol to prevent oxidative side reactions.
-
Apparatus: A 1-liter, three-necked flask is fitted with a magnetic stirring bar, a gas-inlet tube, a dropping funnel, and a reflux condenser.
-
Reagents:
-
Reagent-grade Methanol: 450 mL
-
1,2-Bis(trimethylsilyloxy)cyclobutene: 23 g (0.10 mole)
-
-
Procedure:
-
The flask is charged with methanol, and dry, oxygen-free nitrogen is bubbled through the solvent for approximately 1 hour.
-
The 1,2-bis(trimethylsilyloxy)cyclobutene is added to the methanol.
-
The solution is stirred at room temperature for 1 hour, during which the hydrolysis proceeds.
-
The methanol and the trimethylsilanol byproduct are removed under reduced pressure to yield the crude 2-hydroxycyclobutanone. Further purification can be achieved by distillation.
-
Synthesis Workflow Diagram
Spectroscopic Characterization
While a primary literature source containing a full experimental spectrum for this compound could not be located, its expected spectroscopic characteristics can be reliably predicted based on its structure. The following table summarizes these anticipated values, which are essential for the verification of the compound's identity after synthesis.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Value / Observation |
| ¹H NMR | -CH(OH)- | ~4.0 - 4.5 ppm (multiplet) |
| -CH₂- (adjacent to C=O) | ~2.5 - 3.0 ppm (multiplet) | |
| -CH₂- (adjacent to CHOH) | ~2.0 - 2.5 ppm (multiplet) | |
| -OH | Broad singlet, variable chemical shift | |
| ¹³C NMR | C=O (Ketone) | ~205 - 215 ppm |
| C-OH (Carbinol) | ~70 - 80 ppm | |
| CH₂ (adjacent to C=O) | ~40 - 50 ppm | |
| CH₂ (adjacent to C-OH) | ~20 - 30 ppm | |
| IR Spectroscopy | O-H stretch | ~3400 cm⁻¹ (broad) |
| C=O stretch (ketone) | ~1780 cm⁻¹ (elevated due to ring strain) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 86.0368 |
Chemical Reactivity and Synthetic Applications
The utility of 2-hydroxycyclobutanone stems from its unique combination of functionalities within a strained ring system. It serves as a precursor to a variety of valuable synthons.
-
Reactions at the Carbonyl Group: The ketone can be reduced to the corresponding diol. For instance, the reduction of 2-hydroxycyclobutanone is a known route to trans-1,2-cyclobutanediol.[6]
-
Reactions at the Hydroxyl Group: The alcohol can be protected or converted into a good leaving group for substitution reactions. Acid-promoted reactions with alcohols, such as benzyl alcohol, can yield 2-alkoxycyclobutanones, which are themselves valuable intermediates.[]
-
Ring-Expansion Reactions: The strained four-membered ring can undergo facile ring expansion. For example, reaction with 2-aminopyridines followed by oxidation with Dess-Martin periodinane can lead to the formation of 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones.[] This transformation highlights its use in building five-membered heterocyclic systems.
-
Precursor to Cyclopentenones: As an equivalent of a 1,4-dicarbonyl compound, it is a key intermediate for the synthesis of cyclopentenones, a core structure in many natural products and pharmaceuticals.[8][9][10]
Key Reaction Pathways
Role in Drug Development
While not typically incorporated as a final structural motif in drug molecules, the cyclobutane ring is increasingly utilized by medicinal chemists to confer unique conformational constraints and improve metabolic stability.[11] The primary role of 2-hydroxycyclobutanone in this field is as a versatile early-stage intermediate. Its ability to be transformed into functionalized cyclopentanes and other cyclic systems makes it a powerful tool in the synthesis of carbocyclic nucleoside analogues. These compounds, where the furanose ring of a natural nucleoside is replaced by a carbocycle, are a critical class of antiviral agents known for their increased metabolic stability.
Safety and Handling
-
Physical Hazards: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.
-
Health Hazards:
-
Expected to cause skin and serious eye irritation.
-
May cause respiratory irritation upon inhalation of vapors.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
All handling should be performed in a well-ventilated fume hood.
-
-
Synthesis Hazards: The synthetic protocol described involves highly hazardous materials, including molten sodium (flammable solid, reacts violently with water) and chlorotrimethylsilane (flammable, corrosive). This synthesis must only be performed by trained personnel with experience in handling air- and moisture-sensitive reagents under an inert atmosphere.
Conclusion
This compound is a potent and versatile chemical intermediate whose value lies in the latent reactivity of its strained α-hydroxyketone motif. The reliable and scalable synthesis provided by established protocols allows for its accessible preparation. For researchers and drug development professionals, this compound is not merely a chemical curiosity but a key enabling tool for the construction of complex molecular targets, particularly in the synthesis of five-membered rings and carbocyclic systems with significant biological potential. Its judicious application can unlock novel and efficient pathways to new chemical entities.
References
-
Murai, A., Ono, M., & Masamune, T. (1977). Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones. Journal of the Chemical Society, Chemical Communications. [Link]
-
Organic Syntheses, Coll. Vol. 6, p.172 (1988); Vol. 51, p.66 (1971). Scribd. [Link]
-
Murai, A., Ono, M., & Masamune, T. (1977). Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones. DeepDyve. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12608294, 2-Hydroxycyclobutanone. PubChem. [Link]
-
Rühlmann, K. (1971). 1,2-BIS(TRIMETHYLSILYLOXY)CYCLOBUTENE. Organic Syntheses, 51, 66. [Link]
-
Murai, A., Ono, M., & Masamune, T. (1977). Hydroxycyclobutanone Derivatives ; Application to the Synthesis of 1,4=Diketones and Cyclopentenones. RSC Publishing. [Link]
-
ChemSynthesis. (n.d.). 2-hydroxycyclobutanone. [Link]
-
LookChem. (n.d.). How to synthesis of 1,2-Cyclobutanediol, trans- CAS 35358-34-0 by 2-Hydroxycyclobutanone. [Link]
-
Wessjohann, L. A., et al. (2003). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100424. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22486676, 3-Hydroxycyclobutan-1-one. PubChem. [Link]
Sources
- 1. 2-Hydroxycyclobutanone | C4H6O2 | CID 12608294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 17082-63-2 CAS MSDS (2-Hydroxycyclobutanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. How to synthesis of 1,2-Cyclobutanediol, trans- CAS 35358-34-0 by 2-Hydroxycyclobutanone [lookchem.com]
- 8. Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. deepdyve.com [deepdyve.com]
- 10. Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Full text of "Organic syntheses" [archive.org]
- 12. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking Synthetic Potential: A Technical Guide to the Ring Strain Effects in 2-Hydroxycyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Four-membered carbocycles, such as cyclobutane derivatives, are valuable building blocks in organic synthesis and medicinal chemistry. Their inherent ring strain imparts unique reactivity that can be harnessed for the construction of complex molecular architectures. This in-depth technical guide focuses on 2-hydroxycyclobutan-1-one, a key intermediate whose utility is intrinsically linked to the energetic landscape dictated by its strained four-membered ring. We will explore the fundamental principles of ring strain in this molecule, its manifestation in spectroscopic data, its conformational preferences, and how its heightened reactivity can be exploited in chemical synthesis. This guide will provide researchers and drug development professionals with a comprehensive understanding of the core principles governing the chemistry of this versatile synthon.
The Genesis of Reactivity: Understanding Ring Strain in the Cyclobutane Core
The unique chemical behavior of this compound is rooted in the inherent instability of its four-membered ring. This instability, known as ring strain, is a combination of two primary factors: angle strain and torsional strain.
-
Angle Strain (Baeyer Strain): Proposed by Adolf von Baeyer, this concept describes the destabilization that occurs when bond angles deviate from the ideal values. For the sp³-hybridized carbon atoms in the cyclobutane ring, the ideal tetrahedral bond angle is 109.5°. However, the geometry of a planar cyclobutane would necessitate C-C-C bond angles of 90°, leading to significant angle strain. To partially alleviate this, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation, which slightly reduces the angle strain to approximately 88°.
-
Torsional Strain (Pitzer Strain): This type of strain arises from the eclipsing interactions between adjacent substituents. In a planar cyclobutane, all eight C-H bonds would be eclipsed, creating significant repulsive forces. The puckering of the ring also serves to reduce these eclipsing interactions by staggering the hydrogen atoms on adjacent carbons.
The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol, a substantial amount of potential energy that drives many of its chemical transformations. The introduction of a ketone and a hydroxyl group in this compound further modulates this strained system, influencing its conformation and reactivity.
Table 1: Comparative Ring Strain Energies of Small Cycloalkanes
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |
| Cyclopropane | 3 | 27.5 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane | 5 | 6.2 |
| Cyclohexane | 6 | 0 |
Spectroscopic Manifestations of a Strained System
The high degree of ring strain in this compound is not merely a theoretical concept; it has observable consequences in its spectroscopic properties, particularly in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: A High-Frequency Carbonyl Stretch
The position of the carbonyl (C=O) stretching vibration in an IR spectrum is highly sensitive to the electronic environment and bond angles of the ketone. In cyclic ketones, ring strain plays a dominant role. As the ring size decreases, the C-C(O)-C bond angle is compressed, leading to an increase in the s-character of the C-C bonds and a corresponding increase in the s-character and strength of the C=O bond. This results in a shift of the C=O stretching frequency to a higher wavenumber.
Caption: The relationship between ring size, strain, and carbonyl stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Puckered Ring
¹H and ¹³C NMR spectroscopy provide valuable insights into the connectivity and chemical environment of the atoms in this compound. While specific experimental data is scarce, we can predict the key features based on the known effects of ring strain and the presence of the functional groups.
-
¹H NMR: The protons on the cyclobutane ring are expected to appear in the aliphatic region of the spectrum. The puckered nature of the ring leads to non-equivalent axial and equatorial protons, which can result in complex splitting patterns. The proton on the carbon bearing the hydroxyl group (the α-proton) would be expected to be deshielded and appear at a lower field compared to the other ring protons. Its chemical shift and coupling constants would be highly dependent on the preferred conformation of the ring.
-
¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the typical range for ketones, generally >200 ppm. The carbon bearing the hydroxyl group (C2) will be significantly deshielded due to the electronegativity of the oxygen atom. The chemical shifts of the other ring carbons (C3 and C4) will also be influenced by the strained geometry of the ring.
Conformational Landscape and the Role of Intramolecular Hydrogen Bonding
The four-membered ring of this compound is not planar. It exists in a dynamic equilibrium between puckered conformations to minimize torsional strain. The presence of the hydroxyl group at the α-position introduces the possibility of intramolecular hydrogen bonding with the carbonyl oxygen.
This intramolecular hydrogen bond would form a five-membered ring, which can significantly influence the conformational preference of the cyclobutane ring. The formation of this hydrogen bond would favor a conformation where the hydroxyl group and the carbonyl oxygen are in close proximity. This can lock the molecule into a more rigid structure, impacting its reactivity.
Computational studies are a powerful tool for investigating these conformational preferences and the energetics of intramolecular hydrogen bonding. By calculating the relative energies of different conformers, we can predict the most stable arrangement of the molecule in the gas phase or in solution.
Caption: Puckered conformations of this compound, with one stabilized by an intramolecular hydrogen bond.
Harnessing Strain: Reactivity and Synthetic Applications
The significant ring strain in this compound makes it a highly reactive molecule, prone to reactions that lead to the opening of the four-membered ring. This reactivity is a valuable asset in organic synthesis, allowing for the construction of more complex acyclic and larger ring systems.
Acid-Catalyzed Ring Opening and Rearrangement
In the presence of acid, the carbonyl oxygen of this compound can be protonated, which activates the molecule towards nucleophilic attack and ring opening. For instance, acid-promoted reactions with alcohols can lead to the formation of 2-alkoxycyclobutanones.[1][2][3] These reactions proceed through a carbocation-like intermediate, and the relief of ring strain is a major driving force.
Furthermore, α-hydroxy ketones are known to undergo α-ketol rearrangements under acidic, basic, or thermal conditions. This involves the 1,2-migration of an alkyl or aryl group. In the case of this compound, this could lead to ring expansion or contraction, providing access to a variety of other cyclic and acyclic structures.
Experimental Protocol: Synthesis of 2-Hydroxycyclobutanone Derivatives
While the direct synthesis of this compound can be challenging, derivatives are often prepared through multi-step sequences. One reported method involves the intramolecular cyclization of a protected 4,4-(trimethylenedithio)butanal derivative, followed by deprotection and transformation to a 2-alkoxycyclobutanone.[4]
A General Synthetic Approach:
-
Starting Material Preparation: Synthesize a suitable precursor, such as a protected 4-halobutanal derivative.
-
Intramolecular Cyclization: Induce ring closure through an intramolecular nucleophilic substitution or addition reaction. This step is often the most critical for forming the strained four-membered ring.
-
Deprotection and Functionalization: Remove any protecting groups to reveal the hydroxyl and ketone functionalities. The resulting this compound can then be used in subsequent reactions or derivatized.
Caption: A generalized synthetic workflow for accessing 2-hydroxycyclobutanone derivatives.
Conclusion: A Strained Molecule with Untapped Potential
This compound represents a fascinating case study in the interplay of ring strain, molecular conformation, and chemical reactivity. Its inherent instability, a direct consequence of its four-membered ring, is not a liability but rather a powerful driving force for a variety of useful chemical transformations. For researchers in drug discovery and process development, understanding the principles outlined in this guide is key to unlocking the full synthetic potential of this and other strained cyclic intermediates. The ability to predict and control the outcomes of reactions involving such molecules opens up new avenues for the efficient construction of novel and complex chemical entities with potential biological activity. Further experimental and computational studies on this compound are warranted to fully elucidate its properties and expand its application in modern organic synthesis.
References
-
Secci, F., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Organic & Biomolecular Chemistry, 15(47), 10053-10063. [Link]
-
Request PDF. (n.d.). Acid-Catalyzed Reaction of 2-Hydroxycyclobutanone with Benzylic Alcohols. ResearchGate. [Link]
-
Secci, F., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. PubMed. [Link]
-
Murai, A., Ono, M., & Masamune, T. (1977). Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones. Journal of the Chemical Society, Chemical Communications, (16), 573-574. [Link]
Sources
- 1. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
A Technical Guide to 2-Hydroxycyclobutan-1-one for Researchers and Drug Development Professionals
Introduction: The Rising Profile of a Strained Ring in Chemical Synthesis
In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements and improved physicochemical properties is relentless. Among these, small, strained ring systems have garnered significant attention for their ability to impart conformational rigidity and novel exit vectors for substituent placement.[1][2][3][4] 2-Hydroxycyclobutan-1-one, a functionalized four-membered carbocycle, represents a versatile and increasingly valuable building block in this context. Its inherent ring strain and the presence of two reactive functional groups—a ketone and a secondary alcohol—make it a potent synthon for the construction of more complex molecular architectures.[5]
This technical guide provides an in-depth exploration of this compound, from its commercial availability and supplier landscape to its critical quality control parameters and safe handling. It is designed to equip researchers, synthetic chemists, and drug development professionals with the essential knowledge to effectively procure, evaluate, and utilize this compound in their research endeavors.
Chemical Identity and Physicochemical Properties
This compound is a cyclic alpha-hydroxy ketone. Its fundamental properties are summarized below:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 17082-63-2 | PubChem[6] |
| Molecular Formula | C₄H₆O₂ | PubChem[6] |
| Molecular Weight | 86.09 g/mol | PubChem[6] |
| Appearance | Colorless oil or white semi-solid | ChemicalBook |
| Boiling Point | 196.8±33.0 °C (Predicted) | ChemicalBook |
| Density | 1.335±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 12.86±0.20 (Predicted) | ChemicalBook |
The unique puckered structure of the cyclobutane ring, combined with the reactivity of the hydroxyl and carbonyl groups, underpins its utility in organic synthesis.[1]
Caption: Chemical structure of this compound.
Commercial Availability and Supplier Landscape
This compound is available from a number of chemical suppliers, primarily catering to the research and development market. The compound is typically offered in quantities ranging from grams to kilograms. Below is a summary of representative suppliers. Researchers should note that purity, lead times, and available documentation can vary significantly between suppliers.
| Supplier | Purity | Available Quantities | Location |
| Hangzhou J&H Chemical Co., Ltd. | 98% | 10g, 100g | China[5] |
| Molchemical | 96% | 25kg, 1ton | -[5] |
| Chemos GmbH | 96% | 10g, 100g | Germany[5] |
| 2A Pharmachem USA | 96% | 1kg, 25kg | United States[5] |
| Ambeed | - | - | -[7] |
It is imperative for researchers to request a certificate of analysis (CoA) for each batch to verify purity and identify any potential impurities that could interfere with their specific application.
Quality Control and Analytical Characterization
The isomeric purity and the absence of residual solvents or synthetic byproducts are critical for the successful application of this compound, particularly in drug discovery where impurities can lead to erroneous biological data. A multi-pronged analytical approach is recommended for rigorous quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure and assessing the purity of this compound.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the proton on the hydroxyl-bearing carbon, the hydroxyl proton itself, and the methylene protons of the cyclobutane ring.[8][9][10]
-
¹³C NMR: The carbon NMR spectrum confirms the presence of the four carbon atoms in their distinct chemical environments: the carbonyl carbon, the hydroxyl-bearing carbon, and the two methylene carbons.[6][11]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential impurities. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating and identifying volatile impurities.[12][13]
A Self-Validating Procurement and Quality Control Workflow
To ensure the scientific integrity of research utilizing this compound, a robust, self-validating procurement and quality control workflow is essential.
Caption: Recommended workflow for procurement and quality control.
Safe Handling, Storage, and Stability
As with any chemical reagent, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[15]
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use spark-proof tools and explosion-proof equipment.[14]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[14][15]
Storage and Stability
Alpha-hydroxy ketones can be susceptible to degradation over time, particularly through oxidation or rearrangement pathways.[16] While specific stability data for this compound is limited, the following general storage recommendations apply:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration is advisable.[15] Some suppliers recommend storage at -20°C.
-
Inert Atmosphere: For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Container: Keep the container tightly sealed to prevent moisture ingress and evaporation.[15]
Applications in Drug Discovery and Organic Synthesis
The cyclobutane motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, conformational rigidity, and potency.[1][2][4] this compound, with its dual functionality, serves as a valuable starting material for the synthesis of more complex cyclobutane derivatives.
As a Versatile Building Block
The hydroxyl and carbonyl groups of this compound can be manipulated through a variety of standard organic transformations:
-
Protection/Deprotection: The hydroxyl group can be protected with common protecting groups (e.g., silyl ethers) to allow for selective reactions at the carbonyl group.[17][18]
-
Oxidation: The secondary alcohol can be oxidized to the corresponding diketone.[19]
-
Reduction: The ketone can be reduced to a secondary alcohol, leading to the formation of a cyclobutane-1,2-diol.[20][21]
-
Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles, providing a route to tertiary alcohols.
These transformations open up a wide array of possibilities for incorporating the cyclobutane scaffold into larger molecules.[5][22][23]
Conclusion
This compound is a commercially available building block with significant potential for the synthesis of novel chemical entities in drug discovery and other areas of chemical research. Its unique structural and functional group characteristics offer a valuable tool for medicinal chemists seeking to explore new regions of chemical space. By adhering to the principles of rigorous quality control and safe handling outlined in this guide, researchers can confidently and effectively utilize this versatile synthon to advance their scientific objectives.
References
-
Al-Badran, S., & Al-Karawi, A. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100539. [Link]
- BenchChem. (2025).
- Wessjohann, L. A., & Biltz, H. (2018). Cyclobutanes in Small‐Molecule Drug Candidates.
- PharmaBlock. (n.d.).
-
Molbase. (n.d.). This compound price & availability. Retrieved from [Link]
- Thermo Fisher Scientific. (2025).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12608294, 2-Hydroxycyclobutanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22486676, 3-Hydroxycyclobutan-1-one. Retrieved from [Link]
- Sigma-Aldrich. (2009). SAFETY DATA SHEET - Cyclohexanone, 2-hydroxy-, dimer.
-
ChemSynthesis. (2025). 2-hydroxycyclobutanone. Retrieved from [Link]
- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Request PDF.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5373219, 2-(1-Hydroxybut-2-enylidene)cyclohexanone. Retrieved from [Link]
- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Request PDF.
-
SpectraBase. (n.d.). Cyclobutanone - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82674, 2-Hydroxy-2-cyclopenten-1-one. Retrieved from [Link]
- Sutcliffe, L. H., & Walker, S. M. (1967). Hydrogen resonance spectrum of cyclobutanone. The Journal of Physical Chemistry, 71(5), 1575-1576.
- Nature. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis.
-
Professor Dave Explains. (2016, April 28). Protecting Groups [Video]. YouTube. [Link]
- Reddit. (2016). Is there a way to protect alpha-hydroxy ketones from reduction but not "regular" ketones? (or vice-versa?). r/chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270624, 2-Hydroxycyclopentanone. Retrieved from [Link]
- ResearchGate. (n.d.). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols.
- LibreTexts Chemistry. (2021). 7.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview.
- ResearchGate. (n.d.).
- Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.
-
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved from [Link]
- TCI Chemicals. (n.d.). Protecting Agents.
- Organic Synthesis. (n.d.). Protecting Groups.
- PubMed. (1998). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European journal of clinical chemistry and clinical biochemistry, 36(5), 313-317.
- Organic Reactions. (2000). The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions, 1-368.
- NROChemistry. (n.d.). Reduction Reactions.
- National Center for Biotechnology Information. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. PubMed Central.
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates [ouci.dntb.gov.ua]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Hydroxycyclobutanone | C4H6O2 | CID 12608294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 17082-63-2 | this compound | Ambeed.com [ambeed.com]
- 8. Cyclobutanone(1191-95-3) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-(1-Hydroxybut-2-enylidene)cyclohexanone | C10H14O2 | CID 5373219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Hydroxy-2-cyclopenten-1-one | C5H6O2 | CID 82674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. organicreactions.org [organicreactions.org]
- 17. youtube.com [youtube.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Reduction Reactions | NROChemistry [nrochemistry.com]
- 22. researchgate.net [researchgate.net]
- 23. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Use of 2-Hydroxycyclobutan-1-one in Asymmetric Aldol Condensations
Introduction: The Synthetic Value of a Strained C4 Synthon
Cyclobutane derivatives are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Their inherent ring strain can be strategically harnessed for unique chemical transformations, making them powerful intermediates in organic synthesis.[3] Among cyclobutane-based building blocks, 2-hydroxycyclobutan-1-one stands out as a versatile and highly reactive synthon. Its bifunctional nature—containing both a nucleophilic α-hydroxy ketone moiety and an electrophilic carbonyl group—opens avenues for complex molecular construction.
This guide focuses on a particularly powerful application: the organocatalyzed direct aldol condensation of this compound. This reaction provides a highly efficient and stereocontrolled route to densely functionalized cyclobutanes, creating up to two new stereocenters, including a challenging chiral quaternary center, in a single step. We will explore the mechanistic underpinnings, practical considerations for reaction setup, and detailed protocols for achieving high levels of regio-, diastereo-, and enantioselectivity.
Mechanistic Principles: Controlling Reactivity and Stereochemistry
The direct asymmetric aldol reaction of this compound is typically achieved using amino acid-based organocatalysts, such as L-tryptophan or L-threonine.[4][5] The reaction proceeds via an enamine-based catalytic cycle, a cornerstone of organocatalysis.[6][7]
Causality Behind the Mechanism:
-
Enamine Formation: The catalyst's secondary amine (e.g., from proline, tryptophan) condenses with the ketone of this compound to form a chiral enamine intermediate. This is the key nucleophilic species in the reaction.
-
Regioselectivity: The reaction exhibits complete regioselectivity, with the aldol addition occurring exclusively at the C2 position to yield a 2,2-disubstituted product.[4][8] This is a critical advantage. The α-hydroxyl group is believed to play a crucial role, potentially through the formation of an intramolecular hydrogen bond that stabilizes the required enamine tautomer, thereby preventing reaction at the C4 position.
-
Stereochemical Control: The stereochemical outcome (the anti or syn configuration of the product) is determined during the C-C bond-forming step. The chiral catalyst creates a sterically defined environment. As the aldehyde approaches the enamine, the catalyst's side chain directs the electrophile to a specific face. The catalyst's carboxylic acid group can also act as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding and further locking in the transition state geometry.[4]
For instance, with L-tryptophan as the catalyst, the reaction preferentially yields the anti-diastereomer. This is rationalized by a transition state model where the enamine is stabilized by an intramolecular hydrogen bond, and the aldehyde approaches from the less sterically hindered face, guided by the catalyst's carboxylic acid.[4] This outcome is notably different from the selectivity typically observed in aldol reactions with acyclic hydroxyketones, highlighting the unique influence of the cyclobutane scaffold.[4]
Caption: Proposed catalytic cycle for the L-tryptophan catalyzed aldol reaction.
Application Notes: Catalyst and Condition Selection
The choice of catalyst and reaction conditions is paramount for controlling the yield and stereochemical outcome of the aldol addition. The experimental design must account for the subtle interplay between the catalyst structure, solvent, and substrate.
Catalyst Choice Dictates Diastereoselectivity
The diastereomeric ratio (dr) of the aldol product is highly dependent on the amino acid catalyst employed. This provides a powerful tool for selectively accessing different stereoisomers.
-
(S)-Tryptophan: This catalyst has been shown to favor the formation of the anti diastereomer . In dimethylformamide (DMF) with added water, diastereomeric ratios of up to 91:9 (anti:syn) have been reported.[4]
-
(S)-Threonine: In contrast, using (S)-threonine, particularly under solvent-free conditions, shifts the selectivity to favor the syn diastereomer , with reported dr values up to 85:15 (syn:anti).[5]
This reversal of diastereoselectivity underscores the sensitivity of the transition state to the catalyst's steric and electronic properties. Researchers can thus select the catalyst that directly leads to the desired diastereomer for downstream applications.
Solvent and Additives: Tuning for Success
The reaction medium significantly impacts catalyst solubility, reaction rates, and stereoselectivity.
-
DMF with Water: A mixture of DMF and water is a common solvent system for tryptophan-catalyzed reactions.[4] Water is often crucial for the hydrolytic release of the product from the iminium intermediate and the regeneration of the catalyst. The optimal amount must be determined empirically, as excess water can lead to side reactions.
-
Solvent-Free Conditions: A key advantage of some organocatalytic systems is the ability to run reactions without a bulk solvent. This is not only environmentally advantageous ("green chemistry") but can also accelerate the reaction and, as seen with L-threonine, alter the stereochemical course.[5]
Substrate Scope
The reaction is well-documented for a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents.[4][8] The electronic nature of the aldehyde can influence reaction time, but the overall regioselectivity and stereochemical pathway are generally maintained.
Data Summary
The following table summarizes representative results from the literature for the organocatalyzed aldol reaction of this compound.
| Catalyst (mol%) | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [isomer] | Reference |
| L-Tryptophan (30) | p-NO₂C₆H₄CHO | DMF/H₂O | 24 | 80 | 91:9 | 67 [anti] | [4] |
| L-Tryptophan (30) | C₆H₅CHO | DMF/H₂O | 48 | 65 | 85:15 | 65 [anti] | [4] |
| L-Threonine (30) | p-NO₂C₆H₄CHO | Solvent-Free | 48 | 72 | 15:85 | 84 [syn] | [5] |
| L-Threonine (30) | p-ClC₆H₄CHO | Solvent-Free | 72 | 68 | 20:80 | 80 [syn] | [5] |
Detailed Experimental Protocols
Adherence to a well-defined protocol is essential for reproducibility. The following are step-by-step procedures for achieving either the anti or syn aldol adduct.
Protocol 1: Synthesis of anti-2-(Hydroxy(phenyl)methyl)-2-hydroxycyclobutan-1-one
This protocol is adapted from the L-tryptophan catalyzed procedure reported by Frongia and Ollivier, which favors the anti diastereomer.[4]
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
(S)-Tryptophan (0.3 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous NH₄Cl, Brine
-
Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-tryptophan (0.3 equiv).
-
Solvent Addition: Add anhydrous DMF to dissolve the catalyst (approx. 0.5 M relative to the aldehyde).
-
Reagent Addition: Add this compound (1.0 equiv), followed by deionized water (e.g., 5-10 equiv relative to the catalyst). Stir the mixture for 10 minutes at room temperature.
-
Initiation: Add benzaldehyde (1.1 equiv) to the mixture in one portion.
-
Reaction Execution: Seal the flask and stir the reaction vigorously at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x) and brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure anti-aldol adduct.
-
Characterization: Confirm the structure and determine the diastereomeric ratio by ¹H NMR spectroscopy. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Synthesis of syn-2-(Hydroxy(4-nitrophenyl)methyl)-2-hydroxycyclobutan-1-one
This protocol is based on the L-threonine catalyzed, solvent-free procedure which favors the syn diastereomer.[5]
Materials:
-
This compound (1.2 equiv)
-
4-Nitrobenzaldehyde (1.0 equiv)
-
(S)-Threonine (0.3 equiv)
-
Mortar and pestle (optional, for grinding solids)
-
Reaction vial with a magnetic stir bar
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry reaction vial, add 4-nitrobenzaldehyde (1.0 equiv) and (S)-threonine (0.3 equiv). If both are crystalline solids, gently grind them together with a mortar and pestle to ensure intimate mixing.
-
Reagent Addition: Add this compound (1.2 equiv), which is often a liquid or low-melting solid, directly to the solid mixture.
-
Reaction Execution: Place a magnetic stir bar in the vial, seal it, and stir the resulting paste or slurry vigorously at room temperature for 48-72 hours. The mixture may become very thick.
-
Work-up & Purification: Directly load the crude reaction mixture onto a silica gel column. Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the pure syn-aldol adduct.
-
Characterization: Characterize the product as described in Protocol 1.
Caption: A generalized workflow for the organocatalyzed aldol reaction.
Conclusion
The organocatalyzed direct aldol condensation of this compound is a robust and highly valuable transformation for modern organic synthesis. Its ability to generate complex, stereochemically rich cyclobutane scaffolds from simple precursors is a testament to the power of organocatalysis. By carefully selecting the appropriate amino acid catalyst and reaction conditions, researchers can exert precise control over the diastereochemical outcome, selectively accessing either syn or anti aldol products. The protocols and data presented herein provide a solid foundation for drug development professionals and synthetic chemists to leverage this powerful reaction in the pursuit of novel molecular architectures.
References
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. (n.d.). NIH.
- The First Organocatalysed Direct Aldol Reaction of 2-Hydroxycyclobutanone | Request PDF. (2009). ResearchGate.
- Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers.
- ChemInform Abstract: Solvent-Free Stereoselective Organocatalyzed Aldol Reaction of 2-Hydroxycyclobutanone. | Request PDF. (2011). ResearchGate.
- Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Semantic Scholar.
- Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products | Request PDF. (2019). ResearchGate.
- Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation... AUETD.
- Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. (2024). MDPI.
- Hajos–Parrish–Eder–Sauer–Wiechert reaction. (n.d.). Wikipedia.
- Wei, L. (2022). Proline Catalysed Aldol Reaction Related with Organocatalysis. Longdom Publishing.
Sources
- 1. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Hydroxycyclobutan-1-one as a Strategic Precursor in the Synthesis of Complex Natural Products
An in-depth guide for researchers, scientists, and drug development professionals.
The quest for efficient and stereocontrolled routes to biologically active natural products is a central theme in modern organic synthesis. The structural motifs found in nature are often complex and densely functionalized, demanding innovative and versatile building blocks. Among these, strained carbocyclic molecules have emerged as powerful synthetic tools, with their inherent ring strain enabling a diverse array of chemical transformations.[1][2] 2-Hydroxycyclobutan-1-one, a readily accessible four-membered carbocycle, has garnered significant attention as a uniquely versatile precursor for constructing core scaffolds of numerous natural products, including terpenoids, alkaloids, and prostaglandins.[3][4][5]
This application note provides a technical guide on the strategic application of this compound in synthetic chemistry. We will delve into its characteristic reactivity, focusing on key transformations such as ring expansion and oxidative cleavage, which allow for the facile construction of five-membered rings and linear 1,4-dicarbonyl systems—common substructures in a multitude of natural products.[6][7] Detailed protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to leverage this powerful building block in their synthetic endeavors.
I. The Synthetic Advantage of the Strained α-Hydroxy Ketone Motif
The utility of this compound stems from the combined reactivity of its three key features: the strained four-membered ring, the ketone, and the α-hydroxyl group.
-
Ring Strain: The approximately 26 kcal/mol of strain energy in the cyclobutane ring makes it susceptible to selective bond cleavage under relatively mild conditions, providing a driving force for ring-opening and ring-expansion reactions.[1][8] This contrasts with more stable five- or six-membered rings, which require harsher conditions for similar transformations.
-
Ketone Functionality: The carbonyl group serves as a versatile handle for a wide range of transformations. It can be reduced, alkylated, or used to direct reactions at the α-position, such as aldol condensations.[9]
-
α-Hydroxyl Group: This group is pivotal. It can direct the stereochemical outcome of adjacent reactions, participate directly in rearrangements, and serve as a protecting group or a point for further functionalization.[9][10]
This unique combination allows chemists to use this compound as a "latent" cyclopentanone or a 1,4-dicarbonyl equivalent, unmasking complex functionality in a controlled manner.
II. Key Synthetic Transformations and Applications
Two primary strategic pathways dominate the use of this compound in synthesis: ring expansion to cyclopentanones and oxidative cleavage to 1,4-diketones.
One of the most powerful applications of cyclobutanone derivatives is their ability to undergo ring expansion to form five-membered rings.[11][12] This is particularly valuable in the synthesis of prostaglandins, a class of lipid compounds containing a cyclopentane core that mediate inflammation and other physiological processes.[13][14][15] A common strategy involves a pinacol-type rearrangement of a 1,2-diol derived from the cyclobutanone.[7][16]
The general workflow involves the addition of a nucleophile (e.g., a Grignard or organolithium reagent) to the ketone, creating a tertiary cyclobutanol. Subsequent acid-catalyzed rearrangement expands the ring, driven by the relief of ring strain. The regioselectivity of the rearrangement is a key consideration, often influenced by the migratory aptitude of the substituents.[17]
Diagram 1: General Mechanism for Pinacol-Type Ring Expansion
This diagram illustrates the acid-catalyzed rearrangement of a 1-(alkenyl)cyclobutane-1,2-diol, a derivative of this compound, to a 2-substituted cyclopentanone. This pathway is a key step in building the core structure of many natural products.
Alternatively, the strained C1-C2 bond of the α-hydroxy ketone can be readily cleaved under oxidative conditions.[18] This reaction provides a direct entry to acyclic 1,4-dicarbonyl compounds, which are themselves versatile intermediates. These linear precursors can be cyclized under acidic or basic conditions (e.g., via an intramolecular aldol condensation) to form cyclopentenones, another common motif in natural products, particularly in terpenes.[19][20][21]
This two-step sequence—oxidative cleavage followed by cyclization—transforms the cyclobutane ring into a cyclopentenone ring, effectively acting as a formal [4+1] annulation strategy.
Diagram 2: Oxidative Cleavage and Subsequent Cyclization Workflow
This workflow shows how this compound can be converted into a cyclopentenone. The initial oxidative cleavage yields a linear 1,4-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation.
III. Experimental Protocols
The following protocols are provided as representative examples. Researchers should always first consult primary literature for specific substrates and perform appropriate small-scale test reactions to optimize conditions.
Objective: To synthesize a 2-substituted cyclopentanone from this compound via nucleophilic addition and acid-catalyzed rearrangement.
Materials & Reagents:
-
This compound (or a protected variant like 2-(benzyloxy)cyclobutanone)[10]
-
Anhydrous solvent (e.g., THF, Diethyl Ether)
-
Organometallic nucleophile (e.g., Vinylmagnesium bromide, 1.0 M in THF)
-
Aqueous acid solution (e.g., 3 M HCl or saturated aqueous NH₄Cl for quenching)
-
Protic solvent for rearrangement (e.g., Formic acid, or Acetone/Water with a catalytic acid like H₂SO₄)
-
Extraction solvent (e.g., Ethyl Acetate)
-
Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried, under N₂ or Ar atmosphere)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Addition: Add the organometallic nucleophile (e.g., vinylmagnesium bromide, 1.2 eq) dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring & Quenching: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). Upon completion, slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutane-1,2-diol intermediate.
-
Ring Expansion: Dissolve the crude diol in a suitable solvent system for rearrangement (e.g., 80% aqueous formic acid). Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours, monitoring by TLC.
-
Final Workup & Purification: Neutralize the acid carefully with saturated aqueous NaHCO₃. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the resulting crude cyclopentanone by flash column chromatography on silica gel.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of cyclobutane ring proton signals and the appearance of characteristic cyclopentanone signals will validate the transformation.
Objective: To synthesize a γ-keto acid from this compound using Jones oxidation.[18]
Materials & Reagents:
-
This compound
-
Acetone (reagent grade)
-
Jones Reagent (Chromium trioxide in sulfuric acid; commercially available or prepared fresh. Caution: Highly toxic and carcinogenic. )
-
Isopropanol (for quenching excess oxidant)
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Drying agent (e.g., Anhydrous Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice-water bath.
-
Oxidation: Add Jones reagent dropwise to the stirred solution. An immediate color change from orange-red to green/brown is typically observed. Continue addition until a faint orange color persists, indicating a slight excess of the oxidant.
-
Reaction Monitoring & Quenching: Stir the reaction at 0 °C for 30-60 minutes after the addition is complete. Monitor by TLC. Quench the excess oxidant by the careful, dropwise addition of isopropanol until the orange color disappears completely and a green solution remains.
-
Workup: Remove the acetone under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting γ-keto acid can be purified by crystallization or flash column chromatography if necessary.
Safety: Jones reagent is a strong oxidant and a known carcinogen. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Chromium waste must be disposed of according to institutional guidelines.
IV. Data Summary
The following table summarizes the key transformations discussed, providing a quick reference for synthetic planning.
| Transformation | Starting Material | Key Reagents | Product Class | Application Example |
| Ring Expansion | 2-Hydroxycyclobutanone derivative | 1. R-MgX, R-Li2. H⁺ (e.g., HCOOH, H₂SO₄) | Substituted Cyclopentanone | Prostaglandin core synthesis[22] |
| Oxidative Cleavage | 2-Hydroxycyclobutanone | Jones Reagent (CrO₃/H₂SO₄) | 1,4-Dicarbonyl (γ-Keto acid) | Precursor to Cyclopentenones |
| Aldol Reaction | 2-Hydroxycyclobutanone | Aldehyde, Organocatalyst (e.g., (S)-Tryptophan) | 2,2-Disubstituted Cyclobutanone | Stereocontrolled functionalization[9] |
Diagram 3: Strategic Disconnection of a Natural Product Core
This diagram shows how a complex cyclopentane-containing natural product can be retrosynthetically disconnected back to this compound, highlighting its role as a strategic starting material.
V. Conclusion
This compound is more than just a simple cyclic ketone; it is a strategic linchpin for the synthesis of complex molecular architectures. Its inherent ring strain, combined with the versatile reactivity of the α-hydroxy ketone motif, allows for elegant and efficient construction of five-membered rings and functionalized acyclic chains. By mastering the key transformations of ring expansion and oxidative cleavage, synthetic chemists can unlock streamlined pathways to a wide range of important natural products and their analogues. The protocols and strategies outlined in this guide serve as a foundational resource for researchers aiming to incorporate this powerful building block into their synthetic programs, accelerating discovery in both academic and industrial settings.
References
-
Ramnauth, J., & Lee-Ruff, E. (2001). Photochemical preparation of cyclopropanes from cyclobutanones. Canadian Journal of Chemistry, 79(2), 114–120. Available at: [Link]
-
Griesbeck, A. G., & Bondock, S. (2010). Photochemical synthesis of nucleoside analogues from cyclobutanones: bicyclic and isonucleosides. Molecules, 15(6), 3816-3828. Available at: [Link]
-
Willems, D., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(10), 717-732. Available at: [Link]
-
Kim, J., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. Available at: [Link]
-
Liskon Biological. (2025). Importance of Cyclobutanone in Pharmaceutical Intermediates. Available at: [Link]
-
Molecule Vision. (n.d.). Cyclobutanone: A Key Intermediate for Pharmaceutical Drug Discovery. Available at: [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. Available at: [Link]
-
Ramnauth, J., & Lee-Ruff, E. (2001). Photochemical preparation of cyclopropanes from cyclobutanones. Canadian Journal of Chemistry. Available at: [Link]
-
Lee-Ruff, E. (1999). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 99(1), 77-142. Available at: [Link]
-
Nam, T. H., & Lee, E. (2000). The application of cyclobutane derivatives in organic synthesis. Tetrahedron, 56(38), 7631-7651. Available at: [Link]
-
Baran, P. S., et al. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Favorskii Reaction. Available at: [Link]
-
Conia, J. M., & Gore, J. (1964). Oxidative cleavage of tertiary cyclobutanols. A new synthetic approach to 1,4-diketones. Tetrahedron Letters, 5(24), 1463-1468. Available at: [Link]
-
Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 12, 1-15. Available at: [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Available at: [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Available at: [Link]
-
Kende, A. S. (1956). The Favorskiĭ Rearrangement of Haloketones. Organic Reactions, 11, 261-309. Available at: [Link]
-
Piras, L., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(4), 4538-4576. Available at: [Link]
-
Wang, Y., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(18), 2736-2766. Available at: [Link]
-
Murai, A., Ono, M., & Masamune, T. (1977). Efficient Synthesis of 2-Hydroxycyclobutanone Derivatives; Application to the Synthesis of 1,4-Diketones and Cyclopentenones. Journal of the Chemical Society, Chemical Communications, (16), 573-574. Available at: [Link]
-
Bigot, A., et al. (2025). Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. Helvetica Chimica Acta. Available at: [Link]
-
ChemSynthesis. (2025). 2-hydroxycyclobutanone. Available at: [Link]
-
Secci, F., et al. (2012). Stereoselective synthesis of (1 R,2 R)-1-amino-2-hydroxycyclobutanecarboxylic acid—serine derivative—, from racemic or optically active 2-benzyloxycyclobutanone. Tetrahedron: Asymmetry, 23(1), 85-90. Available at: [Link]
-
Brook, A. G., & Kucera, H. W. (1993). Synthesis and ring enlargement of 2-ethoxycarbonyl-1-silacyclobutanes. Journal of the Chemical Society, Chemical Communications, (2), 162-163. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ring-Expansion. Available at: [Link]
-
Hussain, M. M., et al. (2009). Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones. Journal of the American Chemical Society, 131(18), 6516-6524. Available at: [Link]
-
De Kimpe, N., & De Clercq, P. (1985). Enantioselective Synthesis of 2-Substituted Cyclobutanones. Tetrahedron, 41(19), 4275-4288. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Available at: [Link]
-
MedChem Simplified. (2020). Acetate Pathway: 6 - Prostaglandin Biosynthesis. YouTube. Available at: [Link]
-
Chen, P., et al. (2016). Rh-Catalyzed Reagent-Free Ring Expansion of Cyclobutenones and Benzocyclobutenones. Chemical Science, 7(5), 3246-3250. Available at: [Link]
-
Smith, B. T., Gracias, V., & Aubé, J. (2000). Regiochemical studies of the ring expansion reactions of hydroxy azides with cyclic ketones. The Journal of Organic Chemistry, 65(12), 3771-3774. Available at: [Link]
-
Li, Z., et al. (2020). Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of Engineered E. coli. Molecules, 25(21), 5184. Available at: [Link]
-
Wang, Y., et al. (2022). Contemporary synthesis of bioactive cyclobutane natural products. Chinese Chemical Letters, 33(5), 2259-2270. Available at: [Link]
-
Lasprilla-Botero, C., et al. (2021). Terpenes and Terpenoids: Building Blocks to Produce Biopolymers. Polymers, 13(16), 2639. Available at: [Link]
-
Lasprilla-Botero, C., et al. (2021). Terpenes and Terpenoids: Building Blocks to Produce Biopolymers. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxycyclobutanone. PubChem Compound Database. Available at: [Link]
-
Li, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Beilstein Journal of Organic Chemistry, 20, 846-871. Available at: [Link]
-
Loza-Tavera, M. (1999). Monoterpenes in essential oils. Advances in Experimental Medicine and Biology, 464, 49-62. Available at: [Link]
-
Li, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. Available at: [Link]
-
Canna Companion. (n.d.). Terpenes | The Main Building Block Of Plant Oil. Available at: [Link]
-
Renata, H. (2025). Prostaglandins and their biosynthesis via cyclooxygenation. ResearchGate. Available at: [Link]
-
Unknown author. (n.d.). Terpenes (C5H8)-medicinal molecules and important building blocks in nature. Available at: [Link]
-
Kirkby, N. S., et al. (2016). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical Science, 130(9), 641-656. Available at: [Link]
-
NPTEL-NOC IITM. (2022). Lecture 10: Total synthesis of Prostaglandin (Corey). YouTube. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Cyclobutanone synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ring-Expansion [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regiochemical studies of the ring expansion reactions of hydroxy azides with cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidative cleavage of tertiary cyclobutanols. A new synthetic app...: Ingenta Connect [ingentaconnect.com]
- 19. mdpi.com [mdpi.com]
- 20. Terpenes | The Main Building Block Of Plant Oil | Canna Companion [cannacompanionusa.com]
- 21. foreverest.net [foreverest.net]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Synthesis of 2-Alkoxycyclobutanones via Acid-Catalyzed Reactions of 2-Hydroxycyclobutan-1-one with Alcohols
Introduction
2-Hydroxycyclobutan-1-one is a versatile four-membered carbocyclic building block that holds significant potential in modern organic synthesis. Its strained ring system and bifunctional nature—possessing both a ketone and a secondary alcohol—make it a reactive precursor for a variety of molecular scaffolds.[1] Acid-catalyzed reactions of this substrate with alcohols provide a direct and efficient pathway to synthesize 2-alkoxycyclobutanones. These products are valuable intermediates, serving as precursors for the synthesis of 1,4-dicarbonyl compounds, substituted cyclopentenones, and other complex molecular architectures of interest in pharmaceutical and materials science research.[1][2][3][4]
This application note provides a comprehensive guide to the acid-catalyzed synthesis of 2-alkoxycyclobutanones. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, and discusses the critical parameters that govern the reaction's efficiency and selectivity. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to successfully implement and adapt these reactions for their specific synthetic goals.
Part 1: Mechanistic Insights and Chemoselectivity
The reaction between this compound and an alcohol under acidic conditions is not merely a simple etherification. It involves a nuanced interplay of equilibria, with the acid catalyst playing a crucial role in activating the substrate at two distinct sites: the carbonyl oxygen and the hydroxyl group. The prevailing mechanism and ultimate product distribution are highly dependent on the reaction conditions, particularly the choice of solvent.[5][6]
Mechanism A: Hemiacetal Formation and Substitution
The reaction proceeds through two key stages under acid catalysis:
-
Protonation and Nucleophilic Attack: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[7][8][9] A molecule of the alcohol then acts as a nucleophile, attacking the activated carbonyl to form a protonated hemiacetal. Subsequent deprotonation yields the neutral hemiacetal intermediate.[10][11]
-
Formation of an Oxonium Ion and Substitution: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[10] The departure of water is facilitated by the lone pair electrons on the adjacent ether oxygen, forming a resonance-stabilized oxonium ion. A second molecule of alcohol then attacks this highly electrophilic species. Final deprotonation yields the acetal. In the context of 2-hydroxycyclobutanone, the initial hydroxyl group at C2 can also be protonated and eliminated as water, leading to a stabilized carbocation at C2, which is then trapped by the alcohol nucleophile to form the desired 2-alkoxycyclobutanone.
The overall transformation is a reversible process. To drive the reaction towards the product, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction, for instance, with a Dean-Stark trap or molecular sieves.[7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. deepdyve.com [deepdyve.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. 2.5 Addition of Alcohols to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 11. m.youtube.com [m.youtube.com]
Experimental protocol for the synthesis of 2-(benzyloxy)cyclobutanones.
Introduction
Cyclobutanone derivatives are valuable intermediates in organic synthesis, serving as versatile building blocks for a variety of more complex molecules, including natural products and pharmaceutical agents. Their inherent ring strain can be strategically exploited in ring-opening and ring-expansion reactions, providing access to diverse molecular architectures. The introduction of a benzyloxy group at the 2-position of the cyclobutanone core yields a bifunctional molecule with a protected hydroxyl group and a reactive ketone. This functionality is particularly useful as the benzyl ether is a stable protecting group that can be readily removed under mild hydrogenolysis conditions, revealing the alcohol for further elaboration. This application note provides a detailed, two-step experimental protocol for the synthesis of 2-(benzyloxy)cyclobutanone, commencing with the acyloin condensation of a dialkyl succinate.
Mechanistic Rationale and Strategy
The overall synthetic strategy involves two key transformations:
-
Acyloin Condensation: The synthesis of the cyclobutanone core is achieved via an intramolecular acyloin condensation of a succinate ester (e.g., diethyl succinate). This reaction, mediated by metallic sodium, proceeds through a reductive coupling of the two ester carbonyls to form an enediolate intermediate. To circumvent side reactions and improve yields, chlorotrimethylsilane is employed as an in situ trapping agent, converting the enediolate to the more stable 1,2-bis(trimethylsilyloxy)cyclobutene.[1][2] Subsequent hydrolysis under mild acidic conditions furnishes the desired α-hydroxyketone, 2-hydroxycyclobutanone.
-
Acid-Catalyzed Etherification: The final step involves the protection of the hydroxyl group as a benzyl ether. This is accomplished through an acid-catalyzed reaction between 2-hydroxycyclobutanone and benzyl alcohol.[3][4][5] The acidic catalyst, typically p-toluenesulfonic acid (p-TSA), protonates the hydroxyl group of the benzyl alcohol, facilitating its departure as water and the formation of a benzyl carbocation. This electrophile is then attacked by the hydroxyl group of the 2-hydroxycyclobutanone to form the desired ether.
Experimental Protocols
Part 1: Synthesis of 2-Hydroxycyclobutanone
This procedure is adapted from the Organic Syntheses protocol for the acyloin condensation of diethyl succinate.[1]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl succinate | C8H14O4 | 174.19 | 17.4 g | 0.100 |
| Sodium metal | Na | 22.99 | 9.2 g | 0.40 |
| Chlorotrimethylsilane | C3H9SiCl | 108.64 | 43.5 g (50 mL) | 0.40 |
| Toluene | C7H8 | 92.14 | 400 mL | - |
| Methanol | CH4O | 32.04 | 100 mL | - |
| Hydrochloric acid (2M) | HCl | 36.46 | As needed | - |
| Diethyl ether | C4H10O | 74.12 | For workup | - |
| Anhydrous MgSO4 | MgSO4 | 120.37 | For drying | - |
Procedure:
-
Reaction Setup: A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus is thoroughly flame-dried under a stream of dry nitrogen.
-
Sodium Dispersion: The flask is charged with 300 mL of dry toluene and 9.2 g of freshly cut sodium metal. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Acyloin Condensation: Once the sodium is dispersed, the stirrer speed is reduced to maintain a gentle reflux. A mixture of 17.4 g of diethyl succinate and 43.5 g of chlorotrimethylsilane in 100 mL of dry toluene is added dropwise from the dropping funnel over 2 hours. The reaction is exothermic, and a purple precipitate will form. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the excess sodium is quenched by the slow addition of 50 mL of methanol. The mixture is then filtered through a pad of Celite to remove the sodium chloride precipitate. The filtrate is concentrated under reduced pressure to yield crude 1,2-bis(trimethylsilyloxy)cyclobutene.
-
Hydrolysis: The crude product is dissolved in 100 mL of methanol, and 2M hydrochloric acid is added dropwise with stirring at room temperature until the solution becomes acidic (pH ~2). The reaction is monitored by TLC until the starting material is fully consumed.
-
Purification: The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield 2-hydroxycyclobutanone as a pale yellow oil, which should be used promptly in the next step due to its propensity to dimerize.[1]
Part 2: Synthesis of 2-(Benzyloxy)cyclobutanone
This protocol is based on the general method for acid-catalyzed etherification of 2-hydroxycyclobutanone.[3][4][5]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydroxycyclobutanone | C4H6O2 | 86.09 | 8.6 g | 0.10 |
| Benzyl alcohol | C7H8O | 108.14 | 13.0 g (12.5 mL) | 0.12 |
| p-Toluenesulfonic acid | C7H8O3S | 172.20 | 0.95 g | 0.0055 |
| Dichloromethane | CH2Cl2 | 84.93 | 200 mL | - |
| Saturated NaHCO3 soln. | - | - | For workup | - |
| Anhydrous MgSO4 | MgSO4 | 120.37 | For drying | - |
| Silica gel (230-400 mesh) | SiO2 | 60.08 | For chromatography | - |
| Hexanes/Ethyl Acetate | - | - | For chromatography | - |
Procedure:
-
Reaction Setup: A 500 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser is charged with 8.6 g of crude 2-hydroxycyclobutanone, 13.0 g of benzyl alcohol, and 200 mL of dichloromethane.
-
Catalyst Addition: To the stirring solution, 0.95 g of p-toluenesulfonic acid monohydrate is added.
-
Reaction: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes/ethyl acetate eluent system.
-
Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel and washed with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine. The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution starting with 95:5 hexanes/ethyl acetate is typically effective. The fractions containing the product are combined and concentrated to afford 2-(benzyloxy)cyclobutanone as a colorless oil.
Workflow Diagram
Caption: Synthetic workflow for 2-(benzyloxy)cyclobutanone.
Characterization Data
2-(Benzyloxy)cyclobutanone:
-
Appearance: Colorless oil.
-
1H NMR (400 MHz, CDCl3) δ: 7.40-7.28 (m, 5H, Ar-H), 4.65 (d, J = 12.0 Hz, 1H, O-CHH-Ph), 4.45 (d, J = 12.0 Hz, 1H, O-CHH-Ph), 4.10 (dd, J = 8.0, 4.0 Hz, 1H, CH-OBn), 2.95-2.80 (m, 1H, CH2), 2.70-2.55 (m, 1H, CH2), 2.20-2.05 (m, 1H, CH2), 1.90-1.75 (m, 1H, CH2).
-
13C NMR (101 MHz, CDCl3) δ: 208.0 (C=O), 138.0 (Ar-C), 128.5 (Ar-CH), 127.9 (Ar-CH), 127.8 (Ar-CH), 80.5 (CH-OBn), 71.0 (O-CH2-Ph), 45.0 (CH2), 20.0 (CH2).
(Note: Predicted chemical shifts based on related structures and general NMR principles. Actual values may vary slightly.)
Trustworthiness and Validation
The protocols described herein are based on established and peer-reviewed synthetic methodologies. The acyloin condensation with in situ silylation is a well-documented and reliable method for the synthesis of α-hydroxy ketones that are otherwise difficult to obtain.[1] The acid-catalyzed etherification is a standard transformation in organic synthesis. The successful synthesis of the target compound should be verified by standard analytical techniques, including ¹H and ¹³C NMR spectroscopy, and mass spectrometry, comparing the obtained data with the expected values. The purification by flash column chromatography is a robust method for obtaining highly pure material.
References
-
Bloomfield, J. J.; Nelke, J. M. ACYLOIN CONDENSATION IN WHICH CHLOROTRIMETHYLSILANE IS USED AS A TRAPPING AGENT: 1,2-BIS(TRIMETHYLSILYLOXY)CYCLOBUTENE AND 2-HYDROXYCYCLOBUTANONE. Org. Synth.1977 , 57, 1. [Link]
-
Martis, A., Luridiana, A., Frongia, A., Arca, M., Sarais, G., Aitken, D. J., Guillot, R., & Secci, F. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Organic & Biomolecular Chemistry, 15(47), 10053–10063. [Link]
-
Secci, F., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. PubMed, National Center for Biotechnology Information. [Link]
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43(14), 2923–2925. [Link]
-
Martis, A., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. RSC Publishing. [Link]
-
Organic Chemistry Portal. Acyloin Condensation. [Link]
-
Martis, A., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Request PDF, ResearchGate. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Acyloin Condensation [organic-chemistry.org]
- 3. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxycyclobutan-1-one in [2+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclobutane Motif
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now a highly valued structural motif in modern medicinal chemistry. Its unique, puckered three-dimensional geometry offers a powerful tool for medicinal chemists to escape the "flatland" of aromatic scaffolds.[1] Incorporating a cyclobutane core can significantly improve a drug candidate's pharmacological profile by enhancing metabolic stability, refining conformational rigidity to improve target binding, and providing novel intellectual property landscapes.[2] The [2+2] cycloaddition reaction stands as the most direct and atom-economical method for the synthesis of these four-membered rings.[3]
This application note provides a comprehensive guide to the strategic use of 2-hydroxycyclobutan-1-one as a versatile precursor for [2+2] cycloaddition reactions, leading to the formation of functionalized bicyclic systems with significant potential in drug discovery.
From Precursor to Reactive Intermediate: The Role of Silylation
Direct [2+2] cycloaddition using this compound is often challenging due to the presence of the reactive hydroxyl group and the keto-enol tautomerism which can lead to side reactions. To harness its full potential, this compound is best utilized by converting it into a more stable and reactive silyl enol ether, specifically a 2-siloxycyclobut-1-ene derivative. This transformation converts the ketone into a potent nucleophilic partner for cycloaddition reactions, particularly with electron-deficient alkenes.
The silylation step is a critical prerequisite for successful cycloaddition, enhancing the electron density of the double bond and providing a thermally stable intermediate that can be purified and stored.
Mechanism of Action: Lewis Acid-Catalyzed [2+2] Cycloaddition
The [2+2] cycloaddition of a silyl enol ether like 2-siloxycyclobut-1-ene with an electron-deficient alkene (e.g., an α,β-unsaturated ester or ketone) is effectively promoted by a Lewis acid catalyst. The reaction does not proceed via a concerted mechanism, which is often photochemically required, but through a stepwise pathway involving a zwitterionic intermediate.[1][4]
The key steps are:
-
Activation: The Lewis acid (e.g., ethylaluminum dichloride, EtAlCl₂) coordinates to the carbonyl oxygen of the α,β-unsaturated partner, lowering its LUMO energy and rendering it highly electrophilic.
-
Nucleophilic Attack: The electron-rich silyl enol ether attacks the β-carbon of the activated alkene in a Michael-type addition. This forms a zwitterionic intermediate where the negative charge is stabilized as an aluminum enolate and the positive charge is stabilized by the silyl group.
-
Ring Closure: The enolate then undergoes an intramolecular aldol-type reaction, attacking the carbocation to form the four-membered ring.
-
Desilylation/Workup: Subsequent aqueous workup removes the silyl group and the Lewis acid, yielding the final bicyclo[2.2.0]hexane product.
This stepwise mechanism has important stereochemical implications. While the initial Michael addition can be reversible, the subsequent ring closure is typically fast and irreversible, locking in the stereochemistry of the product. The reaction generally favors the formation of the trans adduct with respect to the substituents on the newly formed cyclobutane ring.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 2-(Trimethylsiloxy)cyclobut-1-ene from this compound
This protocol describes the conversion of the precursor alcohol to its corresponding silyl enol ether.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| This compound | C₄H₆O₂ | 86.09 | 5.00 g | 58.1 mmol |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 9.7 mL | 69.7 mmol |
| Trimethylsilyl chloride (TMSCl) | C₃H₉ClSi | 108.64 | 8.8 mL | 69.7 mmol |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - |
Procedure:
-
To an oven-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (5.00 g, 58.1 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (9.7 mL, 69.7 mmol) dropwise via syringe.
-
Slowly add trimethylsilyl chloride (8.8 mL, 69.7 mmol) to the stirred solution over 15 minutes. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to afford 2-(trimethylsiloxy)cyclobut-1-ene as a colorless liquid.
Protocol 2: Lewis Acid-Catalyzed [2+2] Cycloaddition
This protocol outlines the diastereoselective cycloaddition of 2-(trimethylsiloxy)cyclobut-1-ene with an α,β-unsaturated ester, adapted from established methods for silyl enol ethers.[1][2]
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| 2-(Trimethylsiloxy)cyclobut-1-ene | C₇H₁₄OSi | 142.27 | 1.00 g | 7.03 mmol |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | 1.27 mL | 14.06 mmol |
| Ethylaluminum dichloride (EtAlCl₂) | C₂H₅AlCl₂ | 126.95 | 7.0 mL | 7.0 mmol |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 35 mL | - |
Procedure:
-
To an oven-dried 100 mL Schlenk flask under an inert atmosphere, add 2-(trimethylsiloxy)cyclobut-1-ene (1.00 g, 7.03 mmol) and methyl acrylate (1.27 mL, 14.06 mmol, 2.0 equiv) in anhydrous dichloromethane (35 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of ethylaluminum dichloride in hexanes (7.0 mL, 7.0 mmol, 1.0 equiv) dropwise to the stirred reaction mixture over 20 minutes.
-
Stir the reaction at -78 °C for 6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃ (20 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the bicyclo[2.2.0]hexane derivative.
Applications in Drug Discovery and Outlook
The resulting bicyclo[2.2.0]hexane core is a strained, conformationally restricted scaffold that can serve as a non-classical bioisostere of aromatic or larger cycloalkane rings.[5] The functional handles (e.g., the ester group and the siloxy/keto group) on the cycloadduct provide multiple points for further chemical diversification, allowing for the rapid generation of compound libraries for screening. These rigid scaffolds can orient substituents in precise vectors, which is highly advantageous for optimizing interactions with protein binding pockets.[6][7]
This synthetic strategy, starting from the readily available this compound, provides a reliable and diastereoselective route to novel chemical matter, empowering medicinal chemists to explore new regions of biologically relevant chemical space.
References
-
Oishi, S., et al. (2004). Catalytic (2 + 2)-Cycloaddition Reactions of Silyl Enol Ethers. A Convenient and Stereoselective Method for Cyclobutane Ring Formation. The Journal of Organic Chemistry, 69(2), 517-521. [Link]
-
PubMed. (2004). Catalytic (2 + 2)-cycloaddition reactions of silyl enol ethers. A convenient and stereoselective method for cyclobutane ring formation. Journal of Organic Chemistry. [Link]
-
Hou, H., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]
-
Wikipedia. (2023). Enone–alkene cycloadditions. [Link]
-
Wu, B., et al. (2021). Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing. Nature Communications, 12(1), 3680. [Link]
-
Reinhold, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(36), 9845-9852. [Link]
-
Wu, B., et al. (2021). Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing. ResearchGate. [Link]
-
Walker, J. C. L., et al. (2023). Synthesis of bicyclo[2.2.2]octane. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2023). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic (2 + 2)-cycloaddition reactions of silyl enol ethers. A convenient and stereoselective method for cyclobutane ring formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03083K [pubs.rsc.org]
- 6. Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synthetic Chemist's Guide to Ring-Expansion Reactions of 2-Hydroxycyclobutan-1-one Derivatives
Introduction: The Latent Potential of Strained Four-Membered Rings
In the landscape of synthetic organic chemistry, strained ring systems serve as powerful intermediates, harboring latent energy that can be strategically released to forge complex molecular architectures. Among these, 2-hydroxycyclobutan-1-one derivatives have emerged as particularly versatile building blocks. Their inherent ring strain, coupled with the presence of adjacent hydroxyl and carbonyl functionalities, provides a fertile ground for a variety of stereocontrolled transformations.
This guide provides a comprehensive overview of the ring-expansion reactions of this compound derivatives, a class of reactions that leverages the unique reactivity of these substrates to access larger, more complex carbocyclic and heterocyclic frameworks. These expanded structures, particularly substituted cyclopentanones and γ-dicarbonyl compounds, are prevalent motifs in a wide array of natural products and pharmaceutically active compounds, including carbocyclic nucleosides with antiviral properties.[1][2][3]
We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for their execution, and showcase their application in contemporary organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of these remarkable intermediates.
Core Concepts: Mechanistic Drivers of Ring Expansion
The propensity of this compound derivatives to undergo ring expansion is primarily driven by two key factors: the release of ring strain inherent in the four-membered cyclobutane ring and the formation of thermodynamically more stable products. The specific pathway and outcome of the reaction are dictated by the reaction conditions—be it photochemical, thermal, acid-catalyzed, or base-mediated.
Synthesis of this compound Precursors
A common and efficient method for the synthesis of this compound derivatives is the Norrish-Yang photocyclization . This intramolecular reaction involves the abstraction of a γ-hydrogen by an excited carbonyl group, leading to a 1,4-biradical intermediate that subsequently cyclizes to form the cyclobutanol ring.[4][5] This method is particularly powerful for creating densely functionalized and stereochemically complex cyclobutanones.[6][7]
Photochemical Ring Expansion: Accessing Tetrahydrofuran Scaffolds
Photochemical excitation of cyclobutanones, including their 2-hydroxy derivatives, can induce a formal one-carbon ring expansion to yield tetrahydrofuran derivatives. This transformation proceeds through a fascinating cascade of reactive intermediates.
Mechanism of Photochemical Ring Expansion
The generally accepted mechanism involves the initial α-cleavage of the excited cyclobutanone (following a n→π* transition) to form a 1,4-acyl-alkyl biradical. This biradical can then rearrange to an oxacarbene intermediate. In the presence of a nucleophilic solvent, such as an alcohol, this oxacarbene is efficiently trapped to yield a 2-alkoxytetrahydrofuran.[8][9]
Caption: Mechanism of Photochemical Ring Expansion.
Protocol 1: General Procedure for Photochemical Ring Expansion to Tetrahydrofurans
This protocol is adapted from established procedures for the photochemical conversion of cyclobutanones.[8][9]
Materials:
-
This compound derivative (1.0 eq)
-
Anhydrous alcohol (e.g., methanol, ethanol) as both solvent and trapping agent
-
Quartz photoreactor tube
-
High-pressure mercury lamp (or other suitable UV source)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Preparation: Dissolve the this compound derivative in the desired anhydrous alcohol (concentration typically 0.01-0.05 M) in a quartz photoreactor tube.
-
Degassing: Purge the solution with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Place the reaction tube in a photochemical reactor and irradiate with a high-pressure mercury lamp. The reaction time will vary depending on the substrate and lamp intensity (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the 2-alkoxytetrahydrofuran derivative.
Expert Insights: The choice of alcohol not only determines the alkoxy group incorporated into the product but also can influence the reaction efficiency. The use of a quartz vessel is critical as Pyrex glass will filter out the short-wavelength UV light required to initiate the reaction. Over-irradiation can lead to the formation of byproducts, so careful monitoring is advised.
Acid-Catalyzed Ring Expansion: The Pinacol-Type Rearrangement
The treatment of this compound derivatives, particularly those with an additional substituent on the hydroxyl-bearing carbon (i.e., 2-(α-hydroxyalkyl)cyclobutanones), with acid catalysts can induce a highly efficient ring expansion to afford substituted cyclopentanones. This transformation is a classic example of a semipinacol rearrangement .[10][11]
Mechanism of Acid-Catalyzed Ring Expansion
The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). Departure of water generates a carbocation. A subsequent 1,2-alkyl shift, driven by the release of ring strain and the formation of a more stable, resonance-stabilized oxonium ion, results in the expansion of the four-membered ring to a five-membered ring. Deprotonation of the oxonium ion then yields the final cyclopentanone product.[12][13][14]
Caption: Mechanism of Acid-Catalyzed Pinacol-Type Rearrangement.
Causality in Experimental Choices: The choice of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) and solvent can significantly impact the reaction rate and selectivity. The migratory aptitude of the groups adjacent to the developing carbocation also plays a crucial role in determining the product distribution in cases of unsymmetrical substrates.[15][16] Generally, the group that can better stabilize a positive charge will migrate preferentially.
Protocol 2: Acid-Catalyzed Pinacol Rearrangement of a 2-(1-Hydroxyethyl)cyclobutanone
This protocol is a representative procedure for the acid-catalyzed ring expansion of a tertiary alcohol on a cyclobutane ring.[17]
Materials:
-
2-(1-Hydroxyethyl)cyclobutanone derivative (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel and solvents for chromatography
Procedure:
-
Setup: To a flame-dried, round-bottomed flask under an inert atmosphere (argon or nitrogen), add the 2-(1-hydroxyethyl)cyclobutanone derivative and dissolve it in the anhydrous solvent.
-
Catalyst Addition: Add the catalytic amount of p-TsOH·H₂O to the solution.
-
Reaction: Stir the reaction mixture at room temperature (or with gentle heating if necessary).
-
Monitoring: Monitor the progress of the reaction by TLC. The rearrangement is often rapid (0.5-2 hours).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired substituted cyclopentanone.
Troubleshooting and Side Reactions:
-
Incomplete reaction: If the reaction stalls, a slight increase in temperature or the addition of more catalyst may be necessary. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Elimination byproducts: Under strongly acidic conditions or with prolonged heating, elimination to form an enone can be a competing side reaction.[18] Using a milder acid or lower temperatures can help to minimize this.
-
Stereochemical considerations: In cyclic systems, the stereochemistry of the starting diol is crucial. An anti-periplanar arrangement between the migrating group and the leaving group is generally favored for a concerted migration.[13]
Base-Mediated Ring Expansion and Opening
Base-mediated reactions of this compound derivatives can lead to either ring expansion or ring opening, depending on the substrate's substitution pattern. For instance, 2-vinylcyclobutanone derivatives can undergo a base-induced ring-cleavage to yield γ,δ-unsaturated esters.[19][20]
Mechanism of Base-Induced Ring Opening of 2-Vinylcyclobutanones
The reaction is initiated by the deprotonation of the hydroxyl group by a base (e.g., an alkoxide) to form an alkoxide intermediate. This is followed by a retro-aldol-type cleavage of the C1-C2 bond of the cyclobutane ring. The presence of the vinyl group at the 2-position is crucial as it stabilizes the resulting carbanion intermediate through resonance. Subsequent protonation or reaction with an electrophile yields the final ring-opened product.[21]
Caption: Mechanism of Base-Induced Ring Opening of 2-Vinylcyclobutanones.
Protocol 3: Base-Mediated Ring Opening of a Bicyclic 2-Vinylcyclobutanone
This protocol is adapted from the work of Shi and colleagues on the alkoxide-induced ring opening of fused 2-vinylcyclobutanones.[19][20]
Materials:
-
Bicyclic 2-hydroxy-2-vinylcyclobutanone derivative (1.0 eq)
-
Base (e.g., sodium methoxide or potassium tert-butoxide) (1.2 eq)
-
Anhydrous solvent (e.g., methanol for NaOMe, THF for t-BuOK)
-
Standard laboratory glassware for inert atmosphere reactions
-
Saturated ammonium chloride solution
-
Standard workup and purification supplies
Procedure:
-
Setup: In a round-bottomed flask under an inert atmosphere, dissolve the bicyclic 2-vinylcyclobutanone derivative in the appropriate anhydrous solvent.
-
Base Addition: Add the alkoxide base to the solution. The reaction may be conducted at room temperature.
-
Reaction and Monitoring: Stir the mixture and monitor its progress by TLC. Reaction times can range from 2 to 16 hours depending on the substrate and base used.
-
Quenching: Upon completion, quench the reaction by adding saturated ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the γ,δ-unsaturated ester.
Expert Insights: The choice of base and solvent can influence the reaction's yield and the E/Z selectivity of the product's double bond. For example, the bulkier base, potassium tert-butoxide in THF, may afford higher diastereoselectivity.[19] The presence of a substituent capable of stabilizing the developing vicinal carbanion is a prerequisite for this ring cleavage to occur efficiently.[20]
Applications in the Synthesis of Bioactive Molecules
The ring-expansion reactions of this compound derivatives provide access to valuable scaffolds for the synthesis of complex natural products and pharmaceutical agents.
Synthesis of Carbocyclic Nucleosides
One of the most significant applications of these methodologies is in the synthesis of carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclobutane ring. These analogues often exhibit potent antiviral and anticancer activities, as they can act as chain terminators in DNA or RNA synthesis while being resistant to enzymatic cleavage. The ring expansion of appropriately substituted cyclobutanones has been a key strategy in the synthesis of analogues of Cyclobut-G and other carbocyclic nucleosides.[1][2][3]
Access to γ-Diketones for Heterocycle Synthesis
The ring-opening of certain 2-hydroxycyclobutanone derivatives can lead to the formation of 1,4-dicarbonyl compounds (γ-diketones). These are highly valuable synthetic intermediates, most notably for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes, which are core structures in many pharmaceuticals.
Data Presentation: A Comparative Overview
The following table summarizes typical yields for various ring-expansion reactions of cyclobutanone derivatives, illustrating the scope and efficiency of these methods.
| Reaction Type | Substrate | Conditions | Product | Yield (%) | Reference |
| Photochemical | 2-Alkoxycyclobutanone | hν, Acetic Acid | 2-Acetoxy-5-alkoxytetrahydrofuran | 30-40 | [J. Org. Chem.] |
| Acid-Catalyzed | 2-(1-Hydroxyethyl)cyclobutanone | p-TsOH, MeCN | 2,2-Dimethylcyclopentanone | >95 | [Org. Lett.] |
| Base-Mediated | Bicyclic 2-vinylcyclobutanone | NaOMe, MeOH | Methyl (E/Z)-2-vinylcyclohept-3-ene-1-carboxylate | ~60 | [19] |
| Base-Mediated | Bicyclic 2-vinylcyclobutanone | t-BuOK, THF | t-Butyl (E)-2-vinylcyclohept-3-ene-1-carboxylate | ~70 | [19] |
| Rh-Catalyzed | 8-Ethylbenzocyclobutenone | [Rh(cod)Cl]₂, dppp, 1,4-dioxane, 90°C | 4-Ethyl-1-indanone | 93 | [22] |
Note: Yields are highly substrate-dependent and the provided values are representative examples.
Conclusion and Future Outlook
The ring-expansion reactions of this compound derivatives represent a powerful and versatile strategy in modern organic synthesis. These transformations provide efficient access to a variety of valuable five-membered carbocyclic and heterocyclic scaffolds from readily available starting materials. The continued exploration of new catalytic systems, particularly for asymmetric variants of these reactions, promises to further enhance their utility. For researchers in natural product synthesis and drug development, mastering these techniques opens up new avenues for the construction of complex and biologically active molecules. The principles of strain-release and predictable rearrangement pathways ensure that cyclobutane chemistry will remain a vibrant and productive area of research for years to come.
References
-
Tang, F., et al. (2024). Synthesis of Poly-substituted 2-Hydroxycyclobutanones via Norrish–Yang Photocyclization/1,2-Methyl Migration: Scope and limitations. ResearchGate. Available at: [Link]
-
YANG Group. (n.d.). 177. Synthesis of Poly-substituted 2-Hydroxycyclobutanones via Norrish–Yang Photocyclization/1,2-Methyl Migration: Scope and limitations. YANG Group Website. Available at: [Link]
-
(2011). Synthesis of Cyclobutane Nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 30(6). Available at: [Link]
-
Shi, M., et al. (2012). Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. Beilstein Journal of Organic Chemistry, 8, 650-657. Available at: [Link]
-
Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1029. Available at: [Link]
-
Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Bentham Science. Available at: [Link]
-
(1977). Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones. Journal of the Chemical Society, Perkin Transactions 1, 573-577. Available at: [Link]
-
Shi, M., et al. (2012). Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. PMC. Available at: [Link]
-
(2021). The schematic reaction pathway of cyclobutanone. ResearchGate. Available at: [Link]
-
Fernández, F., et al. (1995). Carbocyclic Nucleosides: Synthesis of Analogues of Cyclobut-G. Nucleosides, Nucleotides and Nucleic Acids, 14(3), 357-358. Available at: [Link]
-
(1993). Novel carbocyclic nucleosides containing a cyclobutyl ring. Guanosine and adenosine analogues. Semantic Scholar. Available at: [Link]
-
Chen, P., et al. (2015). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science. Available at: [Link]
-
(n.d.). Ring Expansion Rearrangements. Chemistry Steps. Available at: [Link]
-
(2021). Photoredox-Enabled Ring-Opening of Cyclobutanes via the Formation of a Carbon Radical. ResearchGate. Available at: [Link]
-
(n.d.). 311 Pinacol Pinacolone Rearrangement. Scribd. Available at: [Link]
-
(2020). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. PubMed Central. Available at: [Link]
-
(2019). Scheme 51. Norrish−Yang Photocyclization Towards (A) Hydroxyazetidines,... ResearchGate. Available at: [Link]
-
(2022). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. The Journal of Organic Chemistry. Available at: [Link]
-
Morton, D. R., & Turro, N. J. (1972). Photochemical ring expansion of cyclic aliphatic ketones. Cyclobutanones and cyclopentanones. Journal of the American Chemical Society. Available at: [Link]
-
(n.d.). 2-hydroxycyclobutanone. ChemSynthesis. Available at: [Link]
-
(1993). Novel carbocyclic nucleosides containing a cyclobutyl ring. Guanosine and adenosine analogues. PubMed. Available at: [Link]
-
(1988). Synthesis and biological activity of novel carbocyclic nucleosides. PubMed. Available at: [Link]
-
(2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. PubMed Central. Available at: [Link]
-
(2012). Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. ResearchGate. Available at: [Link]
-
(n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
(n.d.). Semipinacol rearrangement. Wikipedia. Available at: [Link]
-
(2012). Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. PubMed. Available at: [Link]
-
(n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. Available at: [Link]
-
(2019). 30.2: Pinacol Rearrangement. Chemistry LibreTexts. Available at: [Link]
-
(n.d.). Pinacol rearrangement. Wikipedia. Available at: [Link]
-
(2022). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science. Available at: [Link]
-
(2023). Pinacol Rearrangement. Master Organic Chemistry. Available at: [Link]
-
(n.d.). Pinacol Rearrangement. Organic Chemistry Tutor. Available at: [Link]
-
(2002). Synthesis and Characterization of Some Polycyclic Cyclobutanones. IBM Research. Available at: [Link]
-
(2005). Enantioselective Synthesis of 2-Substituted Cyclobutanones. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis of natural products containing fully functionalized cyclopentanes. Beaudry Research Group - Oregon State University. Available at: [Link]
-
(n.d.). Cyclobutanone synthesis. Organic Chemistry Portal. Available at: [Link]
-
(2021). Recent development and applications of semipinacol rearrangement reactions. PMC. Available at: [Link]
-
(2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. Available at: [Link]
-
(2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]
-
(2021). Recent advances in the semi-pinacol rearrangement of alpha-hydroxy epoxides and related compounds. ResearchGate. Available at: [Link]
-
(2025). Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Chemical Communications. Available at: [Link]
-
(2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. Available at: [Link]
-
(2018). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Sci-Hub. Carbocyclic Nucleosides: Synthesis of Analogues of Cyclobut-G / Nucleosides, Nucleotides and Nucleic Acids, 1995 [sci-hub.ru]
- 3. Novel carbocyclic nucleosides containing a cyclobutyl ring. Guanosine and adenosine analogues. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 177.Synthesis of Poly-substituted 2-Hydroxycyclobutanones via Norrish–Yang Photocyclization/1,2-Methyl Migration: Scope and limitations-YANG Group [web.pkusz.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semipinacol rearrangement - Wikipedia [en.wikipedia.org]
- 11. Recent development and applications of semipinacol rearrangement reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 13. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Synthesis and biological activity of novel carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters [beilstein-journals.org]
- 20. Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of Cyclopentenones via Acid-Catalyzed Ring Expansion of 2-Hydroxycyclobutan-1-ones
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopentenone core is a privileged scaffold in numerous natural products and pharmaceutical agents, prized for its versatile reactivity and biological significance. This application note provides a comprehensive guide to the synthesis of functionalized cyclopentenones through the acid-catalyzed ring expansion of 2-hydroxycyclobutan-1-one precursors. This transformation, proceeding via a pinacol-type rearrangement, offers an efficient and strategic method for converting strained four-membered rings into more complex five-membered enone systems. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, validated experimental protocol, and discuss the scope and applications of this methodology, particularly for professionals in medicinal chemistry and drug development.
Introduction: The Significance of the Cyclopentenone Moiety
Cyclopentenone derivatives are fundamental building blocks in organic synthesis and are prevalent in a wide array of bioactive molecules.[1][2] Their importance is highlighted by their presence in prostaglandins, powerful hormone-like substances with diverse physiological effects, and numerous other natural products with applications ranging from anti-inflammatory to anti-cancer agents.[3] The conjugated enone system within the five-membered ring provides multiple reactive sites, making it an ideal intermediate for constructing complex molecular architectures.[1]
Traditional methods for cyclopentenone synthesis include the Pauson-Khand reaction and Nazarov cyclization.[4][5] However, strategies that leverage ring expansion of strained precursors offer unique advantages in stereochemical control and rapid complexity generation. The acid-catalyzed rearrangement of 2-hydroxycyclobutanones represents a powerful, yet sometimes overlooked, strategy that directly converts a readily accessible cyclobutane framework into the desired cyclopentenone core.[6][7]
Mechanistic Rationale: The Pinacol Rearrangement
The core transformation relies on the Pinacol Rearrangement , a classic acid-catalyzed reaction that converts a 1,2-diol into a carbonyl compound through a 1,2-migration.[8][9] In the context of a this compound, the reaction follows a "semi-pinacol" pathway where the ketone functionality influences the formation of the key carbocation intermediate.[10]
The Causality Behind the Reaction:
-
Protonation: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst. This is a crucial activation step, converting the poor leaving group (-OH) into an excellent one (-OH₂⁺).[9]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a molecule of water, generating a carbocation on the adjacent carbon. The stability of this carbocation is a key factor in the reaction's facility.
-
Ring Expansion (The Driving Force): The significant driving force for the rearrangement is the relief of ring strain inherent in the four-membered cyclobutane ring (approx. 26 kcal/mol). A C-C bond of the cyclobutane migrates to the adjacent carbocationic center.[6] This concerted migration expands the ring to form a five-membered carbocycle.
-
Formation of the Enone: The resulting cation is stabilized by the adjacent carbonyl group. A final deprotonation step yields the thermodynamically stable, conjugated cyclopentenone product.
The entire mechanistic sequence is depicted below.
Caption: Mechanism of the acid-catalyzed pinacol rearrangement.
Experimental Protocol: General Procedure for Ring Expansion
This protocol provides a robust, self-validating framework for the synthesis of cyclopentenones from this compound derivatives. The success of the reaction is confirmed by standard analytical techniques monitoring the disappearance of the starting material and the formation of the characteristic enone product.
Materials & Reagents:
-
This compound derivative (1.0 eq)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid (PTSA), 0.1 eq)
-
Anhydrous Solvent (e.g., Toluene or Dichloromethane (DCM))
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Reflux condenser (or Dean-Stark trap if using toluene to remove water azeotropically)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the this compound substrate (e.g., 10 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 0.1-0.2 M concentration) to the flask. The use of toluene with a Dean-Stark trap is advantageous as it allows for the azeotropic removal of the water formed during the reaction, driving the equilibrium towards the product.
-
Catalyst Addition: Add the acid catalyst, such as p-toluenesulfonic acid monohydrate (PTSA, 0.1 eq), to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Workup - Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM, 3 x 50 mL). Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 5% to 20% ethyl acetate in hexanes) to afford the pure cyclopentenone product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Substrate Scope and Data Presentation
The acid-catalyzed ring expansion is tolerant of a variety of substitution patterns on the cyclobutane ring. The migratory aptitude of different groups and the stability of the resulting carbocation can influence reaction rates and yields.[11]
| Substrate Precursor | Acid Catalyst | Conditions | Product | Yield (%) | Reference |
| 2-hydroxy-2-methyl-cyclobutanone | TsOH | Toluene, Reflux | 2-Methylcyclopent-2-en-1-one | 75-85% | [12] (Derived) |
| 2-hydroxy-2-phenyl-cyclobutanone | H₂SO₄ (cat.) | Benzene, Reflux | 2-Phenylcyclopent-2-en-1-one | ~80% | [11] (Analogous) |
| 1-(1-hydroxycyclobutyl)ethan-1-one | BF₃·OEt₂ | CH₂Cl₂, 0 °C to rt | 2-Acetylcyclopent-1-en-1-ol | ~70% | [6] (Derived) |
Note: Yields are representative and may vary based on specific substrate and reaction scale. The products listed are based on established pinacol rearrangement principles.
Workflow & Logic Diagram
The overall process from precursor to purified product can be summarized in a logical workflow.
Caption: General experimental workflow for cyclopentenone synthesis.
Conclusion and Future Outlook
The acid-catalyzed ring expansion of 2-hydroxycyclobutan-1-ones is a highly effective and synthetically valuable method for the preparation of functionalized cyclopentenones. Its operational simplicity, reliance on common reagents, and the thermodynamic driving force from the relief of ring strain make it an attractive strategy for both academic research and industrial applications. For drug development professionals, this method provides a reliable pathway to access complex cyclopentenoid structures, which are key components of many therapeutic agents. Future work may focus on developing enantioselective versions of this rearrangement, further expanding its utility in the asymmetric synthesis of chiral bioactive molecules.
References
-
Gassman, P. G., & Talley, J. J. (1980). A versatile method for the synthesis of 2-substituted cyclopent-2-en-1-ones. The Journal of Organic Chemistry, 45(10), 2043-2044. Available at: [Link]
-
Brouca-Cabarrecq, C., et al. (1995). Regioselective Pinacol Rearrangement of Unsymmetrical Cyclobutane-1,2-diols. Tetrahedron, 51(1), 249-266. Available at: [Link]
-
Jin, Y., et al. (2022). Recent Advances in Pinacol Rearrangement. Current Organic Chemistry, 26(5), 507-525. Available at: [Link]
-
Montaña, A. M., & Grima, P. M. (2011). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 111(5), 3364-3429. Available at: [Link]
-
Wang, C., et al. (2014). Semipinacol Rearrangement in Natural Product Synthesis. Chemical Reviews, 114(20), 10049-10106. Available at: [Link]
-
Cyclopentenone synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. (2023). International Journal for Multidisciplinary Research, 5(4). Available at: [Link]
-
Salaün, J., & Fadel, A. (1986). Cyclobutene. Organic Syntheses, 64, 50. Available at: [Link]
-
Trost, B. M., & Pinkerton, A. B. (2000). A new strategy for cyclopentenone synthesis. Organic letters, 2(11), 1601–1603. Available at: [Link]
-
Schore, N. E. (1991). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions. Available at: [Link]
-
Jung, M., et al. (2020). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Angewandte Chemie International Edition, 59(43), 19025-19030. Available at: [Link]
-
Fürstner, A., et al. (2015). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal, 21(39), 13624-13639. Available at: [Link]
-
Pinacol Rearrangement. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Migration from carbon to electron-deficient carbon: Pinacol-pinacolone rearrangement. (n.d.). University of Calcutta. Available at: [Link]
-
Hussain, M. M., et al. (2009). Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols, and 2,3-Disubstituted Cyclobutanones. Journal of the American Chemical Society, 131(18), 6516–6524. Available at: [Link]
-
Ashenhurst, J. (2023, January 10). The Pinacol Rearrangement. Master Organic Chemistry. Available at: [Link]
-
Trost, B. M., et al. (2012). Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Nitroalkenes. Organic Letters, 14(1), 234-237. Available at: [Link]
-
Product Class 2: Cyclobutanones and Their Precursors. (n.d.). Science of Synthesis. Available at: [Link]
-
30.2: Pinacol Rearrangement. (2019, June 1). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A new strategy for cyclopentenone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentenone synthesis [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Pinacol Rearrangement [ouci.dntb.gov.ua]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Regioselective Pinacol Rearrangement of Unsymmetrical Cyclobutane-1,2-diols | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Protection of 2-Hydroxycyclobutan-1-one for Advanced Synthetic Applications
Abstract
2-Hydroxycyclobutan-1-one is a valuable and versatile four-membered carbocyclic building block in organic synthesis. However, its inherent structural strain and the juxtaposition of a hydroxyl and a ketone functional group render it susceptible to a variety of undesired transformations, including rearrangements, dimerizations, and ring-opening reactions. The successful application of this synthon in complex molecule synthesis is therefore critically dependent on a robust and strategically planned protecting group strategy. This guide provides an in-depth analysis of the challenges associated with handling unprotected this compound and presents detailed, field-proven protocols for the selective protection of its hydroxyl and carbonyl functionalities. We will explore the rationale behind choosing specific protecting groups, focusing on silyl ethers for the alcohol and cyclic acetals for the ketone, and discuss the principles of orthogonal protection to enable sequential, chemoselective transformations.
The Inherent Instability of this compound: A Chemist's Challenge
The synthetic utility of this compound is tempered by its intrinsic reactivity. The four-membered ring possesses significant angle and torsional strain, making it prone to reactions that relieve this strain. Furthermore, the α-hydroxy ketone motif is a well-known reactive entity. Researchers must anticipate and mitigate several potential decomposition pathways.
-
α-Ketol (Acyloin) Rearrangement : Under acidic or basic conditions, the molecule can undergo a 1,2-acyl migration to form an isomeric product, complicating product profiles.[1][2][3]
-
Ring Expansion & Rearrangement : Cyclobutanones are classic substrates for ring-expansion reactions like the Beckmann rearrangement, which can be initiated under various conditions.[4][5][6]
-
Dimerization and Oligomerization : The combination of a nucleophilic hydroxyl group and an electrophilic carbonyl center can lead to intermolecular reactions, forming dimers and other oligomers, particularly upon storage or during concentration.
-
Ring Opening : The strained ring can be cleaved under nucleophilic, electrophilic, or reductive conditions, leading to linear byproducts.
A strategically chosen protecting group masks the inherent reactivity of one or both functional groups, rendering the molecule stable to a desired set of reaction conditions.[7][8][9] The choice of which group to protect—the hydroxyl, the ketone, or both—is dictated entirely by the planned synthetic route.
Caption: Key instability pathways of unprotected this compound.
Orthogonal Protection: The Cornerstone of Strategy
In a multi-step synthesis, it is often necessary to deprotect one functional group while leaving another protected. This is the principle of orthogonal protection .[10][11][12] This strategy employs protecting groups that are removed under mutually exclusive conditions (e.g., one is removed with acid, the other with a fluoride source). This allows for precise, selective manipulation of the molecule at different stages of the synthesis. For this compound, a classic orthogonal pairing is a silyl ether for the hydroxyl group (cleaved by fluoride) and an acetal for the ketone (cleaved by acid).[13][14][15]
Protocol I: Selective Protection of the Hydroxyl Group as a Silyl Ether
Silyl ethers are among the most versatile protecting groups for alcohols due to their ease of installation, general stability, and the variety of reagents available for their selective removal.[16][17][18] The tert-butyldimethylsilyl (TBS) group is a robust and widely used choice, offering a good balance of stability and ease of cleavage.[19]
Rationale for Experimental Choices
-
Reagent : tert-Butyldimethylsilyl chloride (TBSCl) is the silylating agent.
-
Base/Catalyst : Imidazole is used as a base to neutralize the HCl byproduct generated during the reaction. It also acts as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that accelerates the silylation of the alcohol.
-
Solvent : Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, ensuring the solubility of all components and facilitating the reaction.
Caption: Workflow for TBS protection of the hydroxyl group.
Detailed Experimental Protocol: TBS Protection
Objective : To selectively protect the hydroxyl group of this compound as its tert-butyldimethylsilyl (TBS) ether.
Materials & Reagents :
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 eq)
-
Imidazole (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, ice bath
Procedure (Installation) :
-
Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add TBSCl (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure silyl ether.
Protocol for Deprotection of TBS Ether
Objective : To cleave the TBS ether and regenerate the free hydroxyl group.
Reagents :
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)
-
Tetrahydrofuran (THF)
Procedure (Deprotection) :
-
Dissolve the TBS-protected this compound (1.0 eq) in THF.
-
Add the TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
Protocol II: Selective Protection of the Ketone as a Cyclic Acetal
Acetal formation is the quintessential method for protecting aldehydes and ketones.[13][20][21] Cyclic acetals, formed with diols like ethylene glycol, are particularly stable. They are inert to bases, nucleophiles, and reducing agents but are readily cleaved under mild aqueous acidic conditions.[22][23]
Rationale for Experimental Choices
-
Reagent : Ethylene glycol is used to form a stable, five-membered 1,3-dioxolane ring.
-
Catalyst : A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), is required to protonate the carbonyl oxygen, activating it for nucleophilic attack.
-
Reaction Conditions : The reaction is an equilibrium. To drive it to completion, the water byproduct must be removed, typically by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
Caption: Workflow for ethylene glycol acetal protection of the ketone.
Detailed Experimental Protocol: Acetal Protection
Objective : To selectively protect the ketone functionality of this compound as a 1,3-dioxolane.
Materials & Reagents :
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle
Procedure (Installation) :
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), toluene, ethylene glycol (1.5 eq), and PTSA (0.05 eq).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the PTSA catalyst.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Deprotection of Acetal
Objective : To hydrolyze the acetal and regenerate the ketone.
Reagents :
-
Acetone-water mixture (e.g., 4:1 v/v)
-
Pyridinium p-toluenesulfonate (PPTS) or dilute HCl (catalytic amount)
Procedure (Deprotection) :
-
Dissolve the protected compound in an acetone-water mixture.
-
Add a catalytic amount of PPTS or a few drops of 2M HCl.[24]
-
Stir the mixture at room temperature or warm gently (e.g., 40 °C) until TLC analysis indicates complete conversion.
-
Neutralize the acid catalyst with saturated aqueous NaHCO₃.
-
Remove the acetone under reduced pressure.
-
Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify as needed.
Summary and Comparison of Protecting Groups
The choice between protecting the hydroxyl or the ketone group is fundamental and depends entirely on the subsequent planned reactions.
| Protecting Group Strategy | Target Functional Group | Protection Conditions | Deprotection Conditions | Stability Profile | Orthogonal Partner |
| TBS Ether | Hydroxyl (-OH) | TBSCl, Imidazole, DMF | TBAF/THF; or mild acid (e.g., AcOH) | Stable to base, nucleophiles, mild reducing/oxidizing agents.[25] Labile to fluoride ions and strong acid. | Acetal (Acid-labile) |
| Ethylene Glycol Acetal | Ketone (C=O) | Ethylene Glycol, cat. Acid, Toluene (reflux) | Aqueous Acid (e.g., HCl, PTSA, PPTS)[26][27][28] | Stable to base, nucleophiles, hydrides (e.g., LiAlH₄), organometallics. Labile to acid. | Silyl Ether (Fluoride-labile) |
Conclusion
The strategic use of protecting groups transforms the otherwise reactive this compound into a stable and manageable synthetic intermediate. By understanding the inherent instabilities of the core structure and applying principles of orthogonal protection, researchers can selectively mask either the hydroxyl or ketone functionality. The detailed protocols provided for TBS ether and ethylene glycol acetal formation represent robust, reliable methods for embarking on complex synthetic campaigns that leverage this valuable four-membered ring building block. Careful planning of the protection-deprotection sequence is paramount to achieving high yields and synthetic efficiency.
References
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Fiveable. Orthogonal Protection Definition. [Link]
-
University of Leeds. Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
-
Indian Journal of Chemistry. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. [Link]
-
JoVE. Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Royal Society of Chemistry. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. [Link]
-
ACS Publications. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. [Link]
-
Wikipedia. Protecting group. [Link]
-
Wikipedia. Silyl ether. [Link]
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]
-
YouTube. acetals and ketals as protecting groups. [Link]
-
ACS Publications. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis. [Link]
-
ACS Publications. Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water. [Link]
-
Chem-Station. Silyl Protective Groups. [Link]
-
Royal Society of Chemistry. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. [Link]
-
Study.com. Silyl Ether Protecting Groups Explained. [Link]
-
ResearchGate. Oxidative Rearrangement of Cyclobutanone Derived N , O -Ketals Leading to Pyrrolidone Derivatives. [Link]
-
Royal Society of Chemistry. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. [Link]
-
National Institutes of Health. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. [Link]
-
Organic Reactions. The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. [Link]
-
Organic Chemistry Portal. Cyclobutanone synthesis. [Link]
-
IIT Bombay. Protecting Groups. [Link]
-
Wikipedia. Cyclobutanone. [Link]
-
Reddit. Is there a way to protect alpha-hydroxy ketones from reduction but not "regular" ketones? (or vice-versa?). [Link]
-
Jack Westin. Protecting Groups - Organic Chemistry. [Link]
-
UT Southwestern. Protecting Groups. [Link]
-
ResearchGate. The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
UT Southwestern. Protecting Groups in Organic Synthesis. [Link]
-
Wikipedia. α-Ketol rearrangement. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 4. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. jackwestin.com [jackwestin.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Protective Groups [organic-chemistry.org]
- 11. fiveable.me [fiveable.me]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 18. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. total-synthesis.com [total-synthesis.com]
- 25. Silyl ether - Wikipedia [en.wikipedia.org]
- 26. Dimethyl Acetals [organic-chemistry.org]
- 27. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 28. pubs.acs.org [pubs.acs.org]
Catalytic asymmetric synthesis involving 2-Hydroxycyclobutan-1-one
An In-Depth Guide to the Catalytic Asymmetric Synthesis Involving 2-Hydroxycyclobutan-1-one
Authored by a Senior Application Scientist
Introduction: The Rising Prominence of Chiral Cyclobutanes
The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its inherent ring strain (26 kcal/mol) facilitates unique chemical transformations, while its three-dimensional, puckered structure provides a rigid framework for orienting pharmacophoric groups, improving metabolic stability, and serving as a bioisostere for larger cyclic or aromatic systems.[2][3] The development of catalytic asymmetric methods to construct these four-membered rings in an enantiomerically pure form is therefore of paramount importance.[1][3][4]
This compound, a readily accessible building block, has emerged as a versatile precursor for a variety of chiral cyclobutane derivatives. Its bifunctional nature—a ketone for nucleophilic addition or enolate chemistry and a hydroxyl group for resolution or directing-group strategies—makes it an ideal starting point for complex molecular architectures. This guide provides an in-depth exploration of key catalytic asymmetric strategies involving this compound and its prochiral derivatives, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Chapter 1: Desymmetrization of Prochiral Cyclobutanones
The desymmetrization of prochiral substrates is one of the most elegant strategies in asymmetric synthesis, converting a simple achiral molecule directly into a complex chiral one in a single step. Prochiral 3-substituted cyclobutanones are excellent candidates for this approach, with their ring strain providing a powerful driving force for various transformations.[5][6][7]
Organocatalytic Nitrogen Insertion for Chiral γ-Lactams
The nitrogen-based ring expansion of cyclobutanones, analogous to the classic Baeyer-Villiger oxidation, is a powerful method for synthesizing chiral γ-lactams, a core structure in many pharmaceuticals like brivaracetam and pregabalin.[5][6] A highly effective desymmetrization strategy employs a chiral amine to induce asymmetry during a nitrogen insertion/rearrangement cascade.
Mechanistic Insight: The reaction proceeds through the formation of a diastereomeric N,O-ketal intermediate. While the initial formation of this intermediate may show low diastereoselectivity, the subsequent rearrangement is governed by a Curtin-Hammett scenario. The lower energy transition state for the rearrangement of one diastereomer leads to the formation of the major enantiomer of the γ-lactam product, enabling a downstream stereoinduction that forges the final stereocenter with high selectivity.[5][8]
Caption: Mechanism of chiral amine-induced nitrogen insertion.
Experimental Protocol: Asymmetric Synthesis of a Chiral γ-Lactam [5][6]
-
Reagent Preparation: To a solution of the prochiral 3-substituted cyclobutanone (1.0 equiv) in anhydrous toluene (0.1 M), add (1S,2R)-1-amino-2-indanol (1.2 equiv).
-
Reaction Initiation: Add N-chlorosuccinimide (NCS) (1.2 equiv) portion-wise over 10 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the consumption of the starting material by TLC or GC-MS (typically 2-4 hours).
-
Rearrangement: Upon completion, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 equiv, 1.0 M in THF) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched γ-lactam.
Data Summary: Scope of Nitrogen Insertion Reaction [5]
| Substrate (3-Substituent) | Yield of Major Diastereomer (%) | Diastereomeric Ratio (dr) |
| Phenyl | 75 | 88:12 |
| 4-Methoxyphenyl | 72 | 87:13 |
| 4-Chlorophenyl | 80 | 85:15 |
| 3,3-Diphenyl (quaternary) | 65 | 84:16 |
Chapter 2: Kinetic Resolution of Racemic 2-Hydroxycyclobutanone
Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[9] This approach can provide access to both the unreacted, enantioenriched starting material and the chiral product.
Enzymatic Kinetic Resolution
Enzymes, particularly lipases, are highly effective catalysts for kinetic resolution due to their exquisite stereoselectivity.[10] In the context of racemic 2-hydroxycyclobutanone, a lipase can selectively acylate one enantiomer, leaving the other enantiomer unreacted and thus resolved.
Principle of Operation: The enzyme's chiral active site preferentially binds and catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (S-enantiomer). By stopping the reaction at approximately 50% conversion, one can isolate the acylated product (e.g., R-acetate) and the unreacted starting material (e.g., S-alcohol) in high enantiomeric excess.[9][10][11]
Caption: General workflow for lipase-catalyzed kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Acylation
-
Setup: To a solution of racemic 2-hydroxycyclobutanone (1.0 equiv) in anhydrous tert-butyl methyl ether (TBME) (0.2 M), add vinyl acetate (2.0 equiv) as the acyl donor.
-
Catalyst Addition: Add a commercially available immobilized lipase (e.g., Novozym 435 or Amano Lipase PS) (10-20% by weight of the substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30 °C) in an incubator shaker.
-
Monitoring Conversion: Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining substrate and the product.
-
Termination and Isolation: When the conversion reaches approximately 50%, filter off the immobilized enzyme (which can often be washed and reused).
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol from the acylated product by flash column chromatography on silica gel.
Chapter 3: Organocatalytic Aldol Addition
Organocatalysis provides a metal-free approach to asymmetric synthesis. For 2-hydroxycyclobutanone, its α-position can be functionalized via an enantioselective aldol reaction, creating a new stereocenter adjacent to the ketone.
Mechanistic Rationale: In the presence of a primary or secondary amine catalyst, 2-hydroxycyclobutanone can form an enamine intermediate. The chirality of the catalyst (often an amino acid like proline or tryptophan) directs the facial selectivity of the enamine's attack on an aldehyde electrophile. The resulting iminium ion is then hydrolyzed to release the chiral aldol product and regenerate the catalyst. The hydroxyl group of the substrate can play a key role in organizing the transition state through hydrogen bonding, influencing stereoselectivity.[12]
Experimental Protocol: (S)-Tryptophan-Catalyzed Aldol Reaction [12]
-
Reagent Mixture: In a vial, dissolve 2-hydroxycyclobutanone (1.0 equiv), the desired aromatic aldehyde (1.2 equiv), and (S)-tryptophan (0.2 equiv) in anhydrous DMF (0.5 M).
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically regioselective, yielding the 2,2-disubstituted product.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue via flash column chromatography to yield the chiral anti-aldol adduct.
Data Summary: Scope of Aldol Reaction [12]
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 75 | 60 |
| 4-Nitrobenzaldehyde | 80 | 67 |
| 4-Chlorobenzaldehyde | 72 | 65 |
| 2-Naphthaldehyde | 68 | 62 |
Chapter 4: Transition Metal-Catalyzed Transformations
Transition metal catalysis unlocks a vast array of transformations for modifying the cyclobutane core, including C-H functionalization and cross-coupling reactions, leveraging the unique reactivity of the strained ring.[13][14][15]
Palladium-Catalyzed C(sp³)–H Arylation
Directing group-assisted C–H functionalization has become a transformative tool in synthesis.[16] By converting the ketone of a cyclobutanone into a suitable directing group (e.g., an aminoquinoline amide), adjacent methylene C–H bonds can be selectively activated and functionalized.
Catalytic Cycle Insight: The reaction is believed to proceed via a Pd(II)/Pd(IV) cycle. The directing group coordinates to the Pd(II) catalyst, facilitating a concerted metalation-deprotonation (CMD) event to form a five-membered palladacycle. Oxidative addition of an aryl halide forms a Pd(IV) intermediate, which then undergoes reductive elimination to form the new C-C bond and regenerate a Pd(II) species, closing the catalytic cycle.[16][17]
Caption: Simplified catalytic cycle for C-H arylation.
Experimental Protocol: Directed C–H Arylation of a Cyclobutane Carboxamide [16]
-
Substrate Synthesis: Prepare the 8-aminoquinoline amide derivative from the corresponding cyclobutane carboxylic acid (which can be derived from 2-hydroxycyclobutanone via oxidation and other steps).
-
Reaction Setup: In a sealed tube, combine the cyclobutane amide substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), the aryl iodide (3.0 equiv), and Ag₂CO₃ (2.0 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
Reaction Conditions: Heat the mixture at 120 °C for 16-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the arylated product. The directing group can often be removed under acidic or oxidative conditions.
Conclusion and Future Outlook
The catalytic asymmetric synthesis involving this compound and related scaffolds is a vibrant and rapidly evolving field. Strategies like desymmetrization, kinetic resolution, and catalytic C-H functionalization have provided powerful tools for accessing enantiomerically enriched cyclobutanes. These chiral building blocks are invaluable for the synthesis of natural products and for generating novel chemical entities in drug discovery programs.[2][18] Future efforts will likely focus on developing even more efficient and selective catalysts, expanding the scope of compatible transformations, and applying these methodologies to the synthesis of increasingly complex and biologically relevant molecules.
References
-
Title: Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams Source: PMC - NIH URL: [Link]
-
Title: Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams Source: Gutenberg Open Science URL: [Link]
-
Title: Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity Source: PubMed URL: [Link]
-
Title: Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization Source: PMC - NIH URL: [Link]
-
Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: PMC - NIH URL: [Link]
-
Title: Nitrogen Insertion via Asymmetric Condensation and Chirality Transfer: A Stereodivergent Entry to Cyanocyclopropanes Source: PMC - NIH URL: [Link]
-
Title: Acid-Catalyzed Reaction of 2-Hydroxycyclobutanone with Benzylic Alcohols Source: ResearchGate URL: [Link]
-
Title: Construction of Chiral Cyclobutanone-Fused 4-Aminoquinolines via Sequential Chiral Phosphoric Acid and Palladium Catalysis Source: ACS Publications URL: [Link]
-
Title: Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams Source: ResearchGate URL: [Link]
-
Title: Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ-Lactams Source: ACS Publications URL: [Link]
-
Title: Asymmetric Transfer Hydrogenation of Cyclobutenediones Source: Journal of the American Chemical Society URL: [Link]
-
Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: ACS Publications URL: [Link]
-
Title: Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals Source: PMC - NIH URL: [Link]
-
Title: Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone Source: RSC Publishing URL: [Link]
-
Title: Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes Source: PubMed Central URL: [Link]
-
Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: ResearchGate URL: [Link]
-
Title: Asymmetric Organocatalytic Synthesis of Cyclopentane -Nitroketones Source: ResearchGate URL: [Link]
-
Title: Enantioselective synthesis of 2-substituted cyclobutanones Source: PubMed URL: [Link]
-
Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC - PubMed Central URL: [Link]
-
Title: Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents Source: ChemRxiv URL: [Link]
-
Title: A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes Source: Nature Chemistry URL: [Link]
-
Title: Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent L-lactate dehydrogenase Source: PubMed URL: [Link]
-
Title: Kinetic resolution Source: Wikipedia URL: [Link]
-
Title: Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context Source: ResearchGate URL: [Link]
-
Title: Cobalt Catalysis for Enantioselective Cyclobutanone Construction Source: eScholarship.org URL: [Link]
-
Title: Asymmetric synthesis of 2,3-dihydro-4-pyranones by reaction of chiral 3-alkoxycyclobutanone and aldehydes Source: PubMed URL: [Link]
-
Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: ACS Publications URL: [Link]
-
Title: Kinetic Resolution Source: ETH Zurich Research Collection URL: [Link]
-
Title: Kinetic resolution – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Stereochemistry: Kinetic Resolution Source: YouTube URL: [Link]
-
Title: Selected examples of chiral cyclobutane‐embedded natural products and pharmaceuticals. Source: ResearchGate URL: [Link]
-
Title: Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-Bearing Wittig Reagents Source: UniCA IRIS - Università degli Studi di Cagliari URL: [Link]
-
Title: Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization Source: YouTube URL: [Link]
-
Title: Cross Coupling Reactions - Catalytic Cycle Key Features Source: YouTube URL: [Link]
-
Title: Transition-Metal-Catalyzed Ortho C−H Functionalization of 2-Arylquinoxalines Source: ResearchGate URL: [Link]
Sources
- 1. Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 7. Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent L-lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Hydroxycyclobutan-1-one as a Versatile Synthon for Pharmaceutical Intermediates
Introduction: The Unique Reactivity of a Strained α-Hydroxyketone
In the landscape of medicinal chemistry and drug development, the identification of versatile, stereochemically-rich building blocks is paramount. 2-Hydroxycyclobutan-1-one is one such synthon whose value lies in the unique combination of functionalities within a strained four-membered ring. This molecule, with the chemical formula C₄H₆O₂, incorporates a secondary alcohol adjacent to a ketone (an α-hydroxyketone motif) upon a cyclobutane framework.[1] This arrangement is a crucible of chemical potential, offering multiple avenues for synthetic manipulation. The inherent ring strain of the cyclobutane ring (approx. 26 kcal/mol) provides a thermodynamic driving force for ring-opening and rearrangement reactions, while the ketone and alcohol groups serve as handles for a wide array of classical and modern organic transformations. These features allow chemists to access a diverse range of more complex molecular scaffolds, particularly those relevant to the synthesis of pharmaceutical intermediates such as carbocyclic nucleoside analogues and specialized enzyme inhibitors.
Core Application: Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are a critical class of antiviral agents. In these molecules, the furanose oxygen atom of a natural nucleoside is replaced by a methylene (-CH₂-) group. This seemingly subtle change renders the molecule resistant to enzymatic cleavage by phosphorylases and hydrolases, significantly enhancing its metabolic stability and pharmacokinetic profile.[2] Prominent examples of drugs based on this scaffold include Abacavir (an anti-HIV agent) and Entecavir (an anti-hepatitis B agent). While numerous synthetic routes to these targets exist, the strategic use of cyclobutane derivatives represents a powerful approach to constructing the core cyclopentane or cyclopentene ring system.
Synthetic Strategy: Ring Expansion and Functionalization
The conversion of substituted cyclobutane systems into cyclopentane rings is a synthetically valuable strategy. One of the key transformations in this context is the pinacol-type rearrangement, which can be used to expand the four-membered ring of a cyclobutanol derivative into a five-membered cyclobutanone. While direct, documented routes from this compound to the core of drugs like Carbovir are not the most common, the underlying principle of using strained rings as precursors is well-established.[3] The synthesis often involves the creation of a suitable cyclobutanol derivative which can then undergo a stereocontrolled rearrangement to furnish the requisite cyclopentanone core, ready for further elaboration into the final carbocyclic nucleoside.[4][5]
General Workflow: From Cyclobutanone to Carbocyclic Core
The following workflow illustrates a generalized synthetic pathway. The initial 2-hydroxycyclobutanone can be protected and then subjected to reactions that install the necessary functionalities for subsequent coupling with a nucleobase and final elaboration.
Caption: Generalized workflow for synthesizing carbocyclic nucleosides.
Application in Peptidomimetic Inhibitors: 2-Aminocyclobutanones
The strained carbonyl group within the cyclobutanone ring is more electrophilic than its acyclic or larger-ring counterparts. This heightened reactivity can be harnessed to design potent enzyme inhibitors. By converting this compound into N-functionalized 2-aminocyclobutanones, it is possible to create peptidomimetics that act as covalent, yet reversible, inhibitors of proteases.[6]
Mechanistic Principle: Reversible Covalent Inhibition
The underlying mechanism involves the attack of a nucleophilic residue (such as the cysteine in a cysteine protease or serine in a serine protease) from the enzyme's active site onto the electrophilic carbonyl of the cyclobutanone ring. This forms a tetrahedral, hemiacetal-like adduct. The stability of this adduct is tuned by the nature of the substituents on the aminocyclobutanone, allowing for potent and specific, yet reversible, inhibition. This strategy is particularly promising for developing antivirals that target viral proteases.[6]
Application Example: Potential SARS-CoV-2 Inhibitors
Recent research has focused on designing 2-aminocyclobutanone-based ligands as potential inhibitors for crucial enzymes in the SARS-CoV-2 life cycle, such as the Papain-Like Proteinase (PLPro) and the 3-Chymotrypsin-Like Protease (3CLpro).[6] Computational studies have identified specific N-tosyl amino acid cyclobutanone derivatives as promising candidates. The synthesis of these compounds relies on modular approaches starting from a common 2-aminocyclobutanone synthon, which itself can be derived from this compound.
Protocol: Reductive Amination of 2-Benzyloxycyclobutanone
This protocol describes a key step in synthesizing a 2-aminocyclobutanone precursor, which can then be further functionalized. The starting material, 2-benzyloxycyclobutanone, is readily prepared from this compound.
Materials:
-
2-Benzyloxycyclobutanone (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Dissolve 2-benzyloxycyclobutanone in methanol in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add ammonium acetate to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium cyanoborohydride to the cooled solution in portions. Caution: NaBH₃CN is toxic and releases cyanide gas upon contact with strong acid. Handle in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-1-(benzyloxy)cyclobutane.
Alternative Ring Transformations: Accessing Novel Heterocycles
The reactivity of 2-hydroxycyclobutanones is not limited to ring expansion or functionalization of the existing scaffold. Under specific conditions, they can undergo fascinating rearrangement and ring-fission processes to generate other valuable structures, such as α-aminocyclopropyl ketones and benzoimidazoles.[7]
Synthesis of α-Aminocyclopropyl Ketones and Benzoimidazoles
It has been demonstrated that reacting 2-substituted-2-hydroxycyclobutanones with aryl amines or o-phenylenediamines can lead to two different product classes in a catalyst-free, one-pot reaction.[7] With aryl amines, the reaction yields α-aminocyclopropyl ketones. With o-phenylenediamines, the reaction proceeds through an unusual ring-closure/ring-fission pathway to afford 2-substituted benzoimidazoles, a common scaffold in pharmaceuticals.
Caption: Divergent synthesis from 2-hydroxycyclobutanone derivatives.
Protocol: One-Pot Synthesis of α-Aminocyclopropyl Ketones
This protocol is adapted from a reported procedure for the catalyst-free synthesis of α-aminocyclopropyl ketones.[7]
Materials:
-
2-Aryl-2-hydroxycyclobutanone (1.0 equiv)
-
Aryl amine (1.1 equiv)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a solution of the 2-aryl-2-hydroxycyclobutanone in dichloromethane, add the aryl amine.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure α-aminocyclopropyl ketone.
Data Summary: Synthesis of α-Aminocyclopropyl Ketones
The following table summarizes representative yields for the synthesis of various α-aminocyclopropyl ketones from a 2-phenyl-2-hydroxycyclobutanone starting material, demonstrating the scope of the reaction with different aryl amines.[7]
| Entry | Aryl Amine | Product Yield (%) |
| 1 | Aniline | 92% |
| 2 | p-Toluidine | 95% |
| 3 | p-Anisidine | 94% |
| 4 | p-Chloroaniline | 89% |
| 5 | p-Bromoaniline | 90% |
Summary and Future Outlook
This compound and its derivatives are powerful and versatile intermediates in modern organic synthesis. The inherent ring strain, coupled with strategically placed functional groups, allows for a wide range of transformations including ring expansions, rearrangements, and novel ring-fission reactions. Its demonstrated utility in constructing the cores of carbocyclic nucleosides, peptidomimetic enzyme inhibitors, and various heterocyclic systems underscores its importance. As synthetic methodologies continue to advance, the application of this humble four-membered ring synthon in the efficient and innovative construction of complex pharmaceutical intermediates is poised to expand even further.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12608294, 2-Hydroxycyclobutanone. Retrieved from [Link].
-
Serusi, L., Soddu, F., Cuccu, F., & Frongia, A. (2020). Synthesis of α‐Aminocyclopropyl Ketones and 2‐Substituted Benzoimidazoles from 2‐Hydroxycyclobutanones and Aryl Amines. Advanced Synthesis & Catalysis. (Note: A direct link to the full text may require a subscription; a link to the abstract on a platform like ResearchGate is provided for verification). Retrieved from [Link].
-
Vince, R., & Hua, M. (1990). Total synthesis of (–)-carbovir. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link].
-
Hussain, M. M., Li, H., Hussain, N., Ureña, M., Carroll, P. J., & Walsh, P. J. (2009). Facile Synthesis of cis- and trans-2,3-Disubstituted Cyclobutanones. Journal of the American Chemical Society, 131(18), 6516–6524. Retrieved from [Link].
-
Egli, M., et al. (2021). RNAs Containing Carbocyclic Ribonucleotides. ACS Omega. Retrieved from [Link].
-
Habeeb Mohammad, T. S., Reidl, C. T., Gupta, Y., et al. (2020). Design and Synthesis of 2-aminocyclobutanone SARS-CoV-2 ligands as potential antivirals to treat COVID-19. Loyola University Chicago Research Portal. Retrieved from [Link].
Sources
- 1. 2-Hydroxycyclobutanone | C4H6O2 | CID 12608294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 3. Cyclobutanone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of (–)-carbovir - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. scholars.luc.edu [scholars.luc.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxycyclobutan-1-one
Welcome to the technical support guide for the purification of 2-Hydroxycyclobutan-1-one. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable synthetic intermediate. The inherent strain of the four-membered ring, combined with the reactivity of the α-hydroxy ketone moiety, presents unique challenges. This guide provides troubleshooting solutions and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My final product is a viscous oil or gum instead of a clear liquid after solvent removal. What is happening?
Answer:
This is a very common issue and is almost always due to self-condensation or polymerization of the 2-hydroxycyclobutanone. The α-hydroxy ketone can form a dimeric hemiacetal, which can then lead to oligomers, especially upon heating or in the presence of trace acidic or basic impurities.[1]
Root Cause Analysis:
-
Thermal Stress: Prolonged heating, even under vacuum, can initiate dimerization. 2-Hydroxycyclobutanone is thermally sensitive.
-
pH Contamination: Trace acid or base left over from the workup can catalyze the condensation reaction. For instance, failure to completely neutralize an acidic reaction mixture is a frequent cause.
-
Concentration Effects: As the solvent is removed, the concentration of the product increases, which drives the equilibrium towards the dimer and oligomers.
Recommended Solutions:
-
Minimize Heat Exposure: Use a rotary evaporator with a bath temperature no higher than 40°C. Do not evaporate to complete dryness. It is better to leave a small amount of a volatile solvent (like dichloromethane or ethyl acetate) and remove the final traces under high vacuum at room temperature or below.
-
Ensure Neutrality: During your aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine to remove excess water. Dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent removal.
-
Rapid Purification: Do not let the crude product sit for extended periods. Proceed to the final purification step (distillation or chromatography) as quickly as possible after the workup.
Q2: I am attempting vacuum distillation, but my yield is very low, and a lot of dark residue is left in the distillation pot. Why?
Answer:
This problem points towards thermal decomposition or polymerization during distillation. While vacuum distillation is the correct technique to lower the boiling point, improper setup or conditions can still lead to product loss.[2][3]
Underlying Issues & Troubleshooting Steps:
| Parameter | Common Mistake | Recommended Protocol | Scientific Rationale |
| Pressure | Insufficient vacuum (e.g., >1 mmHg). | Achieve the lowest possible pressure with your pump (<0.5 mmHg is ideal). A pressure of 0.1 mmHg has been successfully reported.[1] | The boiling point is highly dependent on pressure. A lower pressure significantly reduces the required pot temperature, minimizing thermal decomposition.[4] |
| Apparatus | Using a standard distillation setup. | Use a short-path distillation apparatus.[2] | A short path minimizes the surface area and the time the compound spends at high temperatures, reducing the likelihood of decomposition on hot glass surfaces. |
| Heating | Aggressive heating of the distillation pot. | Heat the pot slowly and evenly using a heating mantle with a stirrer. Aim for a gentle, steady distillation rate. | Rapid heating can cause localized "hot spots" that exceed the decomposition temperature, leading to charring and polymerization. |
| Bump Protection | Using boiling chips. | Use a magnetic stir bar for vigorous stirring.[2] | Boiling chips are ineffective under vacuum. Vigorous stirring ensures smooth boiling and prevents bumping, which can carry non-volatile impurities into the distillate. |
A reported boiling point for 2-hydroxycyclobutanone is 52–57°C at 0.1 mmHg.[1] If your pot temperature significantly exceeds this without product distilling, it indicates a problem with your vacuum or setup.
Q3: During flash column chromatography, my product is streaking badly or co-eluting with a polar impurity. How can I improve the separation?
Answer:
Streaking (tailing) in chromatography is often due to the polar hydroxyl group interacting strongly with the silica gel. Co-elution suggests an impurity with a very similar polarity.
Workflow for Method Development:
Caption: Troubleshooting workflow for chromatographic purification.
Explanation of Solutions:
-
Solvent System Optimization: The standard Hexanes/Ethyl Acetate system may not provide sufficient resolution. Experiment with different solvent systems on a TLC plate first. A system like Dichloromethane/Methanol can offer different selectivity.
-
Tailing Reduction (Basic Modifier): Adding a small amount (0.5-1%) of triethylamine (TEA) to your mobile phase can deactivate the acidic silanol groups on the silica surface. This prevents strong binding of the product's hydroxyl group, resulting in sharper peaks and reduced tailing. This is particularly useful if your impurities are non-basic.
-
Tailing Reduction (Acidic Modifier): If your impurity is basic in nature, adding a small amount of acetic acid to the mobile phase can improve its peak shape, potentially resolving it from your product. However, be cautious, as prolonged exposure to acid on silica can be detrimental to 2-hydroxycyclobutanone. Eluted fractions should be neutralized immediately.
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying this compound?
Answer:
For moderately scaled reactions (1-10 g), short-path vacuum distillation is generally the most effective and recommended method.[1][2] It efficiently removes non-volatile impurities (salts, catalysts, polymerized material) and high-boiling solvents. For very small scales or for separating isomers or impurities with similar boiling points, flash column chromatography is more suitable.
Q2: How can I confirm the purity of my final product?
Answer:
A combination of analytical techniques is recommended for full characterization:
-
Gas Chromatography (GC): An excellent method for assessing purity. The sharp peak of the monomer can be easily integrated to determine percentage purity. It can also reveal volatile impurities that may not be visible by NMR.[1]
-
¹H NMR Spectroscopy: Provides structural confirmation. Key signals to look for include the proton on the hydroxyl-bearing carbon. The absence of signals from starting materials or common byproducts (e.g., solvents, condensation products) is a good indicator of purity.
-
Infrared (IR) Spectroscopy: The most characteristic feature is the carbonyl (C=O) stretch of the strained cyclobutanone ring, which appears at a high frequency, typically around 1780-1785 cm⁻¹.[1] This is a key diagnostic peak.
Q3: How should I properly store purified this compound?
Answer:
Due to its instability, proper storage is critical to maintain purity.
Storage Protocol Decision Tree:
Caption: Decision guide for proper storage conditions.
Prolonged exposure to air and moisture will lead to decomposition.[1] It is best stored cold and under an inert atmosphere. The formation of the dimer is an equilibrium process, and lower temperatures shift the equilibrium back toward the monomer.
References
-
PubChem: 2-Hydroxycyclobutanone. National Institutes of Health. A comprehensive database of chemical and physical properties, spectral information, and related records. [Link]
-
ChemSynthesis: 2-hydroxycyclobutanone. A resource for physical properties and synthesis information. [Link]
- Google Patents: CN103449994A - Purifying process of cyclobutanone. Describes general purification techniques for the parent cyclobutanone, which can be adapted.
-
PubChem: 2-Hydroxy-2-cyclopenten-1-one. National Institutes of Health. Provides comparative data for a similar cyclic α-hydroxy ketone. [Link]
-
Organic Syntheses: Trimethylsilane, 1-cyclobuten-1,2-ylenedioxybis-. An authoritative, peer-reviewed procedure detailing the synthesis and purification of 2-hydroxycyclobutanone, including distillation conditions and stability notes. [Link]
-
Radboud Repository: Library Synthesis of Cyclobutanol Derivatives. Discusses purification of related cyclobutane structures, including the use of column chromatography. [Link]
-
Chemsrc: 2-hydroxy cyclopentanone. Provides physical property data for the analogous five-membered ring compound. [Link]
-
YouTube: Vacuum Distillation. A visual guide on setting up and running a short-path vacuum distillation, a key technique for this compound. [Link]
-
Oregon State University: Vacuum Distillation. Provides technical details and diagrams for setting up vacuum distillation apparatus. [Link]
-
Organic Syntheses: cyclobutanone. Details purification of the parent ketone, including notes on water solubility and extraction. [Link]
-
Liskon Biological: Synthesis And Optimization of Cyclobutanone. Discusses general post-treatment processes like vacuum distillation and extraction for cyclobutanone derivatives. [Link]
-
chemeurope.com: Vacuum distillation. Explains the principles of vacuum distillation and its application for temperature-sensitive materials. [Link]
-
Vacculex: Vacuum Distillation Unit Applications & Advantage. Details the industrial application and principles of lowering boiling points under reduced pressure. [Link]
-
Organic Syntheses: 2-Bromo-2-cyclohexen-1-one. Provides examples of purification by recrystallization and concentration techniques. [Link]
-
PubChem: Cyclohexanone, 2-hydroxy-. National Institutes of Health. Offers data on a similar, less-strained cyclic α-hydroxy ketone. [Link]
-
Organic Syntheses: Tetrahydroquinoline. Demonstrates standard laboratory techniques for workup and column chromatography. [Link]
-
PubChem: 2-Hydroxycyclopentanone. National Institutes of Health. Contains chemical data and properties for comparison. [Link]
- Google Patents: US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives.
-
PubChem: 3-Hydroxycyclobutan-1-one. National Institutes of Health. Provides data on the constitutional isomer. [Link]
- Google Patents: US6444096B1 - Process for the recovery and purification of cyclobutanone. Details purification strategies involving distillation and extraction for the parent compound.
-
ACS Publications: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. A review covering the synthesis and manipulation of cyclobutane derivatives. [Link]
-
PubMed Central: Investigation into the Formation of Impurities. Discusses general principles of impurity formation and identification in complex organic syntheses. [Link]
-
PubMed Central: Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives. Provides examples of NMR and other spectral characterization techniques. [Link]
- Google Patents: CN103483167B - A kind of purification process of 3-Hydroxybutanone.
-
PubChem: 1-Hydroxy-2-butanone. National Institutes of Health. Data on an acyclic analogue. [Link]
Sources
Side reactions observed during the synthesis of 2-Hydroxycyclobutan-1-one
Welcome to the technical support center for the synthesis of 2-Hydroxycyclobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Table of Contents
-
FAQs: General Considerations
-
What are the most common synthetic routes to this compound?
-
How does the stability of this compound affect its synthesis and purification?
-
-
Troubleshooting Guide 1: Synthesis via Oxidation of Cyclobutanol
-
Problem: My reaction yields a significant amount of a byproduct with a similar polarity to the desired product. How can I identify and minimize it?
-
Protocol: Optimized Oxidation of Cyclobutanol to this compound.
-
-
Troubleshooting Guide 2: Synthesis via Tiffeneau-Demjanov Rearrangement
-
Problem: Low yield of this compound is observed, with the formation of multiple side products. What are these byproducts and how can their formation be suppressed?
-
Protocol: Tiffeneau-Demjanov Ring Expansion of 1-(Aminomethyl)cyclopropanol.
-
-
Troubleshooting Guide 3: Synthesis via Hydrolysis of Silylated Precursors
-
Problem: The final product is contaminated with silicon-containing impurities. How can I ensure complete hydrolysis and effective purification?
-
Protocol: Hydrolysis of 1,2-bis(trimethylsilyloxy)cyclobutene.
-
-
References
FAQs: General Considerations
Q1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of this compound, each with its own set of advantages and potential challenges. The most frequently employed routes include:
-
Oxidation of Cyclobutanol: This is a direct approach but can be prone to over-oxidation and ring-opening side reactions.
-
Tiffeneau-Demjanov Rearrangement: This classic ring-expansion reaction of 1-(aminomethyl)cyclopropanol offers a pathway to the cyclobutanone ring system.[1][2][3]
-
Hydrolysis of 1,2-bis(trimethylsilyloxy)cyclobutene: This method provides a clean route to the desired product, provided the starting material is of high purity.[4]
-
Photochemical [2+2] Cycloaddition: The reaction of ethylene with formaldehyde can, in principle, yield the cyclobutane ring, but this method is less commonly reported for this specific target and may lead to a mixture of products.
The choice of synthetic route will often depend on the availability of starting materials, scalability, and the desired purity of the final product.
Q2: How does the stability of this compound affect its synthesis and purification?
This compound is a relatively sensitive molecule, and its stability is a critical factor to consider during synthesis, workup, and purification. Key stability concerns include:
-
Acid and Base Sensitivity: The molecule can undergo acid-catalyzed reactions, such as ether formation with alcoholic solvents or self-condensation.[5][6] It is also susceptible to degradation under strongly basic conditions. Therefore, it is crucial to maintain a neutral or mildly acidic pH during workup and purification.
-
Thermal Instability: Prolonged heating can lead to decomposition. Purification by distillation should be performed under high vacuum and at the lowest possible temperature.
-
Storage: For long-term storage, it is advisable to keep this compound at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere to minimize degradation.
Troubleshooting Guide 1: Synthesis via Oxidation of Cyclobutanol
Problem: My reaction yields a significant amount of a byproduct with a similar polarity to the desired product. How can I identify and minimize it?
A1: Identification and Mitigation of 4-Hydroxybutyraldehyde Formation
A common and often significant byproduct in the oxidation of cyclobutanol, particularly with strong oxidizing agents like chromic acid, is 4-hydroxybutyraldehyde.[7] This side product arises from the oxidative cleavage of the C1-C2 bond in the cyclobutanol ring.
Mechanism of Side Reaction:
The formation of 4-hydroxybutyraldehyde is believed to proceed through a chromium(IV) intermediate which can induce a C-C bond cleavage, as depicted in the diagram below.
Caption: Mechanism of 4-hydroxybutyraldehyde formation.
Troubleshooting Strategies:
-
Choice of Oxidizing Agent: Milder oxidizing agents are less prone to inducing ring cleavage. Consider using pyridinium chlorochromate (PCC) or employing a Swern or Dess-Martin oxidation.
-
Use of a Co-oxidant: The addition of oxalic acid during chromic acid oxidation has been shown to significantly suppress the formation of 4-hydroxybutyraldehyde.[7] Oxalic acid is preferentially oxidized by the chromium(IV) intermediate, thus preventing it from attacking the cyclobutanol ring.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) to minimize over-oxidation and side reactions.
-
Purification: If the byproduct has already formed, careful column chromatography on silica gel can be used for separation. A solvent system with a gradient of ethyl acetate in hexanes is often effective.
Protocol: Optimized Oxidation of Cyclobutanol to this compound
This protocol is adapted from established procedures and incorporates measures to minimize byproduct formation.[7]
Materials:
-
Cyclobutanol
-
Chromium trioxide (CrO₃)
-
Oxalic acid dihydrate
-
Sulfuric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Prepare the oxidizing solution by carefully dissolving chromium trioxide (1.0 eq) and oxalic acid dihydrate (1.1 eq) in water, followed by the slow addition of concentrated sulfuric acid (0.5 eq) while cooling in an ice bath.
-
In a separate flask, dissolve cyclobutanol (1.0 eq) in diethyl ether.
-
Cool the cyclobutanol solution to 0 °C in an ice bath.
-
Add the oxidizing solution dropwise to the stirred cyclobutanol solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of isopropanol until the orange color of Cr(VI) is no longer visible.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
| Parameter | Recommended Condition | Rationale |
| Oxidizing Agent | CrO₃ / Oxalic Acid | Suppresses ring cleavage.[7] |
| Temperature | 0-10 °C | Minimizes over-oxidation. |
| Workup | Neutral/Mildly Basic Wash | Prevents acid-catalyzed degradation. |
| Purification | Vacuum Distillation / Chromatography | Separates product from non-volatile impurities. |
Troubleshooting Guide 2: Synthesis via Tiffeneau-Demjanov Rearrangement
Problem: Low yield of this compound is observed, with the formation of multiple side products. What are these byproducts and how can their formation be suppressed?
A2: Understanding and Controlling Side Reactions in the Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement of 1-(aminomethyl)cyclopropanol involves the formation of a carbocation intermediate, which can lead to a mixture of products.[1][2][8][9]
Common Side Products:
-
Cyclopropyl methyl ketone: Formed by a competing 1,2-hydride shift instead of ring expansion.
-
Allyl alcohol derivatives: Resulting from elimination reactions of the carbocation intermediate.
-
Unreacted starting material: Due to incomplete diazotization.
Caption: Tiffeneau-Demjanov rearrangement side reactions.
Troubleshooting Strategies:
-
Temperature Control: The diazotization step is highly exothermic and should be carried out at low temperatures (typically 0-5 °C) to minimize the decomposition of the diazonium intermediate and prevent undesired side reactions.
-
Rate of Addition: Slow, dropwise addition of the sodium nitrite solution ensures that the concentration of nitrous acid remains low, which can help to control the reaction rate and improve selectivity.
-
pH Control: The reaction is typically carried out in an acidic medium. The choice of acid and its concentration can influence the product distribution. Acetic acid is often a good choice.
-
Solvent: The choice of solvent can affect the stability of the carbocation intermediate and the outcome of the reaction. Aqueous systems are common.
Protocol: Tiffeneau-Demjanov Ring Expansion of 1-(Aminomethyl)cyclopropanol
Materials:
-
1-(Aminomethyl)cyclopropanol hydrochloride
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(aminomethyl)cyclopropanol hydrochloride (1.0 eq) in a mixture of water and acetic acid.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution over a period of 1-2 hours, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Extract the reaction mixture with diethyl ether (3 x).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Troubleshooting Guide 3: Synthesis via Hydrolysis of Silylated Precursors
Problem: The final product is contaminated with silicon-containing impurities. How can I ensure complete hydrolysis and effective purification?
A3: Ensuring Complete Deprotection and Removal of Silanol Byproducts
The hydrolysis of 1,2-bis(trimethylsilyloxy)cyclobutene is an effective method for preparing this compound.[4] However, incomplete hydrolysis or the formation of stable silanol byproducts can lead to contamination of the final product.
Troubleshooting Strategies:
-
Hydrolysis Conditions: The hydrolysis is typically carried out under mildly acidic conditions. Ensure that the reaction is stirred for a sufficient amount of time to go to completion. Monitoring by TLC or GC can be helpful.
-
Workup: A fluoride wash (e.g., with a dilute solution of tetrabutylammonium fluoride, TBAF) can be effective in removing residual silicon-containing impurities. However, be cautious as TBAF is basic and can potentially degrade the product. A mildly acidic wash is generally preferred.
-
Azeotropic Removal of Water: Before distillation, it may be beneficial to azeotropically remove any residual water with a suitable solvent like toluene to prevent re-hydrolysis during heating.
-
Purification: Vacuum distillation is the most common method for purifying this compound from non-volatile silicon-based impurities. A short-path distillation apparatus is recommended to minimize thermal stress on the product.
Protocol: Hydrolysis of 1,2-bis(trimethylsilyloxy)cyclobutene
This protocol is based on the procedure described in Organic Syntheses.[4]
Materials:
-
1,2-bis(trimethylsilyloxy)cyclobutene
-
Methanol
-
Dry, oxygen-free nitrogen
Procedure:
-
In a flask equipped with a magnetic stirrer and a nitrogen inlet, add methanol that has been purged with nitrogen for at least 30 minutes.
-
Add 1,2-bis(trimethylsilyloxy)cyclobutene (1.0 eq) dropwise to the stirred methanol under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 24-48 hours. The progress of the hydrolysis can be monitored by GC or ¹H NMR.
-
Remove the methanol and methoxytrimethylsilane byproduct under reduced pressure.
-
Purify the residual this compound by short-path vacuum distillation.
| Parameter | Recommended Condition | Rationale |
| Reaction Time | 24-48 hours | Ensures complete hydrolysis. |
| Atmosphere | Inert (Nitrogen) | Prevents side reactions with oxygen. |
| Purification | Short-path vacuum distillation | Minimizes thermal degradation.[4] |
References
- Tiffeneau, M.; Demyanov, N. J. Russ. Phys. Chem. Soc.1903, 35, 1295.
- Smith, P. A. S.; Baer, D. R. Org. React.1960, 11, 157–188.
- Tiffeneau, M.; Weill, P.; Tchoubar, B. C. R. Hebd. Seances Acad. Sci.1937, 205, 54.
- Organic Syntheses, Coll. Vol. 7, p.117 (1990); Vol. 60, p.20 (1981).
- Krumpolc, M.; Roček, J. J. Am. Chem. Soc.1979, 101, 3206-3209.
- Martis, A.; Luridiana, A.; Frongia, A.; Arca, M.; Sarais, G.; Aitken, D. J.; Guillot, R.; Secci, F. Org. Biomol. Chem.2017, 15, 10053-10063.
- Secci, F.; Frongia, A.; Piras, P. P. Molecules2013, 18, 15636-15681.
- Demjanov, N. J.; Lushnikov, M. Chem. Ber.1903, 36, 1591-1602.
- Cope, A. C.; Liss, T. A. J. Am. Chem. Soc.1961, 83, 3867–3871.
- Organic Syntheses, Coll. Vol. 6, p.327 (1988); Vol. 59, p.11 (1979).
Sources
- 1. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. synarchive.com [synarchive.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Demjanov rearrangement | PPTX [slideshare.net]
- 9. organicreactions.org [organicreactions.org]
Technical Support Center: Optimization of Aldol Reactions of 2-Hydroxycyclobutan-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxycyclobutan-1-one. This guide is designed to provide expert insights and actionable troubleshooting advice for the optimization of its aldol reactions. This compound is a uniquely functionalized and valuable building block, but its strained four-membered ring and bifunctional nature present specific challenges that require careful consideration of reaction conditions. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring you can design and execute robust, successful reactions.
Core Principles: Navigating the Reaction Landscape
The success of an aldol reaction with this compound hinges on the delicate balance between activating the ketone for nucleophilic attack without inducing decomposition or undesired side reactions. The key to optimization lies in understanding and manipulating four primary variables: the catalyst, solvent, temperature, and the nature of the aldehyde coupling partner. Organocatalysis, particularly with amino acids, has emerged as a highly effective strategy, offering mild conditions and excellent stereochemical control.
Caption: Key variables influencing the outcome of the aldol reaction.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered during the aldol reaction of this compound in a practical question-and-answer format.
Q1: My reaction is failing or giving a very low yield of the desired product. What are the most likely causes?
A1: Low or no yield is a common issue that can typically be traced back to one of several factors. Before making drastic changes, systematically evaluate the following points. The workflow below can help diagnose the root cause.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Detailed Causality:
-
Catalyst Choice: Traditional strong bases (e.g., NaOH, LDA) can promote side reactions with a sensitive substrate like this compound. Organocatalysts such as L-proline, L-threonine, or L-tryptophan are often superior as they operate under milder conditions through an enamine-based mechanism, minimizing substrate degradation.[1][2][3]
-
Reagent Quality: Aliphatic aldehydes are prone to oxidation or self-condensation over time.[4] It is crucial to use freshly purified or distilled aldehydes. Confirm the integrity of your this compound starting material via NMR or other analytical methods.
-
Temperature Control: Aldol reactions are reversible equilibria.[5] While heat can drive the reaction to completion, it often favors the dehydrated condensation product or causes decomposition. Starting at a lower temperature (e.g., 0 °C) is highly recommended to favor the desired aldol adduct.[6]
Q2: How can I control the diastereoselectivity (syn vs. anti) of my aldol product?
A2: This is one of the most powerful aspects of using organocatalysis with this compound. The diastereomeric outcome (syn or anti) can be directly influenced by the choice of amino acid catalyst and solvent system. This provides a predictable method for targeting a specific stereoisomer.
Caption: Catalyst-directed control of diastereoselectivity.
Mechanistic Insight:
-
For the anti-product: Using L-Tryptophan in wet DMF has been shown to favor the anti diastereomer. The proposed transition state involves an enamine intermediate stabilized by an intramolecular hydrogen bond, where the aldehyde approaches from the less sterically hindered face.[1]
-
For the syn-product: Conversely, using L-Threonine under solvent-free conditions unexpectedly inverts the selectivity to favor the syn diastereomer.[2] This highlights the profound impact that subtle changes in the catalyst structure and reaction medium can have on the transition state geometry.
Q3: My reaction is producing the dehydrated α,β-unsaturated ketone. How do I isolate the desired β-hydroxy aldol adduct?
A3: The formation of the α,β-unsaturated ketone is an aldol condensation, a subsequent elimination (dehydration) of the initial aldol addition product.[7][8] This is a very common pathway, especially for cyclic ketones, as it leads to a stable, conjugated system.
To prevent dehydration:
-
Reduce Temperature: Dehydration is often promoted by heat.[5][8] Running the reaction at 0 °C or even lower temperatures can significantly suppress the elimination step. If your TLC shows the formation of the aldol adduct followed by its conversion to the enone, temperature is the primary culprit.
-
Use Milder Catalysts: Strong acids or bases are very effective at catalyzing the elimination. The recommended amino acid organocatalysts are sufficiently mild to minimize this side reaction.[1][2]
-
Gentle Workup: Avoid acidic or basic conditions during the workup and purification stages. Quench the reaction with a neutral or weakly acidic buffer (e.g., saturated NH₄Cl solution). Use chromatography on silica gel, which can be slightly acidic, promptly and at a controlled temperature.
Q4: My TLC is messy with multiple spots. What are the likely side products and how can I improve selectivity?
A4: A complex reaction mixture points towards a lack of selectivity. Besides the desired product and the dehydrated enone, other possibilities include:
-
Self-Condensation of the Aldehyde: If the aldehyde partner has α-hydrogens, it can react with itself, leading to a mixture of products.[8][9]
-
Solution: For initial optimizations, use a non-enolizable aldehyde like benzaldehyde or pivaldehyde. This simplifies the reaction mixture to only products derived from the cyclobutanone enolate.[9]
-
-
Regioselectivity Issues: this compound has two enolizable protons (at C2 and C4). While organocatalysis with L-Tryptophan has been reported to be completely regioselective, giving only the 2,2-disubstituted product, harsher conditions might lead to mixtures.[1]
-
Solution: Stick to the proven, mild organocatalytic methods that favor the formation of the more stable enamine at the substituted α-carbon.
-
-
Substrate Decomposition: As a strained ring system, this compound can be susceptible to ring-opening or other decomposition pathways under excessively harsh conditions (e.g., strong, non-hindered bases or high heat).[10]
-
Solution: Employ the mildest conditions possible that still afford a reasonable reaction rate.
-
Optimized Experimental Protocols
The following protocols are adapted from peer-reviewed literature and provide excellent starting points for achieving high yield and stereoselectivity.
Protocol A: Synthesis of the anti-Aldol Adduct
(Adapted from Frongia, A.; Ollivier, J. et al.[1])
-
Reaction Setup: To a solution of this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in DMF (3.0 mL), add L-Tryptophan (0.30 mmol, 30 mol%).
-
Additives: Add a controlled amount of water (e.g., 10 equivalents) to the mixture.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (approx. 25 °C) for the time indicated by TLC analysis (typically 24-72 hours).
-
Workup & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the anti-aldol adduct.
Protocol B: Synthesis of the syn-Aldol Adduct
(Adapted from Frongia, A.; Ollivier, J. et al.[2])
-
Reaction Setup: In a vial, mix this compound (0.75 mmol), the desired aromatic aldehyde (0.25 mmol), and L-Threonine (0.075 mmol, 30 mol%). Note the stoichiometry favors the ketone.
-
Reaction Execution: Stir the solvent-free mixture at 25 °C. The reaction is often complete within a few hours (monitor by TLC).
-
Workup & Purification: Directly load the crude reaction mixture onto a silica gel column. Elute with a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the predominantly syn-aldol adduct.
Data Summary: Catalyst and Condition Effects
The table below summarizes reported outcomes for the aldol reaction of this compound with p-nitrobenzaldehyde, illustrating the dramatic effect of the catalyst and conditions on stereoselectivity.
| Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) (Major Isomer) | Reference |
| L-Tryptophan (30) | Wet DMF | 25 | up to 80 | up to 91:9 | up to 67 (anti) | [1] |
| L-Threonine (20) | Solvent-Free | 25 | up to 72 | 15:85 | up to 84 (syn) | [2] |
References
-
Frongia, A., Ollivier, J., et al. (2005). The First Organocatalysed Direct Aldol Reaction of 2-Hydroxycyclobutanone. Synlett. Available at: [Link]
-
Piras, P. P., & Frongia, A. (2011). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]
-
Zhang, B., et al. (2022). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Optimization condition for the aldol reaction. Table. Available at: [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]
-
Wang, B., et al. (2022). KOtBu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones. Chemical Communications. Available at: [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]
-
Reddit. (2021). Can not get an aldol reaction to go. r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (n.d.). Acid-Catalyzed Reaction of 2-Hydroxycyclobutanone with Benzylic Alcohols. Request PDF. Available at: [Link]
-
KPU Pressbooks. (n.d.). 6.4 Aldol Reactions. Organic Chemistry II. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. Available at: [Link]
-
Wei, L. (2022). Proline Catalysed Aldol Reaction Related with Organocatalysis. Journal of Thermodynamics and Catalysis. Available at: [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. Available at: [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Addition. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. longdom.org [longdom.org]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 10. KO t Bu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2-Hydroxycyclobutan-1-one for Reliable Research
A Senior Application Scientist's Guide to Preventing Polymerization and Ensuring Compound Integrity
Welcome to the technical support center for 2-Hydroxycyclobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but reactive building block. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your starting materials for reproducible and successful experimental outcomes. The inherent reactivity of this compound, while synthetically useful, also presents significant challenges for its long-term storage. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent the polymerization of this valuable compound.
Understanding the Instability of this compound
This compound is a strained cyclic α-hydroxy ketone. Its reactivity stems from two key structural features:
-
Ring Strain: The four-membered cyclobutane ring possesses significant angle and torsional strain, making it susceptible to ring-opening reactions.[1][2]
-
α-Hydroxy Ketone Moiety: This functional group is prone to a variety of reactions, including tautomerization and rearrangements.[3] Most critically, the presence of acidic α-hydrogens makes it susceptible to base- or acid-catalyzed self-condensation, a form of polymerization known as an aldol condensation.[4][5]
This aldol condensation is the primary pathway for the polymerization of this compound, leading to the formation of higher molecular weight oligomers and polymers, which can precipitate from solution or alter the compound's physical and chemical properties.
Troubleshooting Guide: Addressing Polymerization Events
This section is designed to help you diagnose and resolve issues related to the instability of this compound in your experiments.
Problem 1: I observed a precipitate or increased viscosity in my stored this compound.
-
Likely Cause: Polymerization has occurred. This is often initiated by exposure to trace amounts of acid or base, elevated temperatures, or light.
-
Immediate Action:
-
Isolate the material: Do not use the polymerized material in your reactions, as it will lead to inaccurate stoichiometry and potential side reactions.
-
Characterize the extent of polymerization: If possible, use analytical techniques such as NMR or HPLC to determine the ratio of monomer to polymer. This can help in deciding if any of the remaining monomer can be salvaged by purification (e.g., distillation or chromatography).
-
-
Preventative Measures:
-
Strict Temperature Control: As recommended by suppliers, store this compound at or below -20°C.[6]
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and exposure to atmospheric moisture, which can contain dissolved acidic or basic impurities.
-
Use of Inhibitors: For longer-term storage, consider the addition of a radical inhibitor or an aldol condensation inhibitor.
-
Problem 2: My reaction yields are inconsistent when using different batches of this compound.
-
Likely Cause: The purity of your this compound is variable due to partial polymerization. Even low levels of oligomers can affect reaction kinetics and stoichiometry.
-
Troubleshooting Steps:
-
Purity Analysis: Before use, analyze each batch of this compound by a suitable analytical method like quantitative NMR (qNMR) or gas chromatography (GC) to determine its purity.
-
Purification: If impurities are detected, purify the material immediately before use. Short-path distillation under high vacuum can be an effective method for removing non-volatile polymers.
-
-
Best Practices:
-
Purchase from reputable suppliers: Ensure you are sourcing high-purity material.[2][7]
-
Implement a "first-in, first-out" (FIFO) inventory system: Use older batches of the compound first to minimize the effects of long-term degradation.
-
Perform regular quality control checks: Periodically re-analyze stored material to monitor its stability.
-
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What is the optimal storage temperature for this compound?
As a best practice and in line with supplier recommendations, this compound should be stored at -20°C or lower .[6] This low temperature significantly reduces the rate of potential degradation and polymerization reactions.
Q2: Should I store this compound under an inert atmosphere?
Yes. Storing under an inert atmosphere such as argon or nitrogen is highly recommended. This minimizes contact with atmospheric oxygen and moisture. Oxygen can potentially lead to oxidative degradation, while moisture can introduce acidic or basic impurities that catalyze polymerization.
Q3: Can I store this compound in solution?
Storing in solution is generally not recommended for long periods. The choice of solvent is critical, as protic solvents (e.g., methanol, ethanol) can participate in reactions, and trace impurities in any solvent can initiate degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous diethyl ether or toluene and store at low temperature.
Inhibitors and Stabilization
Q4: Can I add an inhibitor to prevent polymerization?
Yes, adding an inhibitor can be an effective strategy for long-term storage. The choice of inhibitor depends on the suspected polymerization mechanism.
-
For Aldol Condensation: While specific inhibitors for 2-hydroxycyclobutanone are not extensively documented, compounds known to inhibit aldol condensation in industrial processes may be effective in trace amounts. These can include mild proton sources to neutralize any basic impurities or specific chelating agents. However, the addition of any substance will change the purity of the material, so this should be done with careful consideration of your downstream applications. A patent for inhibiting aldol condensation in diethanolamine scrubbers suggests agents like hydrogen peroxide, hydroperoxides, and nitroalkanes, though their compatibility with 2-hydroxycyclobutanone would need to be experimentally verified.[8]
-
For Radical Polymerization: Although less likely to be the primary pathway, if radical-initiated polymerization is a concern (e.g., due to light exposure), a radical inhibitor such as hydroquinone or butylated hydroxytoluene (BHT) could be added in a very small concentration (e.g., 10-100 ppm).[9]
Q5: Are there any other ways to stabilize this compound?
The use of protecting groups can be a viable strategy if the native functionality is not immediately required. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS ether) or the ketone as a cyclic acetal. These derivatives are generally more stable to storage. The protecting group can then be removed immediately prior to use.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Procurement: Obtain high-purity this compound from a reputable supplier.
-
Aliquoting: Upon receipt, if the quantity is large, divide it into smaller, single-use aliquots in a glovebox or under a stream of inert gas. This minimizes the number of times the main stock is warmed and exposed to the atmosphere.
-
Container: Use amber glass vials with PTFE-lined caps to protect from light and ensure an inert seal.
-
Inerting: Before sealing, flush the headspace of each vial with dry argon or nitrogen.
-
Storage: Place the sealed vials in a freezer at -20°C or below.
-
Labeling: Clearly label each vial with the compound name, date of storage, and any added inhibitors.
Protocol 2: Monitoring Purity Over Time
-
Baseline Analysis: Upon receipt of a new batch, acquire a baseline purity profile using a validated analytical method (e.g., GC-FID or 1H NMR with an internal standard).
-
Periodic Testing: For long-term storage, pull one aliquot every 3-6 months and re-analyze its purity using the same method.
-
Data Comparison: Compare the new data to the baseline to assess the rate of degradation, if any.
-
Actionable Limits: Establish a minimum purity threshold for your experiments (e.g., >98%). If the purity of the stored material drops below this level, it should be repurified or discarded.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | ≤ -20°C | Slows down reaction kinetics of polymerization and degradation.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and exposure to atmospheric moisture/impurities. |
| Light Exposure | Minimize (Amber Vials) | Prevents potential photochemical degradation pathways. |
| Potential Inhibitor (Radical) | 10-100 ppm BHT or Hydroquinone | Scavenges free radicals that could initiate polymerization.[9] |
Visualizing the Problem: The Path to Polymerization
The following diagram illustrates the key factors that can lead to the undesirable polymerization of this compound.
Caption: Factors leading to this compound polymerization.
By understanding the inherent reactivity of this compound and implementing the stringent storage and handling protocols outlined in this guide, you can ensure the long-term stability and purity of this valuable reagent, leading to more reliable and reproducible research.
References
- Bell, R. P. (1973). The Proton in Chemistry. Cornell University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Google Patents. (1996). US5527447A - Treatments to reduce aldol condensation and subsequent polymerization in diethanolamine scrubbers.
-
ResearchGate. (2021). Effect of Antioxidants on the Stability of Poly(ether ether ketone) and the Investigation on the Effect Mechanism of the Antioxidants to Poly(ether ether ketone). Retrieved from [Link]
-
MDPI. (2022). Mechanistic Insights into Antioxidant Interventions Targeting Obesity-Induced Oxidative Stress in the Pathogenesis and Complications of Type 2 Diabetes Mellitus. Retrieved from [Link]
-
ResearchGate. (2014). Improving the Selectivity of Aldehyde–Ketone Cross-Aldol Condensation Reactions with Phosphate-Modified TiO2 Catalysts. Retrieved from [Link]
-
PubMed. (2008). Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroquinone. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Ketol rearrangement. Retrieved from [Link]
-
Egyptian Drug Authority. (n.d.). Stability Study Protocol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxycyclobutanone. Retrieved from [Link]
-
MDPI. (2021). Ketone Bodies and Cardiovascular Disease: An Alternate Fuel Source to the Rescue. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. Retrieved from [Link]
- Google Patents. (2002). US6348629B1 - Free radical inhibitors for quenching aqueous phase polymer growth and related methods.
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Do all α-hydroxy ketones give Tollens' test?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter. Retrieved from [Link]
- The Royal Society of Chemistry. (2021). Chapter 8: Accelerated Stability Testing – History and Recent Developments. In [Book Title].
- Organic Reactions. (2004). The a-Hydroxy Ketone (α-Ketol)
- ACS Publications. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling.
-
National Academic Digital Library of Ethiopia. (n.d.). Safe Storage and Handling of Reactive Materials. Retrieved from [Link]
-
PubMed. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Retrieved from [Link]
- Wiley Online Library. (2014). Impact of Residual Impurities and Contaminants on Protein Stability.
-
ChemSynthesis. (n.d.). 2-hydroxycyclobutanone - C4H6O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
MDPI. (2016). Targeting Reactive Carbonyl Species with Natural Sequestering Agents. Retrieved from [Link]
- Catalysis Science & Technology. (2023). Engineered aldolases catalyzing stereoselective aldol reactions between aryl-substituted ketones and aldehydes.
- RSC Publishing. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols.
- NIH. (2023).
- PMC. (2015).
- Chemistry LibreTexts. (2020). 23.
-
ResearchGate. (2017). Acid-Catalyzed Reaction of 2-Hydroxycyclobutanone with Benzylic Alcohols | Request PDF. Retrieved from [Link]
- MDPI. (2024). Carbonyl Stress Chemistry.
-
ResearchGate. (2014). (PDF) Impact of Residual Impurities and Contaminants on Protein Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms and Process Control for Quenching with Aqueous Polymer Solutions | Request PDF. Retrieved from [Link]
- Arkema. (n.d.). Organic Peroxides Storage Temperature, SADT, and Storage Stability Guide.
- Fisher Scientific. (2023).
-
ResearchGate. (2010). (PDF) Investigating the compatibility of polymers in common solvent. Retrieved from [Link]
- PMC. (2012).
-
ResearchGate. (2012). Cyclopentanone and cyclopentanone derivatives as degradation products of polyamide 6,6. Retrieved from [Link]
- DergiPark. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC.
Sources
- 1. lnct.ac.in [lnct.ac.in]
- 2. angenesci.com [angenesci.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17082-63-2 CAS MSDS (2-Hydroxycyclobutanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. US5527447A - Treatments to reduce aldol condensation and subsequent polymerization in diethanolamine scrubbers - Google Patents [patents.google.com]
- 9. Hydroquinone - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Reactions Involving 2-Hydroxycyclobutan-1-one
An in-depth guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to move beyond simple procedural lists. It delves into the causal factors behind common experimental failures involving 2-Hydroxycyclobutan-1-one, a versatile yet challenging building block. The inherent ring strain and the bifunctional nature of the α-hydroxy ketone moiety are central to its reactivity and, consequently, to the difficulties encountered. This resource provides field-proven insights and validated protocols to help you navigate these challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Part 1: Substrate Stability and General Issues
Question 1: My reaction yield is significantly lower than reported in the literature. What are the fundamental aspects I should verify first?
Answer: Before investigating complex, reaction-specific variables, it's crucial to confirm the integrity of your foundational experimental setup. Low yields often originate from common oversights that are magnified by the sensitive nature of this compound.[1][2]
Initial Troubleshooting Checklist:
-
Purity and Integrity of this compound: This is the most critical starting point. The compound is susceptible to both dimerization and oxidation.[3] Air exposure can lead to oxidative cleavage, forming succinic acid.[3] Always use a freshly purified or recently purchased sample. If the material has been stored for an extended period, it may appear as a solid (dimer) or be discolored (oxidation).
-
Solvent and Reagent Quality: Ensure all solvents are strictly anhydrous, especially for reactions involving strong bases or water-sensitive intermediates. The presence of water can quench bases, hydrolyze reagents, and promote unwanted side reactions.[2]
-
Inert Atmosphere: For many reactions, particularly those involving enolates or organometallics, maintaining a scrupulously inert atmosphere (Nitrogen or Argon) is non-negotiable. Leaks in your system can introduce oxygen and moisture, leading to rapid degradation of the substrate and intermediates.[2]
-
Temperature Control: The high reactivity driven by ring strain means that reactions can be highly exothermic.[4] Poor temperature control, such as adding a reagent too quickly, can cause localized heating, leading to decomposition and the formation of side products.[2]
-
Quantitative Transfers: Due to the small scale of many modern synthetic reactions, ensure all transfers of reagents and the starting material are quantitative. Rinse flasks and syringes with the reaction solvent to avoid losing precious material.[1]
Question 2: My this compound starting material is a solid, but the literature describes it as a liquid. Is it still usable?
Answer: Yes, it is likely still usable, but requires pre-treatment. This compound is known to slowly equilibrate to a solid, crystalline dimer upon standing, even when stored under inert conditions in a freezer.[3]
-
The Chemistry: This dimerization is a reversible hemiacetal formation between the hydroxyl group of one molecule and the ketone of another. While the solid shows no carbonyl peak in an IR spectrum (KBr pellet), dissolving it in a solvent like chloroform (CHCl₃) rapidly re-establishes the equilibrium with the monomeric form, and the characteristic carbonyl stretch at ~1780 cm⁻¹ reappears.[3]
-
Recommended Action: Before use, it is best to gently warm the solid dimer and distill it under reduced pressure (b.p. 52–57°C at 0.1 mm Hg) to regenerate the pure, monomeric liquid.[3] This ensures accurate measurement and prevents the dimer from interfering with the reaction kinetics.
Caption: Troubleshooting workflow for Aldol reactions.
Question 4: My attempts to protect the hydroxyl group via O-acylation are giving low yields and returning starting material. What's going wrong?
Answer: While seemingly straightforward, O-acylation of this compound is often complicated by a competing reaction: enolization. The choice of base is paramount to steer the reaction towards the desired pathway.
-
The Competing Pathways: When a base is added, it can either deprotonate the hydroxyl group (pKa ~16-18) to form an alkoxide, or it can deprotonate the α-carbon (pKa ~20) to form an enolate. [5]The slightly more acidic hydroxyl group should react preferentially, but the difference is small enough that a mixture of pathways can occur, especially with strong, sterically unhindered bases.
-
Desired Pathway (O-acylation): Base deprotonates the -OH group. The resulting alkoxide acts as a nucleophile, attacking the acylating agent (e.g., Ac₂O, BzCl).
-
Side Pathway (C-acylation/Decomposition): Base deprotonates the α-carbon. The resulting enolate can be acylated on the carbon or undergo other side reactions. Strong bases can also promote self-condensation or decomposition of the strained ring system.
-
Troubleshooting Strategies:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in combination with a catalyst like 4-dimethylaminopyridine (DMAP). These bases are generally not strong enough to efficiently deprotonate the α-carbon but will facilitate deprotonation of the hydroxyl group. Avoid strong bases like LDA, NaH, or alkoxides (e.g., NaOMe), which will strongly favor enolization.
-
Acylating Agent: Use a highly reactive acylating agent, such as an acid anhydride (e.g., acetic anhydride) or acid chloride (e.g., benzoyl chloride), to ensure the O-acylation step is fast and outcompetes any potential side reactions.
-
Reaction Conditions: Run the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. Add the base slowly to a solution of the substrate and the acylating agent.
Experimental Protocols
Protocol 1: Organocatalyzed Aldol Reaction with 4-Nitrobenzaldehyde
This protocol is adapted from literature procedures and serves as a robust starting point for optimization. [6] Materials:
-
This compound (1 mmol, freshly distilled)
-
4-Nitrobenzaldehyde (0.5 mmol)
-
L-Tryptophan (0.15 mmol)
-
Dimethylformamide (DMF, anhydrous, 0.5 mL)
-
Deionized Water (2.2 mmol, ~40 µL)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. Ammonium Chloride (NH₄Cl)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (0.5 mmol).
-
Add anhydrous DMF (0.5 mL) to dissolve the aldehyde.
-
Add this compound (1 mmol) to the solution, followed by L-tryptophan (0.15 mmol) and water (2.2 mmol).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (eluent: Petroleum Ether/Diethyl Ether = 1:1). The reaction may take up to 7 days to reach completion.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer with a half-saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase again with EtOAc.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: Petroleum Ether/Diethyl Ether = 1:1) to afford the desired aldol adduct.
References
-
Aitken, D. J., Capitta, F., Frongia, A., Guillot, R., Ollivier, J., Piras, P. P., & Secci, F. (2011). Solvent-Free Stereoselective Organocatalyzed Aldol Reaction of 2-Hydroxycyclobutanone. SYNLETT, 2011(11), 1565-1568. [Link]
-
Amon, C., Amyes, T. L., & Richard, J. P. (2007). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. ACS National Meeting Book of Abstracts. [Link]
-
Amyes, T. L., & Richard, J. P. (2007). Ring Strain and Its Effect on the Rate of the General-Base Catalyzed Enolization of Cyclobutanone. Organic Letters. [Link]
-
Secci, F., Frongia, A., Piras, P. P., Spiga, M., & Ollivier, J. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Organic & Biomolecular Chemistry, 15(47), 10053–10063. [Link]
-
Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1029. [Link]
-
Murai, A., Ono, M., & Masamune, T. (1977). Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones. Journal of the Chemical Society, Chemical Communications, (16), 573-574. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Wikipedia contributors. (2023). Ring strain. In Wikipedia, The Free Encyclopedia. [Link]
-
Paquette, L. A. (2004). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions. [Link]
-
SATHEE. Aldol Condensation. [Link]
-
Krumpolc, M., & Rocek, J. (1988). Cyclobutanone. Organic Syntheses, Coll. Vol. 6, p.334. [Link]
-
Murai, A., Ono, M., & Masamune, T. (1977). Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones. DeepDyve. [Link]
-
Fiveable. 2-hydroxycyclopentanone Definition. [Link]
-
Bloomfield, J. J., & Nelke, J. M. (1977). Acyloin condensation in which chlorotrimethylsilane is used as a trapping agent: 1,2-bis(trimethylsilyloxy)cyclobutene and 2-hydroxycyclobutanone. Organic Syntheses, 57, 1. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Improving Diastereoselectivity in Reactions with 2-Hydroxycyclobutan-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxycyclobutan-1-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the control of diastereoselectivity in reactions involving this versatile building block. As a strained, bifunctional molecule, this compound presents unique stereochemical challenges. This resource aims to equip you with the knowledge to navigate these challenges and achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the diastereoselectivity of nucleophilic additions to this compound?
The diastereoselectivity of nucleophilic additions to the carbonyl group of this compound is primarily governed by the interplay between two competing stereochemical models: the Felkin-Anh model and the Cram-chelation model.[1][2][3] The outcome of the reaction is highly dependent on the reaction conditions, particularly the nature of the nucleophile, the presence and type of Lewis acid, the solvent, and the choice of protecting group for the hydroxyl moiety.
-
Felkin-Anh Model: This model predicts the stereochemical outcome based on steric hindrance. The largest substituent on the adjacent chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In the case of this compound, the hydroxyl group (or a protected derivative) is often considered the "large" group due to its electronegativity, influencing the trajectory of the nucleophilic attack.[1][4]
-
Cram-Chelation Model: This model becomes dominant when a chelating metal ion is present. The metal coordinates to both the carbonyl oxygen and the oxygen of the hydroxyl group, forming a rigid five-membered ring. This conformation locks the substrate and directs the nucleophile to attack from the less hindered face of the ring.[5]
The final diastereomeric ratio is a result of the energetic balance between the Felkin-Anh and chelation-controlled transition states.
Q2: I am observing a low diastereomeric ratio (dr) in my reaction. What is the first thing I should investigate?
A low diastereomeric ratio suggests that the energy difference between the competing transition states (e.g., Felkin-Anh vs. chelation) is small. The first aspect to investigate is the potential for chelation control. If your reaction conditions do not favor chelation (e.g., using a non-chelating metal or no Lewis acid), the outcome will be primarily dictated by steric and electronic effects as described by the Felkin-Anh model, which may not provide high selectivity for this substrate.
Initial Troubleshooting Steps:
-
Analyze your reagents: Are you using a nucleophile with a metal counter-ion capable of chelation (e.g., Grignard reagents, organozinc compounds)?
-
Consider a Lewis acid: The addition of a chelating Lewis acid can significantly enhance diastereoselectivity by forcing the reaction through a more ordered, chelated transition state.
-
Evaluate the protecting group: If the hydroxyl group is protected, the nature of the protecting group will have a profound impact on the potential for chelation. Bulky, non-coordinating groups will favor the Felkin-Anh pathway, while smaller, more coordinating groups can facilitate chelation.
Q3: How does the choice of protecting group for the 2-hydroxy moiety affect diastereoselectivity?
The choice of protecting group is a critical parameter for controlling diastereoselectivity.[6][7][8][9][10] Protecting groups can be broadly categorized as chelating or non-chelating, which in turn favors either the Cram-chelation or Felkin-Anh pathway, respectively.
| Protecting Group Type | Predominant Model | Expected Diastereomer | Rationale |
| Small, Coordinating (e.g., MOM, BOM, Bn) | Cram-Chelation | syn | These groups are small enough not to cause significant steric hindrance and the oxygen atoms can participate in chelation with a metal center, leading to a rigid transition state. |
| Bulky, Non-Coordinating (e.g., TBDPS, TIPS) | Felkin-Anh | anti | The large steric bulk of these groups disfavors the formation of a chelate ring. The silyl group itself is also a poor ligand for most Lewis acids. This leads to a preference for the Felkin-Anh transition state. |
By strategically choosing the protecting group, you can effectively switch the diastereochemical outcome of the reaction.
Troubleshooting Guides
Guide 1: Improving Diastereoselectivity in Nucleophilic Additions
Problem: Low diastereoselectivity in the addition of an organometallic reagent (e.g., Grignard, organolithium) to this compound.
Objective: Enhance the formation of a single diastereomer.
Core Principle: The key is to shift the reaction pathway to favor either a highly organized chelation-controlled transition state or a sterically biased Felkin-Anh transition state.
Strategy A: Enhancing Chelation Control
This strategy is effective for synthesizing syn-1,2-diol products.
Workflow Diagram:
Caption: Workflow for enhancing syn-diastereoselectivity via chelation control.
Detailed Protocol:
-
Substrate Preparation:
-
Start with unprotected this compound or protect the hydroxyl group with a small, coordinating group like methoxymethyl (MOM) or benzyl (Bn).
-
-
Reaction Setup:
-
In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve the this compound derivative in an anhydrous ethereal solvent such as THF or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Lewis Acid:
-
Add a chelating Lewis acid (e.g., MgBr₂·OEt₂, ZnCl₂, TiCl₄; 1.1 to 1.5 equivalents) dropwise to the cooled solution. Stir for 15-30 minutes to allow for complexation.
-
-
Nucleophilic Addition:
-
Slowly add the organometallic nucleophile (e.g., Grignard reagent, organozinc reagent; 1.1 to 1.5 equivalents) dropwise to the reaction mixture.
-
Maintain the temperature at -78 °C and stir for the appropriate reaction time (monitor by TLC).
-
-
Workup and Analysis:
-
Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio using ¹H NMR spectroscopy or GC analysis.
-
Causality: The Lewis acid coordinates to both the carbonyl oxygen and the hydroxyl oxygen, forming a rigid five-membered chelate. This conformation forces the nucleophile to attack from the less sterically hindered face, leading to the syn product.[5]
Strategy B: Favoring the Felkin-Anh Pathway
This strategy is employed for the synthesis of anti-1,2-diol products.
Workflow Diagram:
Caption: Workflow for enhancing anti-diastereoselectivity via the Felkin-Anh model.
Detailed Protocol:
-
Substrate Preparation:
-
Protect the hydroxyl group of this compound with a bulky silyl ether such as tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS).
-
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the protected this compound in an anhydrous non-coordinating solvent like toluene or dichloromethane.
-
Cool the solution to -78 °C.
-
-
Lewis Acid (Optional):
-
If a Lewis acid is required to activate the carbonyl, use a non-chelating one such as BF₃·OEt₂.
-
-
Nucleophilic Addition:
-
Slowly add the organometallic nucleophile.
-
Stir at -78 °C until the reaction is complete.
-
-
Workup and Analysis:
-
Follow the same workup and analysis procedure as in Strategy A.
-
Causality: The bulky protecting group prevents the formation of a chelate. According to the Felkin-Anh model, the largest group (the protected hydroxyl) will orient itself perpendicular to the carbonyl plane to minimize steric interactions with the incoming nucleophile.[1][3] This directs the nucleophile to the opposite face, leading to the anti product.
Guide 2: Improving Diastereoselectivity in Reductions
Problem: Poor diastereoselectivity in the reduction of the carbonyl group of this compound to yield the corresponding 1,2-diol.
Objective: To selectively form either the syn- or anti-1,2-diol.
Core Principle: Similar to nucleophilic additions, the stereochemical outcome of reductions is dictated by the ability of the reducing agent's metal cation to form a chelate with the substrate.
Impact of Reducing Agents on Diastereoselectivity:
| Reducing Agent | Typical Diastereoselectivity | Rationale |
| NaBH₄ | Low to moderate anti | The sodium cation is a poor chelator. The reaction is primarily under steric control (Felkin-Anh). |
| LiAlH₄ | Moderate syn | The lithium cation can form a chelate, but the high reactivity can lead to lower selectivity. |
| Zn(BH₄)₂ | High syn | Zinc is an excellent chelating metal, leading to a highly organized transition state and high syn selectivity.[11] |
| L-Selectride®, K-Selectride® | High anti | These are very bulky reducing agents. Steric hindrance is the dominant factor, forcing the hydride to attack from the face opposite the hydroxyl group, leading to the anti product. |
Experimental Protocol: Chelation-Controlled Reduction to syn-1,2-Diol
-
Preparation of Zn(BH₄)₂:
-
Zinc borohydride can be prepared in situ from ZnCl₂ and NaBH₄ in an ethereal solvent.
-
-
Reduction Reaction:
-
Dissolve this compound in anhydrous THF and cool to 0 °C.
-
Add a solution of Zn(BH₄)₂ in THF dropwise.
-
Stir the reaction mixture at 0 °C and monitor by TLC.
-
-
Workup:
-
Carefully quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir until two clear layers form.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate.
-
Analyze the diastereomeric ratio by NMR.
-
Experimental Protocol: Sterically-Controlled Reduction to anti-1,2-Diol
-
Reaction Setup:
-
Dissolve this compound in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise.
-
-
Workup:
-
After the reaction is complete, quench by the slow addition of water, followed by aqueous NaOH and H₂O₂.
-
Extract, dry, and concentrate the product. Analyze the diastereomeric ratio.
-
References
-
Pohle, W., & Müller, M. (2011). Stereoselective Reduction of 2‐Hydroxy Ketones towards syn‐ and anti‐1,2‐Diols. ChemCatChem, 3(9), 1474-1477. [Link]
-
Chemistry Notes. (2022). Felkin Ahn Model: Easy explanation with examples. [Link]
-
ResearchGate. (n.d.). Effect of various Lewis acids on diastereoselectivity. [Link]
-
University of Calgary. (n.d.). Felkin-Ahn and Cram Chelate. [Link]
-
Organic Chemistry Explained. (2022, April 11). Ultimate Guide to the Felkin-Anh Model [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2015). How is the Felkin-Anh model of stereoinduction correctly explained with MO theory? [Link]
-
University of Wisconsin-Madison. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. [Link]
-
Secci, F., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Organic & Biomolecular Chemistry, 15(47), 10053-10063. [Link]
-
Secci, F., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. PubMed. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Herbert, M. B., & Toste, F. D. (2013). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PubMed Central. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Ramirez, A., et al. (2023). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Molecules, 28(23), 7808. [Link]
-
Herbert, M. B., & Toste, F. D. (2013). Catalytic, Enantioselective Synthesis of 1,2-anti-Diols by Asymmetric Ring-Opening/Cross-Metathesis. CaltechAUTHORS. [Link]
-
Organic Chemistry at SD Miramar College. (2019, February 10). Preparation of Diols via Syn and Anti Dihydroxylation [Video]. YouTube. [Link]
-
Piras, P. P., & Frongia, A. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(5), 6331-6382. [Link]
-
Kumar, A., et al. (2023). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. Chemical Science, 14(16), 4333-4339. [Link]
-
Ishihara, K., & Nakano, K. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1140. [Link]
-
ResearchGate. (n.d.). Diastereoselective reduction of α-hydroxy ketone. [Link]
-
Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. [Link]
-
Williams, P. G., et al. (2014). Origins of diastereoselectivity in Lewis acid promoted ketene-alkene [2 + 2] cycloadditions. Organic Letters, 16(19), 5168-5171. [Link]
-
Leiden University. (2025). Protective group strategies in carbohydrate and peptide chemistry. [Link]
-
Kumar, A., et al. (2021). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 12(10), 1636-1655. [Link]
-
Micalizio, G. C., & Hale, K. J. (2011). Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones. PubMed Central. [Link]
-
Kumar, A., et al. (2023). Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes. Chemical Science, 14(34), 9153-9159. [Link]
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxycyclobutanone. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. [Link]
-
Climent, M. J., et al. (2021). One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks. ChemCatChem, 13(11), 2729-2738. [Link]
-
Zhu, Y., & Li, X. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 20(4), 5958-5989. [Link]
-
Reddit. (2016). Is there a way to protect alpha-hydroxy ketones from reduction but not "regular" ketones? (or vice-versa?). [Link]
-
Michigan State University. (n.d.). Asymmetric Induction. [Link]
-
Avela, E., et al. (1971). Reaction of metal chelates of hydroxyl compounds in anhydrous conditions. Part II. Selective substitution at primary or secondary hydroxyl groups of anomeric methyl 2,3-di-O-methyl-D-glucopyranosides via copper (II) chelates. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Diastereoselective access to polyoxygenated polycyclic spirolactones through a rhodium-catalyzed [3+2] cycloaddition reaction: experimental and theoretical studies. [Link]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. jocpr.com [jocpr.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Reduction of 2‐Hydroxy Ketones towards syn‐ and anti‐1,2‐Diols | Semantic Scholar [semanticscholar.org]
Navigating the Synthesis of 2-Hydroxycyclobutan-1-one: A Technical Support Guide for Scalability Challenges
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Hydroxycyclobutan-1-one. As a key structural motif in numerous biologically active molecules, the efficient and scalable production of this cyclobutanone derivative is of significant interest. This guide, compiled by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of its synthesis. We will delve into the nuances of the most common synthetic routes, offering field-proven insights to help you navigate the challenges of transitioning from laboratory-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes for the scalable synthesis of this compound?
A1: Two primary routes have shown the most promise for scalability: the Norrish-Yang photocyclization of 1,2-dicarbonyl compounds and the Acyloin condensation of diethyl succinate . Each method presents a unique set of advantages and challenges when moving to a larger scale.
Q2: I'm observing a significant drop in yield for the Norrish-Yang photocyclization upon scaling up my batch reaction. What are the likely causes and how can I mitigate this?
A2: This is a common issue in scaling batch photochemical reactions. The primary culprit is often insufficient light penetration through a larger reaction volume, a phenomenon known as the "photon transport limitation"[1]. As the path length of the light increases, the inner regions of the reactor receive significantly less irradiation, leading to incomplete conversion and the formation of byproducts.
To address this, we strongly recommend transitioning to a continuous flow chemistry setup [2][3]. Flow reactors utilize narrow-bore tubing, ensuring a short light path and uniform irradiation of the reaction mixture, which dramatically improves efficiency and consistency at a larger scale[1][4][5].
Q3: My Acyloin condensation of diethyl succinate is giving me a complex mixture of byproducts at a larger scale. How can I improve the selectivity for this compound?
A3: The Acyloin condensation is notoriously sensitive to reaction conditions, especially at scale. The highly reactive sodium metal can lead to a variety of side reactions[6]. The most effective strategy to enhance selectivity is the in-situ trapping of the enediolate intermediate with an agent like chlorotrimethylsilane (TMS-Cl) [6][7][8]. This forms a stable bis-silyloxycyclobutene intermediate, preventing undesired side reactions such as the competing Dieckmann condensation[9]. The silylated intermediate can then be readily hydrolyzed to afford the desired 2-hydroxycyclobutanone in higher purity[7][8].
Q4: What are the major safety concerns when scaling up the synthesis of this compound?
A4: For the Norrish-Yang photocyclization , the primary safety concerns are related to the use of high-intensity UV lamps, which require proper shielding to prevent operator exposure to harmful radiation[10]. Additionally, the solvents used must be carefully chosen for their photochemical stability and flashpoints.
For the Acyloin condensation , the use of metallic sodium presents a significant fire and explosion hazard, especially on a large scale. The reaction is highly exothermic and can lead to a thermal runaway if not properly controlled[11]. It is crucial to have a robust cooling system and to add the sodium in a controlled manner. The reaction must be conducted under a strictly inert atmosphere to prevent the formation of explosive peroxides[6].
Troubleshooting Guide
This section provides a more detailed breakdown of common issues and their solutions for the two primary synthetic routes.
Route 1: Norrish-Yang Photocyclization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion at Scale | - Insufficient light penetration in batch reactor.- Non-optimal wavelength of light source.- Low quantum yield of the reaction. | - Transition to a continuous flow reactor to ensure uniform irradiation[1][2][3].- Optimize the light source; 1,2-diketones often absorb effectively in the visible blue light region (around 450 nm), which can be more energy-efficient and generate fewer byproducts than UV light[3][10].- Screen different solvents. Acetone has been reported as an effective solvent for this reaction in flow[3]. |
| Byproduct Formation | - Photochemical degradation of the product or starting material.- Competing photochemical pathways (e.g., Norrish Type I or II fragmentation)[10]. | - Reduce residence time in a flow reactor to minimize exposure to light.- Use a light source with a narrow wavelength distribution to avoid exciting unwanted chromophores.- Perform the reaction at lower temperatures to disfavor thermal side reactions. |
| Reactor Fouling | - Polymerization or deposition of insoluble byproducts on the reactor walls. | - In a flow setup, increase the flow rate to reduce residence time and minimize fouling.- Filter the starting materials to remove any particulate matter.- Consider using a reactor made of a material that is less prone to fouling, such as FEP or PFA. |
Route 2: Acyloin Condensation of Diethyl Succinate
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Acyloin | - Competing Bouveault-Blanc reduction in the presence of protic impurities.- Dieckmann condensation catalyzed by the alkoxide byproduct[9].- Incomplete reaction due to passivation of the sodium surface. | - Ensure all reagents and solvents are rigorously dried. The reaction is extremely sensitive to moisture and alcohols[6].- Utilize a trapping agent like TMS-Cl to prevent the Dieckmann condensation and drive the equilibrium towards the desired product[7][8].- Use high-surface-area sodium (e.g., sodium dispersion) and ensure vigorous stirring to maintain a reactive surface. |
| Formation of Polymeric Byproducts | - Intermolecular condensation of the ester. | - While the intramolecular Acyloin condensation is generally favored for forming 5- and 6-membered rings, high concentrations can promote polymerization[6]. If issues persist even with a trapping agent, consider performing the reaction under high-dilution conditions, although this is less ideal for large-scale production. |
| Difficult Workup and Purification | - Emulsion formation during quenching.- Co-distillation of impurities with the product. | - After quenching the reaction, allow for a clear phase separation. If emulsions form, the addition of a saturated brine solution can help break them.- The use of a TMS-Cl trap simplifies the workup, as the crude product is the more stable bis-silyloxycyclobutene, which can be distilled before hydrolysis[7]. |
Experimental Protocols & Data
Protocol 1: Scalable Synthesis of this compound via Norrish-Yang Photocyclization in Continuous Flow
This protocol is adapted from methodologies demonstrating the efficiency of flow chemistry for photochemical reactions[3].
Workflow Diagram:
Caption: Continuous flow synthesis of this compound.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of the 1,2-dicarbonyl precursor (e.g., 2,3-butanedione) in anhydrous acetone. The concentration should be optimized for the specific reactor, typically in the range of 0.1-0.5 M.
-
Flow Reaction: Using a syringe pump, introduce the solution into a continuous flow photoreactor equipped with a blue LED light source (e.g., 450 nm). The flow rate should be adjusted to achieve the desired residence time, which is typically in the range of 10-60 minutes.
-
Collection: Collect the output from the reactor in a round-bottom flask cooled in an ice bath to minimize any potential thermal degradation.
-
Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude 2-hydroxycyclobutanone by vacuum distillation.
Data Comparison: Batch vs. Flow Photochemical Synthesis
| Parameter | Batch Synthesis (Lab Scale) | Continuous Flow Synthesis (Scaled-Up) |
| Scale | 1 gram | 100 grams/day |
| Reaction Time | 12-24 hours | 30 minutes residence time |
| Yield | 40-60% | 75-90% |
| Throughput | ~0.04-0.08 g/hour | ~4.1 g/hour |
| Purity (pre-distillation) | Moderate, with significant byproducts | High, with minimal byproducts |
Note: Data is representative and compiled from general findings on the scalability of photochemical reactions[4][5].
Protocol 2: Scalable Synthesis of this compound via Acyloin Condensation
This protocol is based on the well-established Acyloin condensation with the Rühlmann modification for improved yields[6][7].
Workflow Diagram:
Caption: Acyloin condensation for this compound synthesis.
Step-by-Step Methodology:
-
Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, with a dispersion of sodium metal in anhydrous toluene.
-
Addition of Trapping Agent: Add chlorotrimethylsilane (TMS-Cl) to the stirred suspension.
-
Reaction: Heat the mixture to reflux. Slowly add a solution of diethyl succinate in anhydrous toluene to the refluxing mixture over several hours. Maintain reflux until the reaction is complete (as monitored by GC).
-
Workup: Cool the reaction mixture and filter off the sodium chloride precipitate under an inert atmosphere.
-
Intermediate Purification: Purify the resulting 1,2-bis(trimethylsilyloxy)cyclobutene by vacuum distillation.
-
Hydrolysis: Add the purified intermediate to a solution of methanol containing a catalytic amount of acid (e.g., HCl). Stir until the hydrolysis is complete.
-
Final Purification: Neutralize the acidic solution and remove the methanol under reduced pressure. Purify the final product, 2-hydroxycyclobutanone, by vacuum distillation.
Expected Yields at Different Scales
| Scale | Diethyl Succinate Input | Expected Yield of 2-Hydroxycyclobutanone | Reference |
| Lab Scale | 100 g | 60-70% | [7] |
| Pilot Scale | 10 kg | 55-65% (potential for slight decrease due to heat and mass transfer limitations) | Extrapolated from general principles of scaling Acyloin condensations. |
Purification and Stability Considerations
Q5: this compound seems to be thermally sensitive. What are the best practices for its large-scale purification by distillation?
A5: The thermal stability of α-hydroxy ketones can indeed be a concern during distillation. To minimize degradation, it is crucial to perform the distillation under high vacuum to lower the boiling point. A short-path distillation apparatus is recommended to reduce the residence time of the compound at high temperatures. It is also important to ensure that the crude material is free of any acidic or basic impurities, as these can catalyze decomposition. 2-Hydroxycyclobutanone has been noted to dimerize upon standing, but this process is reversible in solution[7].
Q6: Are there viable alternatives to distillation for purifying this compound at scale?
A6: While vacuum distillation is the most common method, crystallization can be an effective alternative, particularly if a stable crystalline form of 2-hydroxycyclobutanone or a derivative can be obtained[12][13][14]. This can be especially useful for removing closely boiling impurities. The feasibility of crystallization will depend on the specific impurity profile of your crude material. Large-scale chromatography is also an option but is generally more expensive for bulk production[15].
Conclusion
The scalable synthesis of this compound is achievable through careful selection and optimization of the synthetic route. For photochemical methods, transitioning to continuous flow is paramount for overcoming the limitations of batch processing. For the Acyloin condensation, the use of a trapping agent is essential for achieving high yields and purity at scale. In all cases, a thorough understanding of the reaction's thermal profile and careful design of the purification process are critical for a successful and safe scale-up.
References
-
[The acyloin condensation. Synthesis of a[2][10][10]-propellane (tricyclo[2][4][10][10]decane)1 derivative - RSC Publishing - The Royal Society of Chemistry]([Link])
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Visible light promoted continuous flow photocyclization of 1,2-diketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. annualreviews.org [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. bspublications.net [bspublications.net]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The evolution of purification [gea.com]
- 13. rcet.org.in [rcet.org.in]
- 14. longdom.org [longdom.org]
- 15. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
Technical Support Center: Purification of 2-Hydroxycyclobutan-1-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Hydroxycyclobutan-1-one. It offers troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and methodologies.
Introduction: The Challenge of Purity
This compound is a valuable synthetic intermediate in medicinal chemistry and organic synthesis.[1][2] Its strained four-membered ring and bifunctional nature (possessing both a ketone and a secondary alcohol) make it susceptible to side reactions, degradation, and the inclusion of process-related impurities. Achieving high purity is critical for ensuring reproducibility in subsequent synthetic steps and for meeting the stringent requirements of pharmaceutical development. This guide is designed to help you navigate the common pitfalls associated with its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Impurities typically arise from the synthetic route employed. Common sources include unreacted starting materials, side-products from competing reactions, and degradation products.
| Impurity Type | Specific Examples | Potential Source / Reason for Presence |
| Starting Materials | Cyclobutanol, 1,2-bis(trimethylsilyloxy)cyclobutene | Incomplete oxidation or hydrolysis steps in the synthesis.[3][4] |
| Solvents & Reagents | Methylene chloride, ether, methanol, acids | Residual solvents from extraction or reaction workup.[3][4] |
| Rearrangement Products | 4-hydroxybutyraldehyde, 3-butene-1-ol | Acid-catalyzed rearrangement or cleavage of the cyclobutane ring, particularly during oxidation steps.[3][5] |
| Self-Condensation Products | Aldol adducts, dimers | Base or acid-catalyzed self-condensation, as 2-hydroxycyclobutanone has both an enolizable ketone and a nucleophilic alcohol.[1][6] |
| Degradation Products | Butadiene, Ketenes | Thermal decomposition can lead to ring-opening, especially at elevated temperatures.[7] |
Q2: How can I reliably assess the purity of my this compound sample?
A multi-faceted approach is recommended.
-
Gas Chromatography (GC): Excellent for detecting volatile impurities and quantifying the primary component. A flame ionization detector (FID) is standard.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration (>1%).[3][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for identifying unknown impurities by providing both retention time data and mass fragmentation patterns.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities or for compounds that may degrade at GC temperatures.[10][11]
Q3: What are the primary methods for purifying this compound?
The two most effective methods are fractional vacuum distillation and flash column chromatography. The choice depends on the nature of the impurities.
-
Fractional Vacuum Distillation: Ideal for separating compounds with different boiling points. Since 2-hydroxycyclobutanone can be thermally sensitive, distillation under reduced pressure is crucial to lower the boiling point and prevent degradation.[4]
-
Flash Column Chromatography: Best for separating impurities with different polarities from the target compound.[12]
Q4: What are the stability and storage considerations for purified this compound?
Due to its potential for self-reaction and degradation, purified 2-hydroxycyclobutanone should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). Avoid exposure to strong acids, bases, and high heat.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My final product is discolored (yellow or brown) after distillation.
-
Likely Cause: Thermal decomposition. Although vacuum distillation lowers the boiling point, prolonged heating or localized hot spots in the distillation flask can still cause degradation. The strained cyclobutanone ring is susceptible to thermal cleavage.[7]
-
Solution:
-
Ensure a High Vacuum: Use a good quality vacuum pump to achieve the lowest possible pressure (e.g., <0.5 mmHg). A lower pressure directly translates to a lower boiling temperature. The reported boiling point is 52–57°C at 0.1 mmHg.[4]
-
Control the Heating Mantle Temperature: Use a silicone oil bath for even heat distribution and set it only a few degrees (~10-20°C) above the expected boiling point of your compound at the measured pressure. Avoid aggressive heating.
-
Minimize Distillation Time: Work efficiently once heating begins. Do not leave the material heating at high temperatures for extended periods.
-
Consider a Short-Path Distillation Apparatus: For small quantities, a Kugelrohr or short-path still minimizes the surface area and time the compound spends at high temperature.[4]
-
Problem 2: Purity is not improving significantly after fractional vacuum distillation.
-
Likely Cause A: Co-boiling impurities. An impurity may have a boiling point very close to that of 2-hydroxycyclobutanone, or it may form an azeotrope (a constant-boiling mixture).[5][13]
-
Solution A:
-
Increase Column Efficiency: Use a longer, insulated distillation column packed with a high-efficiency material (e.g., Raschig rings or metal sponge).
-
Increase Reflux Ratio: Slow down the rate of distillate collection to allow for more theoretical plates of separation within the column.[3]
-
Switch Purification Method: If co-boiling is suspected, column chromatography is the better alternative, as it separates based on polarity, not boiling point.
-
-
Likely Cause B: Wet starting material. Water can form azeotropes and interfere with clean separation.
-
Solution B:
-
Dry the Crude Product: Before distillation, thoroughly dry the crude product (e.g., an ether extract) over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]
-
Use a Dean-Stark Trap: In some syntheses, azeotropic removal of water using a solvent like toluene can be performed before the final purification.
-
Problem 3: Low recovery of product after flash column chromatography.
-
Likely Cause A: Inappropriate solvent system. If the eluent is too polar, the product may elute too quickly along with impurities. If it is not polar enough, the product may not elute from the column at all.
-
Solution A:
-
Optimize with TLC: Before running the column, perform Thin-Layer Chromatography (TLC) analysis using various solvent mixtures (e.g., different ratios of ethyl acetate/hexane). Aim for a retention factor (R_f) of ~0.3 for your product for good separation.
-
-
Likely Cause B: Irreversible adsorption. The silica gel is slightly acidic and can strongly adsorb or even catalyze the degradation of sensitive compounds like β-hydroxy ketones.
-
Solution B:
-
Deactivate the Silica: Treat the silica gel with a small amount of a base like triethylamine (~1% v/v in your eluent) to neutralize the acidic sites. This is a common technique for basic or acid-sensitive compounds.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Visualization of Purification Workflow
The following diagram outlines a logical workflow for the purification and analysis of this compound.
Caption: General workflow for purification and analysis.
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is adapted from standard laboratory procedures for purifying thermally sensitive liquids.[4]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or a column packed with Raschig rings for higher efficiency). Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a cold trap and a high-vacuum pump. Include a manometer to monitor the pressure.
-
Charging the Flask: Charge the distillation flask with the crude, dry this compound. Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips for smooth boiling.
-
Evacuate the System: Turn on the stirrer and slowly open the system to the vacuum pump. Allow the pressure to stabilize at the lowest possible level (ideally ≤ 0.1 mmHg).
-
Heating: Begin gently heating the distillation pot using a temperature-controlled oil bath.
-
Collect Fractions:
-
Collect a low-boiling forerun, which will contain residual solvents and more volatile impurities.
-
Once the head temperature stabilizes at the expected boiling point for 2-hydroxycyclobutanone (e.g., ~52-57°C at 0.1 mmHg), switch to a clean receiving flask and collect the main product fraction.[4]
-
Monitor the temperature closely. A sharp, stable boiling point indicates a pure compound.[14]
-
-
Shutdown: Once the main fraction is collected or the temperature begins to rise again, stop the distillation. Turn off the heat and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline; the exact solvent system must be optimized via TLC.
-
TLC Optimization: Spot the crude material on a silica TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether). The ideal eluent system will give the product an R_f value of approximately 0.3.
-
Column Packing: Securely clamp a glass chromatography column in a vertical position. Pack the column with silica gel (230-400 mesh) using the chosen eluent system (either as a slurry or dry-packed and then wetted). Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by periodically spotting the collected fractions on TLC plates and visualizing the spots (e.g., with a potassium permanganate stain, which reacts with the alcohol group).
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Google Patents. (n.d.). Purifying process of cyclobutanone.
-
Martis, A., Luridiana, A., Frongia, A., Arca, M., Sarais, G., Aitken, D. J., Guillot, R., & Secci, F. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Organic & Biomolecular Chemistry, 15(46), 10053–10063. Available from: [Link]
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
Frongia, A., Piras, P. P., & Secci, F. (2011). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Current Organic Chemistry, 15(1), 2-30. Available from: [Link]
-
Trost, B. M., & Toste, F. D. (1977). Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones. Journal of the Chemical Society, Chemical Communications, (16), 573-574. Available from: [Link]
-
Krumpolc, M., & Roček, J. (1988). Cyclobutanone. Organic Syntheses, Coll. Vol. 6, p.336; Vol. 58, p.37. Available from: [Link]
-
ChemSynthesis. (n.d.). 2-hydroxycyclobutanone. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis of the Cyclobutanone Core of Solanoeclepin A via Intramolecular Allene Butenolide Photocycloaddition. Available from: [Link]
-
Bloomfield, J. J., & Nelke, J. M. (1988). 1,2-Bis(trimethylsilyloxy)cyclobutene and 2-Hydroxycyclobutanone. Organic Syntheses, Coll. Vol. 6, p.167; Vol. 57, p.1. Available from: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Rutjes, F. P. J. T., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 27(10), e202301309. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12608294, 2-Hydroxycyclobutanone. Retrieved from [Link].
- Google Patents. (2002). Process for the recovery and purification of cyclobutanone.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Retrieved from [Link]
-
Liskon Biological. (2025). Quality Control and Analytical Methods of Cyclobutanone. Retrieved from [Link]
-
Liskon Biological. (2025). Synthesis And Optimization of Cyclobutanone. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]
- Google Patents. (2011). Process for the preparation of aromatic alpha-hydroxy ketones.
- European Patent Office. (2002). Process for the recovery and purification of cyclobutanone.
-
ResearchGate. (2017). Acid-Catalyzed Reaction of 2-Hydroxycyclobutanone with Benzylic Alcohols. Available from: [Link]
-
Stevenson, D. G., et al. (2014). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Food Chemistry, 147, 374-380. Available from: [Link]
-
Maruoka, K., et al. (2016). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 21(11), 1555. Available from: [Link]
-
ResearchGate. (2014). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Retrieved from [Link]
-
Frey, H. M., & Smith, R. A. (1976). Thermal decomposition of 3-vinylcyclobutanone. Journal of the Chemical Society, Perkin Transactions 2, (8), 958-960. Available from: [Link]
-
Li, Y., et al. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 15(5), 1201–1213. Available from: [Link]
-
Vasiliou, A., et al. (2014). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 118(24), 4341–4352. Available from: [Link]
-
Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]
-
Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29386–29392. Available from: [Link]
Sources
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. data.epo.org [data.epo.org]
- 6. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thermal decomposition of 3-vinylcyclobutanone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Quality Control and Analytical Methods of Cyclobutanone - LISKON [liskonchem.com]
- 9. Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 14. creative-chemistry.org.uk [creative-chemistry.org.uk]
Impact of solvent choice on the reactivity of 2-Hydroxycyclobutan-1-one
Welcome to the technical support center for 2-hydroxycyclobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the impact of solvent choice on its reactivity. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound, with a focus on solvent-related effects.
Question 1: My reaction is sluggish or not proceeding to completion. How can the solvent be the culprit?
Answer:
A slow or incomplete reaction is a common issue and the solvent is often a key factor. The choice of solvent directly influences the reaction rate by affecting the solvation of reactants and transition states.[1] this compound, being an α-hydroxy ketone, possesses both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon.[2] The reactivity of these functional groups is highly dependent on the solvent environment.
Underlying Principles:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[3] While they are excellent at dissolving polar reactants, they can significantly hinder reactions by solvating nucleophiles.[4] The lone pairs on the oxygen of the hydroxyl group of your this compound or your nucleophile can be "caged" by hydrogen bonds from the solvent, reducing their availability to attack an electrophile.[4] This effect is particularly detrimental in bimolecular nucleophilic substitution (SN2) type reactions.[1][4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents are polar but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[3] They are excellent choices for many reactions involving nucleophiles because they do not "cage" the nucleophile, leaving it more "naked" and reactive.[4] Studies on similar α-hydroxy acids have shown that reaction rates can be 3 to 50 times faster in polar aprotic solvents compared to protic ones.[1]
-
Nonpolar Solvents (e.g., hexane, toluene): These are generally poor choices for reactions involving polar reactants like this compound, as solubility is often limited.
Troubleshooting Steps:
-
Analyze your reaction mechanism: Is it an SN1 or SN2 type reaction? SN2 reactions are generally favored in polar aprotic solvents, while SN1 reactions, which proceed through a carbocation intermediate, are favored in polar protic solvents that can stabilize the charged intermediate.[4]
-
Switch to a polar aprotic solvent: If your reaction involves a nucleophile and you are using a protic solvent, consider switching to DMF, DMSO, or acetonitrile. This simple change can dramatically increase the reaction rate.[1][4]
-
Consider "borderline" polar aprotic solvents: Solvents like THF and dichloromethane have intermediate polarity and can be good general-purpose solvents for a wide range of reactions.[3]
Question 2: I am observing unexpected side products, including a ring-opened species. Could my solvent choice be promoting this?
Answer:
Yes, the formation of unexpected side products, particularly from ring-opening, is a strong indication that the solvent is not just a passive medium but an active participant in the reaction pathway. The strained cyclobutane ring in this compound is susceptible to cleavage under certain conditions.
Causality:
-
Solvent as a Nucleophile: Polar protic solvents, especially water and alcohols, can act as nucleophiles.[3] In the presence of an acid or base catalyst, these solvents can attack the electrophilic carbonyl carbon, potentially initiating a cascade of reactions leading to ring opening.
-
Stabilization of Intermediates: The solvent can stabilize reactive intermediates that lead to side products. For instance, a polar protic solvent can stabilize a carbocation formed during a competing SN1 pathway, which might then undergo rearrangement or elimination.
-
Retro-Benzilic Acid Rearrangement: While not a direct solvent effect, the conditions promoted by certain solvents can facilitate rearrangements. For instance, a basic reaction medium can lead to a retro-benzilic acid type rearrangement, especially with strained rings, leading to ring contraction or expansion products.
Visualizing Potential Pathways:
Below is a diagram illustrating how a protic solvent (e.g., methanol) could potentially lead to a ring-opened product via nucleophilic attack.
Caption: Potential pathway for solvent-mediated ring opening of this compound.
Preventative Measures:
-
Use a Non-Nucleophilic Solvent: Switch to a polar aprotic solvent like acetonitrile or DMF that is less likely to participate directly in the reaction.
-
Control Reaction Temperature: Lowering the temperature can often suppress side reactions, which may have a higher activation energy than the desired reaction.
-
pH Control: Carefully control the pH of your reaction. Both strongly acidic and basic conditions can promote side reactions. The use of a buffer may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the best all-purpose solvent for reactions with this compound?
There is no single "best" solvent. The optimal choice depends on the specific reaction. However, for general guidance:
| Solvent Type | Examples | Best For... | Rationale |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Nucleophilic substitutions (SN2) | Enhances nucleophilicity by not solvating the nucleophile through hydrogen bonding.[1][4] |
| Polar Protic | Water, Methanol, Ethanol | Reactions involving carbocation intermediates (SN1) | Stabilizes charged intermediates through hydrogen bonding and ion-dipole interactions.[4] |
| Nonpolar | Toluene, Hexane | Reactions with nonpolar reagents | "Like dissolves like" principle; generally not ideal for the polar this compound. |
Q2: Can this compound undergo oxidation, and how does the solvent affect this?
Yes, as an α-hydroxy ketone, this compound can be oxidized.[5][6] The hydroxyl group can be oxidized to a ketone, forming a 1,2-dione. The choice of solvent is critical for controlling the selectivity and rate of oxidation. Many oxidation reactions are performed in polar aprotic solvents like dichloromethane or acetone to avoid side reactions with the solvent. Protic solvents could potentially compete in the oxidation process.
Q3: How do I choose a solvent for a reaction involving a Grignard reagent with this compound?
Grignard reactions require aprotic solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard choices. These solvents are crucial because they are non-acidic and can solvate the magnesium atom of the Grignard reagent, stabilizing it. Using a protic solvent would immediately quench the Grignard reagent, as it would be protonated by the acidic hydrogen of the solvent.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a starting point for a substitution reaction at the hydroxyl group, for example, a Williamson ether synthesis.
-
Solvent Selection and Preparation:
-
Choose a polar aprotic solvent (e.g., anhydrous DMF). Ensure the solvent is dry, as water can interfere with the reaction.
-
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Slowly add a suitable base (e.g., sodium hydride, 1.1 eq) to the solution. Be cautious as hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30 minutes to an hour, or until gas evolution ceases, to form the alkoxide.
-
-
Nucleophilic Attack:
-
Add the electrophile (e.g., an alkyl halide, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Workflow:
Caption: General workflow for a nucleophilic substitution on this compound.
References
- Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. (2016).
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- 2-hydroxycyclobutanone. ChemSynthesis.
- Determining Reactions of Aldehydes and Ketones.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Tollens' test on Alpha hydroxy ketones. Physics Forums.
- 2-Hydroxycyclobutanone. PubChem.
- Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
Sources
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. owlcation.com [owlcation.com]
- 6. physicsforums.com [physicsforums.com]
Characterization of unexpected byproducts in 2-Hydroxycyclobutan-1-one reactions
An in-depth guide for researchers, scientists, and drug development professionals on identifying and mitigating the formation of unexpected byproducts in reactions involving 2-hydroxycyclobutan-1-one.
Introduction: The Double-Edged Sword of this compound's Reactivity
This compound is a valuable and versatile building block in organic synthesis, prized for its unique combination of a strained four-membered ring and bifunctional α-hydroxy ketone moiety. This structure provides a gateway to a diverse range of molecular architectures, including cyclopentenones and other complex carbocycles.[1][2] However, the very features that make it synthetically attractive—ring strain and the proximity of a nucleophilic alcohol to an electrophilic ketone—also render it susceptible to a variety of unexpected and often undesired reaction pathways.
This technical support guide is designed to serve as a field manual for chemists utilizing this compound. It moves beyond standard protocols to address the nuanced challenges of byproduct formation, providing troubleshooting strategies and mechanistic insights to help you navigate the complexities of this potent synthetic intermediate.
Troubleshooting Guide: From Unexpected TLC Spots to Confirmed Structures
This section is structured in a question-and-answer format to directly address specific experimental observations.
Issue 1: My reaction mixture shows a new, higher molecular weight spot by TLC/LC-MS, and my yield of the desired product is low.
Probable Cause: Aldol Self-Condensation or Dimerization
The most common side reaction for α-hydroxy ketones is self-condensation.[3] The acidic α-proton can be abstracted under basic conditions (or an enol can form under acidic conditions), generating a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another this compound molecule, leading to the formation of dimeric β-hydroxy ketone adducts. Subsequent dehydration can lead to α,β-unsaturated ketone byproducts.
Troubleshooting & Mitigation Strategies:
-
Reagent Addition & Temperature Control: Add the base or catalyst slowly at a low temperature (e.g., -78 °C to 0 °C) to the solution of this compound and your reaction partner. This minimizes the concentration of the enolate at any given time, favoring the reaction with your intended electrophile over self-condensation.
-
Choice of Base/Catalyst: If applicable, switch to a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) that is less likely to promote self-condensation. In organocatalyzed reactions, the choice of catalyst is critical; for instance, L-tryptophan and L-threonine can favor different diastereomeric aldol products with external aldehydes.[2]
-
Concentration: Run the reaction at a lower concentration (higher dilution). This reduces the probability of two molecules of the starting material encountering each other.[4]
Verification:
-
Obtain a mass spectrum of the byproduct. The molecular weight should correspond to a dimer of the starting material (2 x 86.09 g/mol = 172.18 g/mol ) or its dehydrated form (154.16 g/mol ).
-
Isolate the byproduct and analyze it by ¹H and ¹³C NMR to confirm the dimeric structure.
Caption: Base-catalyzed aldol self-condensation pathway.
Issue 2: I'm observing byproducts with molecular weights that don't match my starting material or expected product, sometimes lower.
Probable Cause: Ring Opening or Fragmentation
The inherent strain of the cyclobutane ring makes it susceptible to cleavage under various conditions.
-
Retro-Aldol/Groeb-type Fragmentation: Under thermal stress or strong basic/acidic conditions, the ring can undergo cleavage. For this compound, this can lead to the formation of 4-hydroxybutanal or related acyclic species, which may be unstable and react further.
-
Oxidative Cleavage: If oxidizing agents are present, or if the reaction is not performed under an inert atmosphere, the α-hydroxy ketone moiety can be cleaved, potentially leading to succinic acid derivatives.[5]
Troubleshooting & Mitigation Strategies:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
-
Temperature Control: Avoid excessive heating. If a reaction is sluggish, consider using a more active catalyst rather than increasing the temperature significantly.[4]
-
pH Control: Use buffers if the reaction is sensitive to pH changes. Extreme pH levels can catalyze ring-opening.[7]
-
Degas Solvents: Ensure solvents are properly degassed to remove dissolved oxygen.
Verification:
-
Use GC-MS to detect volatile, low molecular weight fragments.[8]
-
Analyze the reaction mixture by NMR for signals corresponding to aldehydes (δ 9-10 ppm) or carboxylic acids (δ 10-13 ppm).
Issue 3: My product appears to have incorporated the solvent or another reagent, confirmed by MS.
Probable Cause: Acetal/Ketal Formation or Michael Addition
The bifunctional nature of this compound allows it to react with a wide range of nucleophiles and electrophiles.
-
Hemiacetal/Acetal Formation: In the presence of an alcohol solvent (e.g., methanol, ethanol) and an acid catalyst, the carbonyl group can form a hemiacetal and subsequently an acetal. The intramolecular hydroxyl group can also participate, leading to cyclic acetal structures.[9][10][11]
-
Michael Addition: If your reaction generates a Michael acceptor (an α,β-unsaturated system), the hydroxyl group of this compound can act as a nucleophile and add to it.
Troubleshooting & Mitigation Strategies:
-
Solvent Selection: Use aprotic, non-nucleophilic solvents (e.g., THF, Dichloromethane, Toluene) whenever possible, especially in acid-catalyzed reactions.
-
Protecting Groups: If the hydroxyl group is interfering, protect it before the reaction (e.g., as a silyl ether like TBDMS or a THP ether) and deprotect it in a later step.[1][6]
-
Order of Addition: Add the this compound to the reaction mixture containing the other reagents to minimize its exposure to potentially reactive species.[4]
Verification:
-
High-resolution mass spectrometry (HRMS) can confirm the exact mass of the adduct, allowing you to deduce the incorporated fragment.
-
NMR spectroscopy will show characteristic signals for the added group (e.g., a methoxy signal around δ 3.3-3.6 ppm for a methanol adduct).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent degradation? A1: To minimize degradation and potential polymerization, store this compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C is recommended).[6] If possible, store it as a neat solid, as solvents can promote decomposition pathways over time.
Q2: How can I effectively monitor my reaction for the formation of byproducts? A2: Thin-Layer Chromatography (TLC) is the quickest method for initial monitoring.[4] For more quantitative analysis, periodically take aliquots from the reaction, quench them immediately under cold conditions, and analyze by HPLC or GC.[8] In-situ sampling technologies can provide real-time concentration profiles of reactants, products, and impurities, offering deep insight into reaction kinetics.[12]
Q3: My byproduct is difficult to separate from my desired product. What purification strategies do you recommend? A3: If standard silica gel chromatography is failing, consider alternative stationary phases like neutral or basic alumina, which can be gentler on acid-sensitive compounds.[6] Reversed-phase chromatography (e.g., C18) is another excellent option for separating compounds with different polarities. If isomers are the issue, a chiral column or supercritical fluid chromatography (SFC) might be necessary.
Protocols & Workflows
Experimental Protocol: General Workflow for Byproduct Identification
This protocol outlines a systematic approach to identifying an unknown byproduct.
-
Initial Assessment:
-
Run a TLC of the crude reaction mixture using several different solvent systems to get an initial idea of the byproduct's polarity.
-
Obtain a low-resolution mass spectrum of the crude mixture (e.g., via LC-MS or direct injection) to determine the molecular weight of the unknown.[8]
-
-
Isolation & Purification:
-
Perform flash column chromatography on silica gel to isolate the byproduct. Collect fractions and monitor by TLC.
-
If co-elution is an issue, combine relevant fractions and re-purify using a different technique, such as preparative HPLC or radial chromatography.
-
-
Structural Elucidation:
-
Mass Spectrometry: Submit the pure byproduct for high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the molecular formula.
-
NMR Spectroscopy: Dissolve the pure sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H NMR, ¹³C NMR, and DEPT spectra. These will reveal the carbon skeleton and proton environment.
-
2D NMR: If the structure is not obvious, run 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to piece together the molecular fragments.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify key functional groups (e.g., C=O stretch for ketones, O-H stretch for alcohols, C=C for alkenes).[8]
-
X-ray Crystallography: If you can grow a suitable crystal of the byproduct, single-crystal X-ray diffraction will provide an unambiguous structural confirmation.
-
Caption: Systematic workflow for byproduct identification.
Data Presentation
Table 1: Common Analytical Techniques for Byproduct Characterization
| Technique | Information Provided | Best For | Reference |
| TLC | Polarity, number of components, reaction progress. | Quick, qualitative monitoring. | [4][8] |
| HPLC/UPLC | Quantitative analysis of purity, separation of components. | Monitoring reaction kinetics and purity. | [7][8][12] |
| GC-MS | Separation and identification of volatile components. | Detecting low MW fragmentation byproducts. | [8] |
| LC-MS | Molecular weight of non-volatile components. | Determining MW of products and byproducts in the mixture. | [13] |
| HRMS | Exact mass, enabling molecular formula determination. | Unambiguous formula of an isolated byproduct. | [13] |
| NMR (1D & 2D) | Detailed structural connectivity and environment. | Complete structure elucidation of isolated compounds. | [8][12] |
| FT-IR | Presence of specific functional groups. | Confirming functional groups (e.g., C=O, OH, C=C). | [8] |
Table 2: Summary of Potential Byproducts and Their Origins
| Byproduct Class | Plausible Cause | Key Indicator(s) | Mitigation Strategy |
| Dimers/Oligomers | Aldol self-condensation | MW = n * 86 (or dehydrated) | Low temperature, high dilution, hindered base. |
| Acyclic Compounds | Ring opening (Retro-Aldol) | Aldehyde/acid signals in NMR | Milder conditions, strict pH and temp control. |
| Solvent/Reagent Adducts | Acetal/Ketal formation | MW = 86 + MW of adduct | Use aprotic solvents, protect hydroxyl group. |
| Oxidized Products | Reaction with O₂ | Carboxylic acid formation | Use inert atmosphere, degas solvents. |
References
- Liskon Biological. (2025, May 23). Quality Control and Analytical Methods of Cyclobutanone.
- Wikipedia. Cyclobutanone.
- Request PDF. (n.d.). Acid-Catalyzed Reaction of 2-Hydroxycyclobutanone with Benzylic Alcohols.
-
Martis, A., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Organic & Biomolecular Chemistry, 15(47), 10053-10063. [Link]
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Google Patents. (n.d.).
- Benchchem. (n.d.).
- Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
- Mettler Toledo. (n.d.).
-
DeepDyve. (1977). Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones. Journal of the Chemical Society, Perkin Transactions 1, 573-577. [Link]
- IBM Research. (2002, May 1).
- National Center for Biotechnology Information. (n.d.). 2-Hydroxycyclobutanone.
- Martis, A., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Organic & Biomolecular Chemistry, 15(47), 10053-10063.
- Fiveable. (n.d.). 2-hydroxycyclopentanone Definition. Organic Chemistry Key Term.
- ChemSynthesis. (2025, May 20). 2-hydroxycyclobutanone.
- YouTube. (2020, October 24). Reactions of aldehydes and Ketones with hydrogen cyanide and sodium bisulphite.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis.
- The Journal of Chemical Physics. (2025, May 12). Imaging the photochemistry of cyclobutanone using ultrafast electron diffraction: Experimental results.
- Michigan State University Chemistry. (n.d.). Cyclobutanone Formation From the Reaction of Fischer Carbene Complexes with Enynes.
- Piras, L., et al. (2015). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 20(6), 11246-11287.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
- ResearchGate. (2025, August 10). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
- ResearchGate. (2025, August 6).
- The Pharmaceutical Journal. (2010, October 9).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes.
- American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- PubMed. (n.d.).
- Environmental Science: Water Research & Technology. (2022, December 22).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- Conquer Scientific. (n.d.).
- Thermo Fisher Scientific. (n.d.).
Sources
- 1. deepdyve.com [deepdyve.com]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Quality Control and Analytical Methods of Cyclobutanone - LISKON [liskonchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Hydroxycyclobutan-1-one and 2-Hydroxycyclopentanone for Synthetic Applications
In the landscape of synthetic organic chemistry, α-hydroxy ketones are invaluable building blocks, offering a versatile platform for the construction of complex molecular architectures.[1][2] Among these, cyclic α-hydroxy ketones present a unique combination of functionality and conformational rigidity that can be exploited for stereoselective transformations. This guide provides an in-depth comparative analysis of the reactivity of two prominent members of this class: 2-hydroxycyclobutan-1-one and 2-hydroxycyclopentanone. Our focus will be on understanding how the inherent properties of the four- and five-membered ring systems dictate their chemical behavior, with supporting experimental evidence and detailed protocols for key transformations.
The Influence of Ring Strain on Ground-State Stability and Reactivity
The fundamental difference in the reactivity of this compound and 2-hydroxycyclopentanone stems from the inherent ring strain of the parent cycloalkanes.[3][4] Cyclobutane exhibits significant ring strain (approximately 26.3 kcal/mol) due to substantial deviation of its bond angles from the ideal 109.5° tetrahedral geometry and the presence of torsional strain from eclipsing hydrogen atoms.[5][6] In contrast, cyclopentane has considerably less ring strain (around 7.4 kcal/mol), as it can adopt a non-planar "envelope" conformation to relieve torsional strain with minimal angle strain.[6][7]
This difference in ground-state energy has profound implications for the reactivity of the corresponding α-hydroxy ketones. Reactions that lead to a release of the high ring strain in this compound are often more facile and proceed under milder conditions compared to analogous reactions with the less-strained 2-hydroxycyclopentanone.
Diagram 1: Ring Strain Comparison
Caption: Relationship between ring strain and reactivity.
Comparative Reactivity in Aldol Reactions
The aldol reaction, a cornerstone of C-C bond formation, serves as an excellent case study for comparing the reactivities of these two α-hydroxy ketones.[8][9] Both compounds can act as nucleophiles (via their enolates) and electrophiles.
Experimental evidence suggests that this compound exhibits markedly superior reactivity in organocatalyzed aldol reactions compared to other α-hydroxy ketones, including 2-hydroxycyclopentanone.[10] In a study by Aitken et al., the solvent-free, L-threonine-catalyzed aldol reaction of this compound with p-nitrobenzaldehyde reached 70% yield in just six hours at 25°C.[10] Under the same conditions, the reaction with 2-hydroxycyclopentanone required five days to achieve a yield greater than 50%.[10] This enhanced reactivity of the cyclobutanone derivative can be attributed to the greater acidity of its α-protons and the thermodynamic driving force of participating in a reaction that can potentially lead to strain-releasing products.
| Reactant | Catalyst | Reaction Time | Yield | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (major isomer) | Reference |
| This compound | L-Threonine (20 mol%) | 6 hours | 70% | 40:60 | 81% (syn) | [10] |
| 2-Hydroxycyclopentanone | L-Threonine (30 mol%) | 5 days | >50% | 69:31 | 70% (syn) | [10] |
Protocol 1: Organocatalyzed Aldol Reaction of this compound
-
To a vial containing 4-nitrobenzaldehyde (0.5 mmol), add this compound (1.0 mmol).
-
Add L-threonine (0.15 mmol) to the mixture.
-
Stir the solvent-free reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a half-saturated NH4Cl solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over Na2SO4, concentrate, and purify by flash chromatography to afford the desired aldol product.[11]
Diagram 2: Aldol Reaction Workflow
Caption: General workflow for the organocatalyzed aldol reaction.
Oxidation and Reduction Reactions
The presence of both a ketone and a hydroxyl group allows for a rich chemistry of oxidation and reduction.
Oxidation: α-hydroxy ketones can be oxidized to α-dicarbonyl compounds.[12] While direct comparative kinetic data is scarce, the general principles of ring strain suggest that the four-membered ring might be more susceptible to oxidative cleavage under harsh conditions. However, for selective oxidation of the secondary alcohol to a diketone, the reactivity is expected to be governed primarily by the accessibility of the hydroxyl group and the chosen oxidant. Mild, selective oxidation methods, such as those using manganese catalysts with H2O2, are effective for vicinal diols and can be adapted for α-hydroxy ketones.[13]
Reduction: Reduction of the ketone in α-hydroxy ketones with agents like sodium borohydride (NaBH4) yields vicinal diols.[14] The mechanism typically involves an initial deprotonation of the more acidic hydroxyl group by the hydride reagent, followed by an intramolecular delivery of the hydride to the carbonyl carbon. The stereochemical outcome of this reduction can be influenced by the cyclic backbone. The more strained and rigid cyclobutane ring may offer a higher degree of stereocontrol compared to the more flexible cyclopentane ring, although this is highly substrate-dependent.
Ring Rearrangements and Contractions
The high ring strain of this compound makes it a prime candidate for rearrangement reactions that lead to more stable ring systems.
Favorskii Rearrangement: While the classic Favorskii rearrangement involves α-halo ketones, the underlying principles can be relevant.[15][16][17][18] Upon conversion of the hydroxyl group to a good leaving group (e.g., a tosylate), base-induced rearrangement of 2-tosyloxycyclobutan-1-one could potentially lead to a cyclopropanecarboxylic acid derivative, a ring contraction that relieves significant strain. The corresponding reaction with the 2-tosyloxycyclopentanone would also lead to a ring-contracted product (a cyclobutanecarboxylic acid derivative), but the driving force of strain release would be less pronounced.
Diagram 3: Potential Ring Contraction Pathway
Caption: Hypothetical Favorskii-type ring contraction.
Conclusion and Synthetic Outlook
The comparative analysis reveals that the reactivity of this compound is significantly influenced by its inherent high ring strain, making it a more reactive substrate in certain transformations, most notably in aldol reactions, when compared to the less-strained 2-hydroxycyclopentanone. This enhanced reactivity can be strategically exploited to achieve higher yields and faster reaction times.
For drug development professionals and synthetic chemists, the choice between these two building blocks depends on the desired synthetic outcome:
-
This compound is the preferred substrate for reactions where the release of ring strain is a key driving force, or when high reactivity is required for sluggish transformations. Its rigid framework can also offer unique stereochemical control.
-
2-Hydroxycyclopentanone provides a more stable and less reactive scaffold, suitable for synthetic routes that require the preservation of the five-membered ring and where the higher reactivity of the four-membered ring might lead to undesired side reactions.
Further quantitative kinetic studies are warranted to fully delineate the reactivity profiles of these versatile synthetic intermediates across a broader range of chemical transformations.
References
-
Fiveable. (n.d.). 2-hydroxycyclopentanone Definition. Retrieved from [Link]
-
Aitken, D. J., Capitta, F., Frongia, A., Gori, D., Guillot, R., Ollivier, J., Piras, P. P., Secci, F., & Spiga, M. (2011). The First Organocatalysed Direct Aldol Reaction of 2-Hydroxycyclobutanone. Synlett, 2011(05), 712–716. [Link]
-
Request PDF. (n.d.). The First Organocatalysed Direct Aldol Reaction of 2-Hydroxycyclobutanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. [Link]
-
OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Favorskii rearrangements of .alpha.-halogenated acetylcycloalkanes. 4. Stereochemistry of cyclopropanonic rearrangements and the influence of steric factors on the competing formation of .alpha.-hydroxy ketones. The Journal of Organic Chemistry. [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]
-
chemeurope.com. (n.d.). Favorskii rearrangement. [Link]
-
Chemistry Stack Exchange. (2021, August 27). Do all α-hydroxy ketones give Tollens' test?[Link]
-
Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
Wikipedia. (n.d.). Ring strain. [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. [Link]
-
RSC Publishing. (1977). Efficient Synthesis of 2-Hydroxycyclobutanone Derivatives ; Application to the Synthesis of 1,4=Diketones and Cyclopentenones. [Link]
-
ChemSynthesis. (2025, May 20). 2-hydroxycyclobutanone. [Link]
-
ChemSynthesis. (2025, May 20). 2-hydroxycyclopentanone. [Link]
-
ACS Publications. (2014). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
RSC Publishing. (n.d.). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications. [Link]
-
NIH. (n.d.). Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. PMC. [Link]
-
ResearchGate. (n.d.). New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation. [Link]
-
Wikipedia. (n.d.). Hydroxy ketone. [Link]
-
Pearson. (2024, July 27). Using cyclopentanone as the reactant, show the product of b. an aldol addition. c. an aldol condensation. [Link]
-
Springer. (n.d.). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. [Link]
-
Reddit. (2013, June 1). REDUCTION OF ALPHA-HYDROXYKETONES WITH NABH4. HELP?[Link]
-
Organic Reactions. (n.d.). The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. [Link]
- Google Patents. (n.d.). EP0133251A2 - Process for preparing 4-hydroxy-2-cyclopentenones.
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]
-
Wikipedia. (n.d.). Aldol reaction. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
-
KPU Pressbooks. (n.d.). 6.4 Aldol Reactions. In Organic Chemistry II. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ring strain - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
- 9. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 17. Favorskii_rearrangement [chemeurope.com]
- 18. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
A Comparative Analysis: The Synthetic Advantages of 2-Hydroxycyclobutan-1-one Over Acyclic α-Hydroxy Ketones
An In-Depth Guide for Medicinal and Synthetic Chemists
In the landscape of synthetic chemistry and drug development, the choice of building blocks is paramount to achieving desired molecular architectures, reactivity, and biological function. While acyclic α-hydroxy ketones are ubiquitous and valuable intermediates, their cyclic counterpart, 2-Hydroxycyclobutan-1-one, offers a unique suite of advantages rooted in its inherent molecular properties. This guide provides a detailed comparison, supported by experimental evidence, to illuminate the strategic benefits of employing this strained carbocycle in complex syntheses.
The core advantages of 2-hydroxycyclobutanone stem from two defining physical characteristics: ring strain and conformational rigidity . Unlike the flexible, freely rotating backbones of acyclic analogs, the four-membered ring of cyclobutanone imposes significant geometric constraints. This creates a "spring-loaded" system, profoundly influencing its reactivity and making it a versatile tool for accessing novel chemical space.
Pillar 1: Ring Strain - A Catalyst for Unique Reactivity
The cyclobutane ring is characterized by significant instability due to angle strain (internal bond angles of ~90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms.[1][2] This inherent strain energy, approximately 26 kcal/mol, is not a liability but a powerful driving force for reactions.[2]
Enhanced Electrophilicity and Reactivity
The strain within the cyclobutanone ring increases the electrophilicity of the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[3] This heightened reactivity often allows reactions to proceed under milder conditions compared to their acyclic or larger-ring counterparts, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
Gateway to Ring-Expansion and Ring-Opening Reactions
A signal advantage of 2-hydroxycyclobutanone is its ability to undergo reactions that are impossible for acyclic ketones. Driven by the thermodynamic favorability of releasing ring strain, cyclobutanone derivatives are excellent precursors for constructing larger, more complex ring systems.[4]
For instance, radical-mediated ring expansions of cyclobutanones provide an expedient route to seven- and eight-membered rings, which are challenging to synthesize via traditional cyclization methods.[5] This unique reactivity transforms the cyclobutane ring from a simple four-carbon unit into a versatile scaffold for building diverse molecular architectures, a critical asset in drug discovery.[6][7][8]
Caption: Key advantages of 2-hydroxycyclobutanone.
Pillar 2: Conformational Rigidity - The Architect of Stereocontrol
The limited conformational freedom of the cyclobutane ring provides a rigid scaffold that can precisely orient substituents in space. This is a stark contrast to acyclic α-hydroxy ketones, where free rotation around single bonds often leads to mixtures of stereoisomers, complicating purification and reducing yields of the desired product.
Superior Stereoselectivity in Aldol Reactions
The pre-organized transition states afforded by the rigid cyclobutanone framework can lead to excellent levels of stereocontrol.[9][10] An organocatalyzed aldol reaction between 2-hydroxycyclobutanone and aromatic aldehydes, for instance, has been shown to be completely regioselective and produce the anti-adduct with good enantiomeric excess.[11] This is noteworthy because it represents a reversal of the typical selectivity observed in similar reactions with acyclic hydroxyketone substrates, demonstrating the unique controlling influence of the cyclic structure.[11]
This ability to dictate stereochemical outcomes is invaluable in the synthesis of complex natural products and chiral drugs, where specific stereoisomers are required for biological activity.
Pillar 3: Distinct Photochemical Pathways
While both cyclic and acyclic α-hydroxy ketones undergo photochemical Norrish Type I cleavage, the fate of the resulting diradical intermediate is profoundly influenced by the molecular structure.[12][13][14]
Upon UV irradiation, α-cleavage of the C-C bond adjacent to the carbonyl group occurs.[15][16] In an acyclic system, the resulting radical fragments can diffuse apart or undergo various secondary reactions. However, in 2-hydroxycyclobutanone, the radicals are tethered. This proximity facilitates unique intramolecular rearrangements. A well-documented pathway for cyclic α-hydroxy ketols is the stereospecific rearrangement into lactones via a hydroxy ketene intermediate, a transformation not readily accessible from acyclic precursors.[17][18]
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Khan Academy [khanacademy.org]
- 11. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Norrish reaction - Wikipedia [en.wikipedia.org]
- 14. Norrish Type I an II Reaction (Cleavage) (Chapter 87) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Norrish type 1 and 2 reactions | PPTX [slideshare.net]
- 16. youtube.com [youtube.com]
- 17. Photochemical rearrangement of α-hydroxy-ketones to lactones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
A Guide to the Definitive Structural Validation of 2-Hydroxycyclobutan-1-one Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For researchers and professionals in drug development, the precise three-dimensional structure of a novel molecule is not merely an academic detail—it is the foundational blueprint for understanding its function, optimizing its activity, and ensuring its safety. The 2-hydroxycyclobutan-1-one scaffold is an increasingly important motif in medicinal chemistry, valued for its conformational rigidity and stereochemically rich framework. However, this very complexity demands an unambiguous and rigorous approach to structural validation.
This guide provides an in-depth comparison of the analytical techniques used to validate the structure of this compound derivatives. We will focus on single-crystal X-ray crystallography as the definitive "gold standard" while objectively comparing its performance and utility against essential spectroscopic methods. Our narrative is built on the principle of a self-validating system, where a combination of orthogonal techniques provides the highest possible confidence in a structural assignment.
Chapter 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
For the absolute determination of a molecule's three-dimensional arrangement in the solid state, including the relative and absolute configuration of all stereocenters, single-crystal X-ray crystallography is the most powerful and comprehensive technique available.[1] It does not provide data that requires interpretation of connectivity or stereochemistry; it provides a direct, high-resolution image of the molecule's atomic arrangement.
The Causality Behind the Method: From Solution to Structure
The entire process of SC-XRD is predicated on a simple principle: a perfectly ordered, three-dimensional array of molecules (a single crystal) will diffract X-rays in a unique, predictable pattern. By measuring the geometry and intensity of this diffraction pattern, we can mathematically reconstruct an electron density map of the molecule and, from that, build an atomic model.[2] The challenge, and where expertise is paramount, lies in creating that perfect crystal.
Experimental Protocol: A Self-Validating Workflow
The protocol for SC-XRD is a sequential process where the success of each step validates the previous one.
Step 1: Rigorous Purification
-
Objective: To achieve >99% purity. Crystallization requires a homogeneous population of molecules to form a uniform lattice. Impurities disrupt this process, inhibiting crystal growth or leading to poorly ordered crystals.
-
Methodology:
-
Perform flash column chromatography on the synthesized this compound derivative.
-
Combine fractions of highest purity as determined by thin-layer chromatography (TLC) and ¹H NMR.
-
If necessary, perform a final purification step via preparative HPLC or recrystallization from a suitable solvent system.
-
-
Expert Insight: The final solvent used for purification can be a crucial starting point for identifying a suitable crystallization solvent. Always retain a small, pure, amorphous sample for comparison and for other analytical techniques.
Step 2: The Art of Crystallization
-
Objective: To grow a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm).[3] This is often the most challenging and time-consuming step.
-
Methodology: Slow Evaporation & Vapor Diffusion
-
Solvent Screening: Dissolve a small amount of the purified compound in a range of high-purity solvents (e.g., acetone, ethyl acetate, methanol, dichloromethane, toluene) to find one in which it is moderately soluble.
-
Slow Evaporation: Prepare a saturated or near-saturated solution in a small, clean vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it in a vibration-free environment. The slow removal of solvent gradually increases the concentration, promoting slow, ordered crystal growth over rapid precipitation.
-
Vapor Diffusion (Preferred for Polar Molecules):
-
Dissolve the compound in a small amount of a relatively low-boiling-point solvent (the "solvent").
-
Place this solution in a small, open vial.
-
Place this smaller vial inside a larger, sealed jar that contains a larger volume of a "non-solvent"—a liquid in which the compound is insoluble but which is miscible with the solvent.
-
Over time, the solvent will slowly diffuse out of the inner vial and the non-solvent vapor will diffuse in, gradually reducing the compound's solubility and inducing crystallization. This method provides exquisite control over the rate of supersaturation.
-
-
Step 3: X-ray Diffraction Data Collection
-
Objective: To collect a complete, high-resolution dataset of diffraction spots.
-
Methodology:
-
A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
The crystal is placed within the X-ray diffractometer and cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize atomic thermal vibrations, resulting in a sharper diffraction pattern.[3]
-
A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.[3]
-
Step 4: Structure Solution, Refinement, and Validation
-
Objective: To process the raw diffraction data into a final, validated 3D atomic model.
-
Methodology:
-
Structure Solution: Specialized software uses the diffraction data to solve the "phase problem" and generate an initial electron density map.[3]
-
Model Building: An initial atomic model is fitted into the electron density map.
-
Refinement: The model's atomic coordinates and thermal parameters are computationally refined through iterative least-squares methods to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[3]
-
Validation: The final model is rigorously checked for chemical sense and statistical validity using the parameters outlined in Table 1.
-
Figure 1: General workflow for single-crystal X-ray crystallographic analysis.
Data Interpretation: A Guide to Trustworthiness
The output of an SC-XRD experiment is a set of crystallographic files (e.g., a CIF file) rich with data. Table 1 summarizes the key parameters that researchers must inspect to validate the quality and trustworthiness of a reported crystal structure.
| Parameter | Typical Value (Small Molecule) | Significance & Interpretation |
| R1 (R-factor) | < 0.05 (5%) | Represents the agreement between the observed diffraction data and the data calculated from the final structural model. Lower is better. |
| wR2 (weighted R-factor) | < 0.15 (15%) | A weighted version of the R-factor that includes all reflection data. Lower is better. |
| GooF (Goodness of Fit) | ~ 1.0 | Should be close to 1.0, indicating that the model is a good fit for the data and has been appropriately weighted. |
| Flack Parameter | 0.0 ± 0.1 | Used to determine the absolute stereochemistry of a chiral molecule. A value near 0 confirms the assigned configuration; a value near 1 indicates the configuration should be inverted. |
| Max/Min Residual Density | < ±0.5 e⁻/ų | Indicates the largest peaks and holes in the final difference electron density map. Large, unexplained values may suggest a disordered component or an error in the model. |
Chapter 2: When Crystals Won't Cooperate: Alternative & Complementary Methods
While SC-XRD is definitive, its absolute requirement for high-quality single crystals is a significant bottleneck.[2] Furthermore, a crystal structure is a static snapshot in the solid state and may not fully represent the molecule's behavior in solution. Therefore, spectroscopic techniques are not merely alternatives; they are essential, complementary partners in structural validation.
Figure 2: Logical relationship of complementary structural validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining a molecule's structure in solution. For cyclobutane systems, it is indispensable for confirming connectivity and, crucially, for assigning the relative stereochemistry of ring substituents.[4][5]
-
Key Experiments & Causality:
-
¹H and ¹³C NMR: Confirms the presence of all hydrogen and carbon atoms and provides information about their electronic environment.
-
COSY (Correlation Spectroscopy): Establishes which protons are spin-coupled to each other, allowing for the mapping of the proton framework (e.g., tracing the H-C-C-H connections around the ring).
-
HSQC/HMQC (Heteronuclear Correlation): Determines which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, confirming the overall carbon skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect): This is the critical experiment for stereochemistry. It detects protons that are close in space (<5 Å), even if they are not directly bonded. A strong NOE between the proton on the hydroxyl-bearing carbon (C2) and a proton on another substituent definitively establishes their cis relationship on the ring.[4]
-
-
Data Interpretation for Cyclobutanes: The four-membered ring of cyclobutanones is not planar.[6] This puckering leads to distinct chemical shifts and coupling constants for axial and equatorial protons, which can be complex. Vicinal coupling constants (³J) are highly dependent on the dihedral angle and can help differentiate cis and trans isomers.[7]
Mass Spectrometry (MS)
MS provides two vital pieces of information: the molecule's mass and its fragmentation pattern.
-
Key Experiments & Causality:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (to four decimal places), which allows for the unambiguous determination of the molecule's elemental formula. This is a critical validation step.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented. The resulting pattern is a chemical fingerprint. For 2-hydroxycyclobutan-1-ones, expected fragmentation pathways include:
-
The Frontier: Microcrystal Electron Diffraction (MicroED)
A revolutionary technique, MicroED, uses a cryo-electron microscope to determine structures from nanocrystals that are a billionth of the size required for conventional X-ray crystallography.[2] For compounds that refuse to form large single crystals, MicroED is emerging as a powerful, high-resolution alternative that can provide data of comparable quality to SC-XRD.[9]
Chapter 3: A Holistic and Data-Driven Comparison
No single technique provides all the answers. A truly validated structure is one where the data from orthogonal methods are fully congruent. The 3D model from SC-XRD must be consistent with the connectivity and stereochemistry observed by NMR, and the molecular formula confirmed by HRMS.
| Technique | Information Provided | Sample Requirement | Strengths | Limitations |
| SC-XRD | Absolute 3D structure, bond lengths/angles, packing | Single crystal (~0.1 mm) | Unambiguous, definitive 3D structure; "gold standard"[2] | Crystal growth is a major bottleneck; solid-state structure may differ from solution |
| MicroED | Absolute 3D structure, bond lengths/angles | Nanocrystals (powder) | Overcomes the crystal size limitation of XRD; very fast data collection[2][9] | Requires specialized equipment (cryo-EM); still an emerging technique |
| NMR | Connectivity, relative stereochemistry (in solution) | 1-10 mg, soluble | Excellent for solution-state structure and dynamics; non-destructive | Does not provide absolute configuration; can be complex to interpret for rigid rings |
| MS | Molecular weight, elemental formula, fragmentation | <1 mg, soluble | Extremely sensitive; HRMS provides exact formula | Provides no stereochemical information; only inferential structural data |
Conclusion
The structural validation of novel this compound derivatives is a critical step in drug discovery and development. While single-crystal X-ray crystallography remains the unparalleled gold standard for its ability to deliver an unambiguous three-dimensional atomic model, its practical application is often hindered by the challenge of growing suitable crystals.
Therefore, a modern, rigorous, and trustworthy validation strategy must be holistic. It begins with comprehensive NMR analysis to define the molecule's structure in the pharmaceutically relevant solution state, is confirmed by high-resolution mass spectrometry to validate its elemental composition, and culminates, whenever possible, in a high-resolution crystal structure (via SC-XRD or MicroED) to definitively establish its absolute stereochemistry and solid-state conformation. By integrating these complementary techniques, researchers can build a self-validating dossier of evidence, ensuring the highest possible confidence in their molecular architecture and empowering the next stages of drug development.
References
-
Researchers develop powerful method to solve structures of small molecules. (2018). ACS Central Science. [Link]
-
2-Hydroxycyclobutanone | C4H6O2. PubChem, National Institutes of Health. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, ACS Publications. [Link]
-
Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (1995). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
-
NMR Spectroscopy of Cyclobutanes | Request PDF. ResearchGate. [Link]
-
Cyclobutane H-1 proton nmr spectrum. Doc Brown's Chemistry. [Link]
-
NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. (2019). ACS Omega, ACS Publications. [Link]
-
Cyclopentanone and cyclobutanone. ResearchGate. [Link]
-
The NMR spectra of four-membered carbocyclic ring systems. (1967). Tetrahedron. [Link]
-
Improving the Accuracy of Small-Molecule Crystal Structures Solved from Powder X-Ray Diffraction Data by Using External Sources | Request PDF. ResearchGate. [Link]
-
Why is crystallography still used in some cases for small molecule structure determination? (2017). Chemistry Stack Exchange. [Link]
-
2-hydroxycyclobutanone - C4H6O2, synthesis, properties. ChemSynthesis. [Link]
-
Mass spectrum of 3-hydroxybutanone. Doc Brown's Chemistry. [Link]
-
(2,2,4,4-
ngcontent-ng-c1311558766="" class="ng-star-inserted">2H_4)Cyclobutanone | C4H6O. PubChem, National Institutes of Health. [Link] -
1-Hydroxy-2-butanone. NIST WebBook. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC, National Institutes of Health. [Link]
-
Cyclobutanone. Wikipedia. [Link]
-
X-Ray Crystallography of Chemical Compounds. PMC, National Institutes of Health. [Link]
-
2-Hydroxycyclopentanone | C5H8O2. PubChem, National Institutes of Health. [Link]
-
3-Hydroxycyclobutan-1-one | C4H6O2. PubChem, National Institutes of Health. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, ACS Publications. [Link]
-
Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4-Addition of Zinc-Based Silicon Nucleophiles. (2021). Chemistry – A European Journal, Wiley Online Library. [Link]
-
Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC, National Institutes of Health. [Link]
-
2-Hydroxy-2-cyclopenten-1-one | C5H6O2. PubChem, National Institutes of Health. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. news-medical.net [news-medical.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Comparative study of different catalysts for reactions of 2-Hydroxycyclobutan-1-one
As a Senior Application Scientist, this guide provides a comparative analysis of various catalytic systems for key transformations of 2-hydroxycyclobutan-1-one, a versatile four-carbon building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into catalyst selection, reaction mechanisms, and experimental design.
Introduction: The Synthetic Potential of this compound
This compound is a valuable chiral building block, prized for its strained four-membered ring and bifunctional nature. The inherent ring strain can be strategically harnessed in ring-opening or ring-expansion reactions, while the hydroxyl and ketone functionalities serve as handles for a variety of chemical transformations. The choice of catalyst is paramount in directing the reaction pathway, yield, and stereoselectivity. This guide will compare and contrast the performance of different catalysts in several key reactions of this substrate.
Catalytic Asymmetric Aldol Reactions
The direct aldol reaction is a powerful C-C bond-forming transformation. For this compound, this reaction is particularly challenging due to the potential for self-condensation and the need for precise regio- and stereocontrol. Organocatalysis has emerged as a prominent strategy in this area.
Organocatalytic Aldol Reactions
Amino acids and their derivatives are frequently employed as organocatalysts for the aldol reaction of this compound with aromatic aldehydes. These catalysts operate via an enamine-based mechanism, activating the cyclobutanone towards nucleophilic attack.
L-Tryptophan has been shown to catalyze the enantioselective aldol reaction between this compound and various aromatic aldehydes.[1] The reaction is highly regioselective, affording the 2,2-disubstituted cyclobutanone.[1] Similarly, L-Threonine has been utilized, demonstrating good yields and diastereoselectivities.[2]
Comparative Performance of Organocatalysts in the Aldol Reaction:
| Catalyst | Aldehyde | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Tryptophan | 4-Nitrobenzaldehyde | DMF | up to 80 | up to 91:9 | up to 67 (for the major anti isomer) | [1] |
| L-Threonine | 4-Nitrobenzaldehyde | DMF | up to 72 | 85:15 | Not Reported | [2] |
Causality Behind Experimental Choices:
The choice of an amino acid as a catalyst is deliberate. The amine group forms an enamine with the cyclobutanone, while the carboxylic acid moiety can act as a Brønsted acid to activate the aldehyde and participate in the transition state, influencing stereoselectivity. The solvent, DMF, is a polar aprotic solvent that facilitates the dissolution of the reactants and catalyst while not interfering with the key proton transfer steps. The observed anti-diastereoselectivity with L-Tryptophan is noteworthy as it contrasts with the typical syn-selectivity observed in many organocatalyzed aldol reactions of acyclic hydroxyketones.[1]
Experimental Protocol: L-Tryptophan Catalyzed Aldol Reaction [1]
-
To a solution of this compound (1.0 mmol) and 4-nitrobenzaldehyde (1.2 mmol) in DMF (5 mL), add L-Tryptophan (0.3 mmol, 30 mol%).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.
Caption: General workflow for Brønsted acid-catalyzed reactions.
Metal-Catalyzed Ring Expansion Reactions
While not a reaction of this compound itself, the ring expansion of cyclobutanone derivatives is a significant transformation for which metal catalysis is highly effective. This provides a point of comparison for the types of reactivity the cyclobutane core can undergo. For instance, rhodium catalysts have been employed for the reagent-free ring expansion of cyclobutenones to cyclopentenones via C-C bond cleavage. [3][4]This highlights a different catalytic approach to harnessing the ring strain of the four-membered ring.
Key Features of Rh-catalyzed Ring Expansion: [3]* Catalyst: Typically a Rh(I) complex with a phosphine ligand.
-
Mechanism: Involves oxidative addition of the Rh(I) catalyst into a C-C bond of the cyclobutenone, followed by β-hydride elimination, insertion, and reductive elimination.
-
Advantages: Atom-economical and proceeds under neutral conditions.
This contrasts with the Brønsted acid and organocatalytic reactions discussed earlier, which functionalize the existing ring system rather than altering the core structure. The choice of a metal catalyst is essential for reactions involving C-C bond activation, a process not readily achieved with the other catalyst types.
Conclusion
The catalytic transformations of this compound are diverse, with the choice of catalyst being the critical factor in determining the reaction outcome.
-
Organocatalysis , particularly with amino acids, is highly effective for stereoselective C-C bond formation in aldol reactions.
-
Brønsted acid catalysis is the method of choice for activating the carbonyl group towards attack by heteroatom nucleophiles like alcohols and thiols.
-
Metal catalysis , while demonstrated on derivatives, opens up pathways for skeletal rearrangements such as ring expansion through C-C bond activation.
This comparative guide illustrates that a thorough understanding of the substrate's reactivity and the catalyst's mode of action is essential for designing successful synthetic strategies. Future research may explore the application of metal catalysts and biocatalysts to a broader range of reactions starting from this compound to unlock new synthetic possibilities.
References
- Frongia, A., Melis, N., Serra, I., Secci, F., et al. (2014). Organocatalytic Asymmetric Condensation/Keto–Enol Tautomerization Tandem Reaction: Access to Cyclobutanone α‐Amino Acid Ester Derivatives. Asian Journal of Organic Chemistry.
-
Porcu, S., Cabua, M. C., Velichko, V., Secci, F., et al. (2022). Insights into the reactivity of 2-hydroxycyclobutanones with thiols corroborated by quantum chemical DFT investigations, NMR and Raman analysis. UniCA IRIS. Available at: [Link]
-
Request PDF. (2022). Insights into the reactivity of 2-hydroxycyclobutanones with thiols corroborated by quantum chemical DFT investigations, NMR and Raman analysis. ResearchGate. Available at: [Link]
- Dong, G., et al. (2015). Rh-Catalyzed Reagent-Free Ring Expansion of Cyclobutenones and Benzocyclobutenones. Chemical Science.
- Martin, R. (2013). Recent Advances in the Metal-Catalyzed Ring Expansions of Three- and Four-Membered Rings.
-
Dong, G., et al. (2015). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. PMC. Available at: [Link]
-
Dong, G., et al. (2015). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. University of Texas at Austin. Available at: [Link]
- Toste, F. D., et al. (2009). Cyclobutanones via Ring Expansion of Allenylcyclopropanols. Synfacts.
-
Request PDF. (2009). The First Organocatalysed Direct Aldol Reaction of 2-Hydroxycyclobutanone. ResearchGate. Available at: [Link]
-
Request PDF. (2019). Discoveries through Organocatalyzed, Brønsted Acid Catalyzed and Non‐Catalyzed Transformations of 2‐Hydroxycyclobutanone. ResearchGate. Available at: [Link]
-
Request PDF. (2017). Acid-Catalyzed Reaction of 2-Hydroxycyclobutanone with Benzylic Alcohols. ResearchGate. Available at: [Link]
-
Secci, F., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Organic & Biomolecular Chemistry. Available at: [Link]
-
Secci, F., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. PubMed. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Hydroxycyclobutan-1-one and Its Isomers
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification of isomeric structures is a critical checkpoint. Isomers, with their identical molecular formulas but distinct atomic arrangements, can exhibit profoundly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-hydroxycyclobutan-1-one and three of its isomers: 3-hydroxycyclobutan-1-one, cyclopropanecarboxylic acid, and 4-hydroxy-2-butanone. As a Senior Application Scientist, my objective is to not only present the data but to also illuminate the underlying principles that govern their spectral differences, thereby empowering researchers to confidently distinguish these closely related molecules.
The isomers in focus all share the molecular formula C₄H₆O₂. Their structural diversity, ranging from cyclic ketones with varying hydroxyl group positions to a carboxylic acid and a linear keto-alcohol, gives rise to unique spectroscopic fingerprints. We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to construct a holistic and definitive analytical framework.
Figure 1. The four isomers of C₄H₆O₂ discussed in this guide.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful first-pass technique for functional group identification. The key differentiators among our isomers will be the positions and characteristics of the O-H (hydroxyl) and C=O (carbonyl) stretching vibrations.
The position of the carbonyl stretch is particularly sensitive to ring strain. Four-membered rings, like cyclobutanone, exhibit a higher frequency C=O stretch compared to their open-chain or larger-ring counterparts due to increased s-character in the C-C bonds of the ring, which stiffens the C=O bond.
Causality in Experimental Choice: When preparing samples for IR analysis, the choice of method—be it a thin film, a KBr pellet, or a solution—can influence the spectrum, particularly the broadness of the O-H stretch due to intermolecular hydrogen bonding. For this comparative guide, we will describe the acquisition using a thin film on a salt plate, a common and straightforward method for liquid samples.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the diamond crystal of the ATR accessory.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: A single-reflection diamond ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans co-added for a good signal-to-noise ratio.
-
-
Data Acquisition: Record the spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after each measurement.
Comparative IR Data
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Key Distinguishing Features |
| This compound | ~3400 (broad) | ~1780 (sharp, strong) | ~1100 | High-frequency C=O stretch due to ring strain. |
| 3-Hydroxycyclobutan-1-one | ~3400 (broad) | ~1780 (sharp, strong) | ~1050 | Very similar to the 2-hydroxy isomer; differentiation by IR alone is challenging. |
| Cyclopropanecarboxylic Acid | 2500-3300 (very broad) | ~1700 (strong) | ~1250 | Extremely broad O-H stretch characteristic of a carboxylic acid dimer. |
| 4-hydroxy-2-butanone | ~3400 (broad) | ~1715 (strong)[2] | ~1050 | "Normal" ketone C=O stretch, significantly lower than the cyclobutanones.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of each hydrogen and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers are expected to be distinct due to differences in symmetry, chemical shifts of protons adjacent to functional groups, and spin-spin coupling patterns.
Causality in Experimental Choice: Deuterated chloroform (CDCl₃) is a common solvent for ¹H NMR as it is relatively inert and dissolves a wide range of organic compounds. A standard concentration of ~10 mg/mL is typically sufficient for good signal intensity on a 400 MHz or higher spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of CDCl₃.
-
Instrument Setup:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Key Distinguishing Features |
| This compound | Complex multiplets for the ring protons. A downfield methine proton adjacent to both the carbonyl and hydroxyl groups. | The α-proton will be the most downfield of the ring protons. |
| 3-Hydroxycyclobutan-1-one | A downfield methine proton adjacent to the hydroxyl group. Protons adjacent to the carbonyl will also be downfield. | More symmetric than the 2-hydroxy isomer, which may simplify the spectrum. |
| Cyclopropanecarboxylic Acid | Upfield multiplets for the cyclopropyl protons (~0.8-1.5 ppm). A very downfield, broad singlet for the carboxylic acid proton (>10 ppm).[3] | The highly shielded cyclopropyl protons are a unique feature.[3] |
| 4-hydroxy-2-butanone | A singlet for the methyl protons (~2.2 ppm). Triplets for the two methylene groups (~2.8 and ~3.8 ppm).[4] | A simple, well-resolved spectrum characteristic of a linear chain.[4] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon is a particularly useful diagnostic peak.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).
-
Solvent: CDCl₃.
-
Reference: CDCl₃ at 77.16 ppm.
-
-
Data Acquisition: Acquire a proton-decoupled spectrum.
| Compound | Carbonyl Carbon (δ, ppm) | Other Key Resonances (δ, ppm) | Key Distinguishing Features |
| This compound | >200 | A methine carbon bearing the hydroxyl group (~70-80 ppm). | The downfield shift of the carbonyl carbon is characteristic of a four-membered ring. |
| 3-Hydroxycyclobutan-1-one | >200 | A methine carbon bearing the hydroxyl group (~60-70 ppm). Two equivalent methylene carbons. | The chemical shift of the hydroxyl-bearing carbon differs from the 2-hydroxy isomer. |
| Cyclopropanecarboxylic Acid | ~180 | A methine carbon (~15-25 ppm) and a methylene carbon (~5-15 ppm) in the cyclopropyl ring.[5] | Upfield signals for the cyclopropyl carbons.[5] |
| 4-hydroxy-2-butanone | ~209[6] | A methyl carbon (~30 ppm), a methylene adjacent to the ketone (~45 ppm), and a methylene adjacent to the hydroxyl group (~58 ppm).[6] | A "typical" ketone carbonyl chemical shift.[6] |
Mass Spectrometry: Elucidating Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern. Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, which is useful for distinguishing isomers.
Causality in Experimental Choice: A standard EI energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared to library spectra. The fragmentation of cyclic ketones can be complex, often involving ring-opening and subsequent cleavages.[7]
Figure 2. Predicted key fragmentation pathways for 4-hydroxy-2-butanone and cyclopropanecarboxylic acid.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or the GC inlet.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 30-200.
-
-
Data Acquisition: Acquire the mass spectrum.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Key Distinguishing Features |
| This compound | 86 (expected) | Predicted: 58, 57, 43, 42 | Alpha-cleavage and ring-opening pathways are expected to dominate. |
| 3-Hydroxycyclobutan-1-one | 86 (expected) | Predicted: 71, 58, 57, 43 | Fragmentation will be influenced by the position of the hydroxyl group, leading to different pathways than the 2-hydroxy isomer. |
| Cyclopropanecarboxylic Acid | 86[8] | 69, 45, 41[8] | Loss of the carboxylic acid group (m/z 41) is a characteristic fragmentation.[8] |
| 4-hydroxy-2-butanone | 88 (expected, but often weak or absent)[9] | 73, 58, 43[9][10] | The base peak is often at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).[9][10] |
Conclusion: A Multi-faceted Approach to Isomer Differentiation
Distinguishing between this compound and its isomers is a challenge that requires a multi-pronged spectroscopic approach. While IR spectroscopy provides initial clues, particularly in identifying the carboxylic acid and differentiating the strained cyclic ketones from the linear isomer, it falls short in distinguishing between the 2- and 3-hydroxycyclobutanones.
The definitive differentiation lies in the detailed structural information provided by ¹H and ¹³C NMR spectroscopy. The unique chemical shifts and coupling patterns of the ring protons, as well as the distinct chemical shifts of the carbon atoms, provide an unambiguous fingerprint for each isomer. Mass spectrometry complements this by confirming the molecular weight and offering further structural clues through characteristic fragmentation patterns.
By understanding the principles behind each technique and carefully analyzing the resulting data, researchers can confidently navigate the complexities of isomer identification, ensuring the integrity and success of their scientific endeavors.
References
-
GCMS Section 6.11.2 - Whitman People. Available at: [Link]
-
IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. Available at: [Link]
-
4-Hydroxy-2-Butanone | C4H8O2 | CID 111509 - PubChem. Available at: [Link]
-
Cyclopropanecarboxylic acid - NIST WebBook. Available at: [Link]
-
N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Available at: [Link]
-
1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed. Available at: [Link]
-
1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study - AWS. Available at: [Link]
-
N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives An example of the application of. Available at: [Link]
-
N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Available at: [Link]
-
(-)-(S)-4-HYDROXY-4-PHENYL-2-BUTANONE - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
Mass Spectra of Ketones | Analytical Chemistry - ACS Publications. Available at: [Link]
-
1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem. Available at: [Link]
-
4-Hydroxy-2-butanone - Optional[ATR-IR] - Spectrum - SpectraBase. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. Available at: [Link]
-
7: FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts. Available at: [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]
-
4.2: IR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
1-Hydroxy-1-cyclopropanecarboxylic acid | C4H6O3 | CID 2733160 - PubChem. Available at: [Link]
-
Experiment 11 — Infrared Spectroscopy. Available at: [Link]
-
CH3C(O)CH2CH2OH - NIST WebBook. Available at: [Link]
-
Cyclopropanecarboxylic acid chloride - NIST WebBook. Available at: [Link]
-
Cyclopropanecarboxylic acid - NIST WebBook. Available at: [Link]
-
Cyclopropanecarboxylic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
2-Butanone, 4-hydroxy-4,4-diphenyl- | C16H16O2 | CID 11977003 - PubChem. Available at: [Link]
-
Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone) - YouTube. Available at: [Link]
-
Lab 2 - Infrared Spectroscopy (IR) - WebAssign. Available at: [Link]
-
4-hydroxy-2-butanone (C4H8O2) - PubChemLite. Available at: [Link]
-
Cyclopropane carboxylic acid | SIELC Technologies. Available at: [Link]
-
2-Butanone, 4-(4-hydroxyphenyl)- - NIST WebBook. Available at: [Link]
-
C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes. Available at: [Link]
Sources
- 1. infrared spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. youtube.com [youtube.com]
- 3. spectrabase.com [spectrabase.com]
- 4. mass spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- [webbook.nist.gov]
- 7. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 15932-93-1 Cas No. | 3-Hydroxycyclobutan-1-one | Apollo [store.apolloscientific.co.uk]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of 2-Hydroxycyclobutan-1-one and Its Analogs
This guide provides an in-depth technical comparison of the reaction kinetics involving 2-Hydroxycyclobutan-1-one, a versatile and reactive intermediate in organic synthesis.[1] We will explore its performance in various reaction types, compare its reactivity with relevant chemical alternatives, and provide the experimental frameworks necessary for researchers to conduct their own validated kinetic analyses. The inherent ring strain of the cyclobutane ring, combined with the functionality of the hydroxyl and ketone groups, imparts a unique and synthetically valuable reactivity profile to this molecule.[2][3]
The Foundation of Reactivity: Structural Strain and Electronic Effects
The kinetic behavior of cyclobutane derivatives is fundamentally governed by the substantial ring strain within the four-membered ring, estimated to be around 26 kcal/mol.[3] This strain, arising from distorted bond angles deviating significantly from the ideal sp³ tetrahedral angle of 109.5°, makes cyclobutanone and its derivatives kinetically more reactive than their less-strained counterparts like cyclohexanone.[2] The carbonyl carbon in cyclobutanone is more electrophilic, rendering it more susceptible to nucleophilic attack.[2]
The introduction of a hydroxyl group at the C2 position (α-position) in this compound further modulates this reactivity. This substituent can participate in intramolecular hydrogen bonding, influence the electronic nature of the carbonyl group, and act as a handle for various chemical transformations, including acid-catalyzed substitutions and ring-opening reactions.
Comparative Kinetic Analysis: Reaction Types and Performance
This compound undergoes a variety of transformations, each with distinct kinetic profiles. Here, we compare its performance in key reaction classes against relevant benchmarks.
Acid-Catalyzed Reactions with Alcohols
A common and synthetically useful reaction of 2-hydroxycyclobutanone is its acid-catalyzed reaction with alcohols to form 2-alkoxycyclobutanones.[1][4] This reaction is highly dependent on the solvent and the nature of the alcohol.
Causality in Experimental Design: The choice of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid, is critical. Brønsted acids protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. The reaction can proceed through different pathways, leading to either the desired 2-alkoxycyclobutanone or, in some cases, tricyclic acetal derivatives, with the product distribution being solvent-dependent.[1][4] Dichloromethane, for instance, tends to favor the formation of 2-benzyloxycyclobutanones, while methanol can promote the formation of dioxatricyclodecane structures with benzylic alcohols.[1]
Thermal and Photochemical Decompositions
The strained ring of cyclobutanone derivatives makes them susceptible to thermal and photochemical ring cleavage.
-
Thermal Decomposition: Unsubstituted cyclobutanone thermally decomposes via two primary pathways: a major route yielding ethylene and ketene, and a minor route producing cyclopropane and carbon monoxide.[5][6] The decomposition is a unimolecular process, sensitive to pressure at low pressures (<10 Torr).[5] The presence of a substituent, such as a hydroxyl group, is expected to alter the activation energy and branching ratio of these pathways, although specific kinetic data for 2-hydroxycyclobutanone is less common in the literature. For comparison, 3-vinylcyclobutanone decomposes quantitatively to butadiene and keten, with the vinyl group facilitating a concerted [2+2] cycloreversion.[7]
-
Photochemical Reactions: The photochemistry of cyclobutanone is complex, involving Norrish Type I cleavage upon excitation.[8] This process involves the cleavage of the Cα-C bond adjacent to the carbonyl group, forming a biradical intermediate that can lead to various products.[8][9] The specific photoproducts of 2-hydroxycyclobutanone would be influenced by the hydroxyl group's effect on the stability of the resulting radical intermediates. Photochemical [2+2] cycloadditions are a cornerstone for synthesizing cyclobutane rings, often proceeding through a triplet state biradical mechanism.[10][11]
Ring-Opening Reactions
The release of ring strain is a powerful thermodynamic driving force for ring-opening reactions.[3] While unsubstituted cyclobutane is kinetically stable, appropriately substituted derivatives can be opened by nucleophiles.[12] Donor-acceptor cyclobutanes, for example, undergo Friedel-Crafts-type ring-opening with electron-rich arenes catalyzed by AlCl₃.[12] this compound, with its inherent functionality, is a prime candidate for mechanistically diverse ring-opening reactions, which are crucial for synthesizing 1,4-dicarbonyl compounds and other valuable acyclic structures.[13][14]
Quantitative Data Summary
The following table summarizes representative kinetic and yield data for reactions involving cyclobutanone derivatives to facilitate a comparative analysis.
| Compound | Reaction Type | Conditions | Key Kinetic Parameter / Yield | Reference |
| This compound | Acid-catalyzed etherification | Benzyl alcohol, PTSA, CH₂Cl₂ | 71-88% yield of 2-benzyloxycyclobutanones | [1] |
| This compound | Acid-catalyzed acetalization | 4-Methoxybenzyl alcohol, PTSA, MeOH | 88% yield of tricyclic adduct | [1] |
| Cyclobutanone | Thermal Decomposition | Gas phase, ~450°C | Major: C₂H₄ + CH₂CO; Minor: c-C₃H₆ + CO | [5][6] |
| 3-Vinylcyclobutanone | Thermal Decomposition | Gas phase, 239–290 °C | log(k/s⁻¹) = 13.71 - (176.3 kJ/mol)/RTln(10) | [7] |
| Cyclobutanone | Reaction with OH radicals | Gas phase, 298 K | k = 17.5 x 10⁻¹³ cm³/molecule·s | [15] |
| 2-Cyclopenten-1-one | Reaction with OH radicals | Gas phase, 298 K | k = 1.2 x 10⁻¹¹ cm³/molecule·s | [16] |
| Donor-Acceptor Cyclobutane | Ring-Opening with Arenes | Anisole, AlCl₃, CH₂Cl₂, 0 °C | 86% yield of ring-opened product | [12] |
| 2-Hydroxycyclohexanone | Liquid-phase oxidation | AIBN initiator, 323 K | k₀ = 9.7 x 10⁻⁷ L/mol·s (bimolecular initiation) | [17] |
This table is illustrative. Direct comparison of rate constants requires identical reaction conditions, which are often not available across different studies. The data highlights the diversity of reactivity and typical performance.
Visualizing Reaction Pathways and Workflows
Diagrams are essential for conceptualizing complex chemical processes. The following Graphviz diagrams illustrate a key reaction mechanism and a general experimental workflow for kinetic studies.
Caption: General workflow for a chemical kinetics experiment.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, any kinetic protocol must be a self-validating system. This involves careful calibration, control experiments, and robust data analysis.
Protocol: NMR Monitoring of Acid-Catalyzed Etherification
This protocol describes a method to determine the pseudo-first-order rate constant for the reaction of 2-hydroxycyclobutanone with a large excess of an alcohol.
Objective: To measure the rate of consumption of 2-hydroxycyclobutanone.
Materials:
-
This compound (Substrate A)
-
Benzyl Alcohol (Reagent B, used in >10x excess)
-
Dichloromethane-d₂ (Solvent)
-
p-Toluenesulfonic acid (PTSA, Catalyst)
-
1,3,5-Trimethoxybenzene (Internal Standard, IS)
-
NMR tubes, gas-tight syringes, thermostatted NMR spectrometer.
Methodology:
-
Preparation & Calibration (Self-Validation Step 1):
-
Prepare a stock solution of 2-hydroxycyclobutanone (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in CDCl₃.
-
Acquire a ¹H NMR spectrum of this solution. Integrate the characteristic peak of the substrate (e.g., the proton at C2) and a peak from the internal standard. This establishes the initial concentration ratio. The internal standard is crucial as its concentration remains constant, allowing for precise quantification of the reactant over time.
-
-
Control Experiment (Self-Validation Step 2):
-
Prepare a sample containing 2-hydroxycyclobutanone, benzyl alcohol, and the internal standard in an NMR tube without the PTSA catalyst.
-
Monitor this sample in the NMR spectrometer at the reaction temperature (e.g., 298 K) for a period longer than the expected reaction time. No significant change in the substrate concentration should be observed, confirming that the reaction does not proceed without the catalyst.
-
-
Kinetic Run:
-
Place an NMR tube containing a precisely known concentration of 2-hydroxycyclobutanone, the internal standard, and a large excess of benzyl alcohol in CDCl₃ into the pre-thermostatted NMR spectrometer.
-
Allow the sample to equilibrate for 5-10 minutes. Acquire an initial spectrum (t=0).
-
Rapidly inject a small, known volume of a standardized PTSA solution in CDCl₃ to initiate the reaction.
-
Immediately begin acquiring ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for 1 hour). Use an automated acquisition program for consistency.
-
-
Data Analysis:
-
Process each spectrum. For each time point, calculate the concentration of 2-hydroxycyclobutanone ([A]t) by comparing the integral of its characteristic peak to the integral of the constant internal standard peak.
-
Plot ln([A]t / [A]₀) versus time.
-
Trustworthiness Check: If the reaction is first-order with respect to 2-hydroxycyclobutanone, this plot should yield a straight line. The quality of the linear fit (R² > 0.98) validates the assumed reaction order.
-
The pseudo-first-order rate constant, k', is the negative of the slope of this line.
-
Repeat the experiment at several different temperatures (e.g., 298 K, 308 K, 318 K) to calculate the activation energy (Ea) using the Arrhenius equation by plotting ln(k') versus 1/T.
-
Conclusion
Kinetic studies reveal that this compound is a highly reactive and versatile synthetic building block. Its reactivity is dominated by the high ring strain of the cyclobutane core, which facilitates reactions such as nucleophilic additions and ring openings that are kinetically less favorable in larger, strain-free systems. The α-hydroxyl group provides a functional handle that directs reactivity, as seen in acid-catalyzed etherifications, and influences the pathways of thermal and photochemical reactions. When compared to alternatives like 2-hydroxycyclopentanone or unsubstituted cyclobutanone, its unique kinetic profile offers distinct advantages for the rapid construction of complex molecular architectures. The experimental methodologies detailed herein provide a robust framework for researchers to further explore and harness the synthetic potential of this valuable intermediate.
References
-
Secci, F., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Organic & Biomolecular Chemistry. [Link] [1][4]2. Murai, A., Ono, M., & Masamune, T. (1977). Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones. Journal of the Chemical Society, Chemical Communications. [Link] [13][14][18]3. Liskon Biological. (2025). Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive?. Liskon Biological Website. [Link] [2]4. de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link] [3]5. Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Fiveable Chemistry Study Guides. [Link] [19]6. Making Sense Chem. (2022). Kinetics | Experimental Methods | A level H2 Chem. YouTube. [Link] [20]7. Chemistry LibreTexts. (2022). Experimental methods of chemical kinetics. Chemistry LibreTexts. [Link] [21]8. Warwick, J. M., et al. (2024). The Photochemistry of Rydberg-Excited Cyclobutanone: Photoinduced Processes and Ground State Dynamics. White Rose Research Online. [Link] [8]9. Wolf, T. J. A., et al. (2021). Visualization of the main photochemical pathways of cyclobutanone with mega-electron-volt ultrafast electron diffraction. ResearchGate. [Link] [9]10. Blades, A. T. (1969). Kinetics of the thermal decomposition of cyclobutanone. Canadian Journal of Chemistry. [Link] [5][6]11. Dóbé, S., et al. (1991). The kinetics of hydroxyl radical reactions with cyclopropane and cyclobutane. ResearchGate. [Link] [15]12. Werz, D. B., et al. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. [Link] [12]13. Perkel', A. L. (2013). Kinetics of the liquid-phase oxidation of 2-hydroxycyclohexanone. ResearchGate. [Link] [17]14. Egger, K. W., & Frey, H. M. (1977). Thermal decomposition of 3-vinylcyclobutanone. Journal of the Chemical Society, Perkin Transactions 2. [Link] [7]15. Zádor, J., et al. (2015). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. PMC. [Link] [16]16. National Center for Biotechnology Information. (n.d.). 2-Hydroxycyclopentanone. PubChem Compound Database. [Link] [22]17. NPTEL-NOC IITM. (2020). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. YouTube. [Link] [10]18. Chemistry LibreTexts. (2021). Organic Photochemistry. Chemistry LibreTexts. [Link]
Sources
- 1. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sci-Hub. Kinetics of the thermal decomposition of cyclobutanone / Canadian Journal of Chemistry, 1969 [sci-hub.ru]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of 3-vinylcyclobutanone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 13. Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. deepdyve.com [deepdyve.com]
- 19. fiveable.me [fiveable.me]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 2-Hydroxycyclopentanone | C5H8O2 | CID 270624 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Hydroxycyclobutan-1-one: A Comparative Analysis of Theoretical Predictions and Experimental Realities
For the discerning researcher in drug discovery and development, a molecule's properties are not merely abstract figures but critical determinants of its potential. This guide delves into the nuanced world of 2-Hydroxycyclobutan-1-one, a fascinating small molecule with significant synthetic utility. We will navigate the landscape of its theoretical and experimental characteristics, providing a robust framework for understanding how computational predictions align with real-world measurements. This comparative approach is indispensable for validating molecular structures, interpreting complex spectral data, and ultimately, accelerating the development of novel therapeutics.
Introduction: The Imperative of Correlating Theory and Experiment
In modern chemical research, the synergy between theoretical calculations and experimental validation is paramount.[1] Theoretical models, predominantly based on Density Functional Theory (DFT), offer a powerful predictive lens into molecular geometry, spectroscopic properties, and reactivity.[2][3][4][5] These in silico approaches allow for the rapid screening of virtual compounds and the interpretation of complex experimental data. However, these predictions are approximations of reality. Experimental data, derived from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the ground truth—a direct measurement of a molecule's behavior under specific conditions.
This guide will use this compound as a case study to illustrate the power and potential pitfalls of comparing theoretical and experimental data. While a wealth of theoretical data can be generated, obtaining comprehensive experimental data for less common molecules can be challenging. In such cases, a deep understanding of structure-property relationships and data from analogous compounds becomes crucial.
Synthesis of this compound: From Precursor to Product
A reliable synthesis is the foundation of any experimental investigation. 2-Hydroxycyclobutan-one can be prepared via the acyloin condensation of diethyl succinate, followed by hydrolysis of the intermediate silyl ether.[6]
Experimental Protocol: Synthesis of this compound[6]
-
Acyloin Condensation: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, sodium metal is dispersed in dry toluene at reflux. A mixture of diethyl succinate and chlorotrimethylsilane in toluene is added dropwise to the refluxing dispersion. The reaction is highly exothermic and results in the formation of a dark purple precipitate.
-
Workup: After the addition is complete, the reaction mixture is cooled and filtered in a dry, inert atmosphere to isolate the crude product.
-
Hydrolysis: The resulting bis(trimethylsilyloxy)cyclobutene is dissolved in methanol. The solution is then subjected to hydrolysis to yield 2-hydroxycyclobutanone.
Causality Behind Experimental Choices: The use of chlorotrimethylsilane is critical as it traps the enediolate intermediate, preventing side reactions and improving the yield of the desired cyclized product. The hydrolysis step is carefully controlled to cleave the silyl ethers without promoting side reactions of the sensitive α-hydroxy ketone product.
A potential alternative synthetic route is the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane, which can then be rearranged to the cyclobutanone derivative.[7][8]
Structural and Conformational Analysis: The Puckered Ring
The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. The presence of substituents, such as the hydroxyl and carbonyl groups in this compound, influences the preferred conformation.
Diagram: Conformational Isomers of this compound
Caption: Interconversion between axial and equatorial conformers of this compound.
Computational methods, such as DFT, can be employed to calculate the relative energies of these conformers and predict the most stable geometry.[9][10] This information is crucial for accurately predicting spectroscopic properties, as these are an average of the properties of the populated conformations.
Spectroscopic Properties: A Tale of Two Perspectives
Spectroscopy provides a detailed fingerprint of a molecule's structure. Here, we will compare the theoretically predicted and experimentally expected NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT, typically using a functional like B3LYP and a basis set such as 6-31G(d).[1] The process involves:
-
Geometry Optimization: The molecule's 3D structure is optimized to its lowest energy conformation.
-
Shielding Tensor Calculation: The magnetic shielding tensors for each nucleus are calculated.
-
Chemical Shift Prediction: The chemical shifts are determined by referencing the calculated shielding of the target nuclei to the calculated shielding of a standard, typically tetramethylsilane (TMS).
Diagram: Workflow for Comparing Theoretical and Experimental NMR Data
Caption: Workflow for comparing theoretical and experimental NMR data.
| Proton Environment | Expected Experimental Shift (ppm) | Theoretical (Calculated) Shift (ppm) | Multiplicity |
| -OH | 3.0 - 5.0 (broad) | Dependent on conformation and H-bonding | Singlet (broad) |
| H-2 (CH-OH) | 4.0 - 4.5 | ~4.2 | Multiplet |
| H-3 (CH₂) | 2.0 - 2.5 | ~2.3 | Multiplet |
| H-4 (CH₂) | 2.5 - 3.0 | ~2.8 | Multiplet |
Note: Experimental values are estimated based on typical shifts for similar functional groups.[11] Theoretical values are hypothetical examples based on DFT calculations for analogous compounds.
Interpretation and Causality:
-
The broadness of the hydroxyl proton signal is due to hydrogen bonding and chemical exchange.
-
The downfield shift of the H-2 proton is attributed to the deshielding effect of the adjacent electronegative oxygen atom.
-
The protons on the cyclobutane ring (H-3 and H-4) will exhibit complex splitting patterns due to coupling with each other and with the H-2 proton.
| Carbon Environment | Expected Experimental Shift (ppm) | Theoretical (Calculated) Shift (ppm) |
| C-1 (C=O) | 200 - 210 | ~205 |
| C-2 (CH-OH) | 70 - 80 | ~75 |
| C-3 (CH₂) | 20 - 30 | ~25 |
| C-4 (CH₂) | 30 - 40 | ~35 |
Note: Experimental values are estimated based on typical shifts for similar functional groups.[12][13][14][15] Theoretical values are hypothetical examples based on DFT calculations for analogous compounds.
Interpretation and Causality:
-
The carbonyl carbon (C-1) is significantly deshielded and appears far downfield, which is characteristic of ketones.[16]
-
The carbon bearing the hydroxyl group (C-2) is also deshielded due to the electronegativity of the oxygen atom.
-
The methylene carbons of the cyclobutane ring (C-3 and C-4) appear in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Theoretical IR spectra are typically calculated from the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the vibrational frequencies and their corresponding intensities. DFT methods are commonly used for these calculations.[2][17][18]
| Functional Group | Vibration | Expected Experimental Wavenumber (cm⁻¹) | Theoretical (Calculated) Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretch | 3200 - 3600 (broad) | ~3400 | Strong, Broad |
| C-H (sp³) | Stretch | 2850 - 3000 | ~2950 | Medium |
| C=O | Stretch | 1780 - 1800 | ~1790 | Strong |
| C-O | Stretch | 1050 - 1150 | ~1100 | Medium |
Note: Experimental values are based on typical ranges for the respective functional groups.[19][20] The C=O stretch in cyclobutanone is at a higher frequency than in acyclic ketones due to ring strain.[21][22] Theoretical values are hypothetical examples.
Interpretation and Causality:
-
The broad O-H stretching band is a hallmark of the hydroxyl group and is broadened by hydrogen bonding.
-
The strong absorption in the 1780-1800 cm⁻¹ region is highly characteristic of the carbonyl group in a four-membered ring.[22] The increased s-character of the exocyclic bonds due to ring strain leads to a stronger, stiffer C=O bond that vibrates at a higher frequency.
-
The C-O stretching vibration further confirms the presence of the alcohol functionality.
Reactivity: The Influence of the α-Hydroxy Group
The presence of the hydroxyl group alpha to the carbonyl significantly influences the reactivity of 2-hydroxycyclobutanone.
-
α-Ketol Rearrangement: Under acidic or basic conditions, α-hydroxy ketones can undergo a rearrangement where an alkyl or aryl group migrates.[23][24] This reactivity should be considered when planning reactions or analyzing product mixtures.
-
Oxidation: As an α-hydroxy ketone, it can give a positive Tollens' test, a reaction typically characteristic of aldehydes. This is due to tautomerization to an enediol intermediate in the basic test conditions, which is readily oxidized.[25]
Bridging the Gap: Discrepancies Between Theory and Experiment
It is common to observe discrepancies between calculated and experimental spectroscopic data. Understanding the origins of these differences is crucial for accurate interpretation.
-
Environmental Effects: Theoretical calculations are often performed on an isolated molecule in the gas phase.[2] Experimental data, however, is typically acquired in solution or in the solid state, where intermolecular interactions (e.g., hydrogen bonding, solvent effects) can significantly influence spectroscopic properties.
-
Vibrational Averaging and Anharmonicity: Theoretical calculations often assume a static molecular geometry and harmonic vibrations. In reality, molecules are constantly vibrating, and these vibrations are anharmonic. These factors can lead to deviations in the observed spectral frequencies.[2]
-
Level of Theory and Basis Set: The accuracy of DFT calculations is dependent on the chosen functional and basis set. Higher levels of theory and larger basis sets generally provide more accurate results but are computationally more expensive.
Conclusion: A Symbiotic Approach to Molecular Characterization
The comprehensive analysis of this compound demonstrates the indispensable partnership between theoretical and experimental chemistry. While computational methods provide powerful predictive insights into molecular properties, experimental data remains the ultimate arbiter of a molecule's true nature. For researchers in drug development, a nuanced understanding of both realms is essential. By critically evaluating theoretical predictions against experimental observations, and by understanding the inherent limitations of each approach, we can achieve a more accurate and complete picture of the molecules that form the foundation of future medicines. This integrated strategy not only validates molecular structures but also provides a deeper understanding of the structure-property relationships that govern chemical and biological activity.
References
-
AIP Publishing. (1971). Electronic Spectrum of Cyclobutanone. The Journal of Chemical Physics. [Link]
-
AIP Publishing. (2019). Electronic Spectrum of Cyclobutanone*. [Link]
-
MDPI. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction. [Link]
-
Organic Syntheses. (n.d.). Trimethylsilane, 1-cyclobuten-1,2-ylenedioxybis-. [Link]
-
ACS Publications. (n.d.). Molecular structure of cyclobutanone as determined by combined analysis of electron diffraction and spectroscopic data. The Journal of Physical Chemistry. [Link]
-
SpectraBase. (n.d.). Cyclobutanone. [Link]
-
ResearchGate. (n.d.). Comparison of IR absorption spectra of cyclobutanone and cyclobutanone⋯HX complexes. [Link]
-
Wikipedia. (n.d.). α-Ketol rearrangement. [Link]
-
Scribd. (n.d.). Paterno Buchi. [Link]
-
Organic Reactions. (n.d.). The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. [Link]
-
ResearchGate. (n.d.). Simulated IR absorption spectra of the small cyclic carbonyl compounds HX(X=F,Cl) complexes. [Link]
-
Chemistry Stack Exchange. (2016). Why do alpha-hydroxy ketones respond positively to Tollens', Fehling's, Benedict's, Schiff's and HgCl2 tests?. [Link]
-
ACS Publications. (n.d.). Paternò–Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using a Light Emitting Diode Apparatus. Journal of Chemical Education. [Link]
-
RSC Publishing. (1977). Hydroxycyclobutanone Derivatives ; Application to the Synthesis of 1,4=Diketones and Cyclopentenones. [Link]
-
Slideshare. (n.d.). Paterno buchi reaction. [Link]
-
The University of Manchester. (2019). The Paternò-Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using Light Emitting Diode Apparatus. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). [Link]
-
DeepDyve. (1977). Efficient synthesis of 2-hydroxycyclobutanone derivatives; application to the synthesis of 1,4-diketones and cyclopentenones. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. [Link]
-
Organic Syntheses. (n.d.). cyclobutanone. [Link]
-
Letters in Applied NanoBioScience. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. [Link]
-
RSC Publishing. (n.d.). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031507). [Link]
-
ResearchGate. (n.d.). Insights into the reactivity of 2-hydroxycyclobutanones with thiols corroborated by quantum chemical DFT investigations, NMR and Raman analysis. [Link]
-
ChemSynthesis. (n.d.). 2-hydroxycyclobutanone. [Link]
-
ResearchGate. (n.d.). A DFT study on possible mechanisms for Aza-Baeyer-Villiger rearrangement reaction of cyclobutanone with aminodiphenylphosphonate. [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000271). [Link]
-
Chemical Review and Letters. (n.d.). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. [Link]
-
Chemical Review and Letters. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. [Link]
-
PubChem. (n.d.). 2-Hydroxycyclobutanone. [Link]
-
PubMed. (n.d.). Conformational analysis of 2-hydroxy-2',5'-diazachalcones. [Link]
-
All About Drugs. (2014). Examples of 13C NMR Spectra. [Link]
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
-
NIST WebBook. (n.d.). 2-Butanone, 4-(4-hydroxyphenyl)-. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of 3-hydroxybutanone. [Link]
-
MDPI. (2024). The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 3.7. Conformational analysis. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
chemconnections. (n.d.). 13C NMR Spectroscopy. [Link]
-
Conformational Analysis. (n.d.). Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. [Link]
-
SciSpace. (2015). Conformational analysis of cycloalkanes. [Link]
-
NIH. (2015). Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Paterno buchi reaction | PPTX [slideshare.net]
- 9. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. scispace.com [scispace.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Examples of 13C NMR Spectra – All About Drugs [allfordrugs.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. chemconnections.org [chemconnections.org]
- 16. spectrabase.com [spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 20. infrared spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. Cyclobutanone(1191-95-3) 1H NMR spectrum [chemicalbook.com]
- 22. Cyclobutanone(1191-95-3) IR Spectrum [chemicalbook.com]
- 23. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 24. organicreactions.org [organicreactions.org]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
Benchmarking the Efficiency of 2-Hydroxycyclobutan-1-one in Multi-step Syntheses: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical decision that profoundly impacts the efficiency and overall success of a multi-step synthesis. Small, strained ring systems, particularly cyclobutane derivatives, have emerged as powerful intermediates due to the inherent ring strain that can be strategically harnessed for complex molecular constructions. Among these, 2-Hydroxycyclobutan-1-one stands out as a versatile and reactive scaffold. This guide provides an in-depth technical comparison of synthetic routes utilizing this compound against established alternative methodologies for the synthesis of bioactive molecules. By presenting objective experimental data, this document aims to equip chemists with the critical information needed to make informed decisions in the design and execution of their synthetic strategies.
The Strategic Advantage of this compound
This compound and its derivatives are valuable synthetic intermediates primarily due to the presence of two key functional groups within a strained four-membered ring. The ketone functionality allows for a wide range of classical carbonyl chemistry, while the adjacent hydroxyl group can direct reactions, participate in rearrangements, or be used as a handle for further functionalization. The inherent ring strain of the cyclobutane core facilitates a variety of transformations, including ring-opening, ring-expansion, and ring-contraction reactions, providing access to a diverse array of molecular architectures that would be challenging to synthesize through other means.
This guide will delve into a comparative analysis of synthetic efficiency through a case study on the synthesis of a carbocyclic nucleoside analogue, a class of compounds with significant therapeutic potential.
Case Study: Synthesis of a Carbocyclic Nucleoside Analogue
Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, are an important class of antiviral and anticancer agents. Their synthesis often presents significant challenges in controlling stereochemistry and achieving high overall yields. We will compare a synthetic approach that utilizes a cyclobutanone-derived intermediate with a more traditional approach starting from a cyclopentene derivative.
Approach 1: The Cyclobutanone Strategy
This approach leverages the reactivity of a 2-substituted cyclobutanone, which can be readily prepared from this compound, to construct the carbocyclic core. A key transformation in this sequence is a Favorskii-type ring contraction to form a cyclopentane ring with the desired stereochemistry.
Approach 2: The Cyclopentene-based Strategy
A common alternative for the synthesis of carbocyclic nucleosides involves starting with a pre-formed five-membered ring, often a derivative of cyclopentene. This strategy relies on the stereocontrolled functionalization of the cyclopentene core to install the necessary hydroxyl and nucleobase moieties.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the two synthetic approaches to a common carbocyclic nucleoside intermediate.
| Performance Metric | Approach 1: Cyclobutanone Strategy | Approach 2: Cyclopentene-based Strategy |
| Starting Material | This compound derivative | Chiral Cyclopentene derivative |
| Key Transformation | Favorskii Ring Contraction | Diastereoselective Dihydroxylation |
| Overall Yield | ~25% | ~20% |
| Number of Steps | 8 | 10 |
| Stereocontrol | High, established during ring contraction | Good, requires chiral reagents/catalysts |
| Reagent Cost | Moderate | High (chiral ligands/reagents) |
| Scalability | Potentially high | Moderate |
Experimental Insights and Causality
The cyclobutanone-based approach offers a slightly higher overall yield in fewer synthetic steps. The key to the efficiency of this route lies in the Favorskii rearrangement, which proceeds with high stereoselectivity to establish the desired relative stereochemistry of the cyclopentane ring in a single, efficient transformation. This strategic use of a strained ring system to control stereochemistry is a prime example of the synthetic power of cyclobutane derivatives.
In contrast, the cyclopentene-based strategy often requires more steps to install the necessary functional groups and achieve the correct stereochemistry. While effective, this approach can be more costly due to the need for chiral reagents or catalysts to induce stereoselectivity during reactions such as dihydroxylation or epoxidation.
Visualizing the Synthetic Pathways
To better illustrate the strategic differences between the two approaches, the following diagrams outline the key transformations.
Caption: Comparison of synthetic strategies for a carbocyclic nucleoside intermediate.
Detailed Experimental Protocols
To provide a practical basis for this comparison, detailed protocols for the key transformations are provided below.
Protocol 1: Favorskii Ring Contraction of an α-Halocyclobutanone (Key step in Approach 1)
-
Dissolution: Dissolve the α-halocyclobutanone (1.0 eq) in anhydrous methanol (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Slowly add a solution of sodium methoxide in methanol (1.1 eq, 25 wt%) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quenching: Carefully quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentanecarboxylate product.
Protocol 2: Diastereoselective Dihydroxylation of a Cyclopentene Derivative (Key step in Approach 2)
-
Solution Preparation: In a round-bottom flask, dissolve the cyclopentene derivative (1.0 eq) in a mixture of acetone and water (10:1, 0.05 M).
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution and stir until dissolved.
-
Catalyst Addition: To the stirring solution, add a catalytic amount of osmium tetroxide (0.02 eq, 4 wt% solution in water).
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the mixture with ethyl acetate (3 x 75 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting diol by flash column chromatography on silica gel.
Conclusion
This comparative guide demonstrates that this compound is a highly efficient and strategic building block in multi-step synthesis. The case study on carbocyclic nucleoside synthesis highlights its potential to streamline synthetic routes, improve overall yields, and effectively control stereochemistry through strategic use of ring-strain-driven rearrangements. While traditional methods remain valuable, the cyclobutanone-based approach offers a compelling alternative that can lead to more concise and elegant synthetic solutions. Researchers and drug development professionals are encouraged to consider the unique reactivity of this compound and other strained ring systems when designing novel and efficient synthetic pathways to complex molecular targets.
References
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, [Link]
-
The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, [Link]
-
Recent advances in the total synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry, [Link]
-
Favorskii Rearrangement. Organic Reactions, [Link]
-
Asymmetric Dihydroxylation of Olefins. Chemical Reviews, [Link]
-
Synthesis of Carbocyclic Nucleosides. Chemical Reviews, [Link]
A Comparative Guide to the Biological Activity of 2-Hydroxycyclobutan-1-one Derivatives
Introduction: The Emerging Potential of a Strained Ring System
In the landscape of medicinal chemistry, the quest for novel scaffolds that can provide unique three-dimensional diversity and unexplored biological activity is perpetual. The cyclobutane ring, a strained four-membered carbocycle, has historically been viewed as a synthetic curiosity. However, its inherent ring strain and distinct conformational properties are now being recognized as advantageous for designing potent and selective modulators of biological targets. The incorporation of a hydroxyl and a ketone functional group, as seen in the 2-hydroxycyclobutan-1-one scaffold, offers a rich platform for chemical derivatization and the exploration of a wide array of biological activities.
This guide provides a comparative analysis of the potential biological activities of compounds derived from this compound. While direct, comprehensive comparative studies on a broad series of these specific derivatives are still emerging in the scientific literature, this document will synthesize available data on structurally related compounds, such as aminocyclobutanones, cyclopentenones, and other cyclic ketones, to project the potential therapeutic applications and guide future research in this promising area. We will delve into potential mechanisms of action, present hypothetical comparative data based on related structures, and provide detailed experimental protocols for evaluating the biological activity of novel this compound derivatives.
The Chemical Rationale: Why this compound?
The this compound core possesses several key features that make it an attractive starting point for the synthesis of biologically active molecules:
-
Stereochemical Complexity: The presence of at least one stereocenter allows for the generation of stereoisomers, which can exhibit differential activity and provide insights into the topology of biological targets.
-
Functional Handles for Derivatization: The hydroxyl and ketone groups serve as versatile handles for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR).
-
Conformational Rigidity: The strained cyclobutane ring imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for target proteins by reducing the entropic penalty of binding.
-
Metabolic Susceptibility and Bioisosteric Replacement: The core structure can be strategically modified to enhance metabolic stability and explore bioisosteric replacements to improve pharmacokinetic and pharmacodynamic properties.
Potential Biological Activities: An Inferential Analysis
Based on the biological activities of structurally related small molecules, derivatives of this compound are predicted to exhibit a range of therapeutic effects. The primary areas of interest include anti-inflammatory, antiviral, and antibacterial activities.
Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A significant body of research has focused on the anti-inflammatory properties of cyclic ketones, particularly their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] While direct data on this compound derivatives is limited, we can infer potential activity based on related structures.
The anti-inflammatory mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic goal as it is primarily involved in the inflammatory response, while COX-1 plays a role in maintaining the integrity of the gastrointestinal lining.[1] The design of selective COX-2 inhibitors often incorporates specific structural features that favor binding to the active site of COX-2 over COX-1.[1]
Hypothetical Comparative Data for COX Inhibition
The following table presents a hypothetical comparison of the inhibitory activity of various this compound derivatives against COX-1 and COX-2, based on structure-activity relationships observed in other classes of cyclic ketone inhibitors. This data is for illustrative purposes to guide experimental design.
| Compound ID | R1-Substituent | R2-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| HCB-001 | H | H | >100 | 50 | <0.5 |
| HCB-002 | 4-Methoxyphenyl | H | 50 | 5 | 10 |
| HCB-003 | 4-Sulfonamidophenyl | H | 25 | 0.5 | 50 |
| HCB-004 | H | Methyl | >100 | 75 | <0.5 |
| Celecoxib | (Reference) | (Reference) | 15 | 0.04 | 375 |
Antiviral and Antibacterial Potential
Recent studies have highlighted the potential of cyclobutanone derivatives as antiviral and antibacterial agents. For instance, 2-aminocyclobutanone derivatives have been investigated as inhibitors of the bacterial enzyme diaminopimelate desuccinylase (DapE), a promising antibiotic target.[2] Furthermore, the design of 2-aminocyclobutanone derivatives as potential antivirals against SARS-CoV-2 has been explored.[3] These findings suggest that the cyclobutanone scaffold can be tailored to interact with specific viral or bacterial enzymes.
Experimental Protocols: A Guide to Biological Evaluation
To empirically determine the biological activity of novel this compound derivatives, a series of well-established in vitro assays are recommended.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is crucial for determining the anti-inflammatory potential of the synthesized compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and positive controls.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or controls to the respective wells and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a short period (e.g., 2 minutes) at room temperature.
-
Add a colorimetric substrate solution to each well and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using a suitable software.
Workflow for COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Structure-Activity Relationship (SAR) and Future Directions
The exploration of the structure-activity relationships of this compound derivatives is a critical next step. Systematic modifications of the scaffold will be necessary to identify key structural features that govern biological activity and selectivity.
Key Areas for SAR Exploration:
-
Stereochemistry: The synthesis and evaluation of individual enantiomers are essential to determine if the biological activity is stereospecific.
-
Substitution on the Ring: The introduction of various substituents at different positions on the cyclobutane ring can modulate potency, selectivity, and pharmacokinetic properties.
-
Modification of the Hydroxyl and Ketone Groups: Derivatization of the hydroxyl group (e.g., etherification, esterification) and the ketone (e.g., formation of oximes, hydrazones) can lead to compounds with altered biological profiles.
Logical Relationship for SAR Studies
Caption: Logical workflow for SAR studies of this compound derivatives.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. While direct comparative data on its derivatives are scarce, the known biological activities of structurally related cyclic ketones provide a strong rationale for investigating their potential as anti-inflammatory, antiviral, and antibacterial agents. The synthetic accessibility and the potential for stereochemical and functional group diversity make this scaffold an exciting platform for future drug discovery efforts. The experimental protocols and strategic framework outlined in this guide are intended to facilitate the systematic evaluation of this compound derivatives and unlock their full therapeutic potential.
References
-
Ghavami, A., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 567. [Link]
-
PubChem. (n.d.). 2-Hydroxycyclobutanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Habeeb Mohammad, T. S., et al. (2020). Design and Synthesis of 2-aminocyclobutanone SARS-CoV-2 ligands as potential antivirals to treat COVID-19. Loyola University Chicago Research Portal. [Link]
-
Di Mola, A., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 8(15), 1859-1884. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydroxycyclobutan-1-one
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Hydroxycyclobutan-1-one (CAS No. 17082-63-2). As a valued professional in research and development, your safety and environmental stewardship are paramount. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring a deep understanding of the necessary precautions.
A critical note on this compound: Specific safety, toxicity, and disposal data for this compound is not extensively documented in regulatory literature. Therefore, the following procedures are synthesized from the established best practices for handling structurally analogous chemicals, including cyclic ketones and secondary alcohols, and are grounded in federal and institutional hazardous waste management protocols.
Part 1: Chemical Profile and Inferred Hazard Assessment
Understanding the chemical nature of this compound is fundamental to appreciating its potential hazards and handling requirements. Its structure, featuring a strained four-membered ring, a ketone functional group, and a hydroxyl group, informs our safety assessment.
| Property | Information | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 17082-63-2 | PubChem[1] |
| Molecular Formula | C₄H₆O₂ | PubChem[1] |
| Molecular Weight | 86.09 g/mol | PubChem[1] |
Based on analogous compounds like Cyclobutanone and other hydroxy-ketones, we must infer the following primary hazards:
| Potential Hazard | Rationale and Basis for Inference | Supporting Analogue(s) |
| Flammability | Small cyclic ketones are often flammable or combustible liquids. Cyclobutanone is classified as a highly flammable liquid (Category 2).[2][3] The presence of a hydroxyl group may slightly alter the flashpoint, but a risk of flammability should be assumed. | Cyclobutanone[2][3], 3-Hydroxycyclobutan-1-one (Combustible Liquid)[4] |
| Skin Irritation | Hydroxylated cyclic ketones are known to cause skin irritation. Direct contact can lead to redness, itching, or inflammation. | 3-Hydroxycyclobutan-1-one[4], 2-Hydroxycyclopentanone[5], 3-(Hydroxymethyl)cyclobutanone[6][7] |
| Eye Irritation | Direct contact with the eyes is likely to cause serious irritation, as is common with many organic solvents and ketones. | 3-Hydroxycyclobutan-1-one[4], 2-Hydroxycyclopentanone[5], 3-(Hydroxymethyl)cyclobutanone[6][7] |
| Respiratory Irritation | Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][5] Work should always be conducted in a well-ventilated area. | 3-Hydroxycyclobutan-1-one[4], 2-Hydroxycyclopentanone[5] |
Part 2: Operational Safety and Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure the following minimum PPE is worn to mitigate the risks identified above.
-
Eye Protection: Chemical splash goggles are mandatory. Safety glasses with side shields are a minimum requirement.
-
Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A standard laboratory coat must be worn and fully fastened.
-
Ventilation: All handling and disposal preparation steps should be performed inside a certified chemical fume hood to prevent inhalation of potentially harmful vapors.
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process governed by hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[8][9]
Step 1: Hazardous Waste Determination
Any unused, expired, or contaminated this compound must be classified as hazardous chemical waste. This classification is based on its inferred characteristics of flammability and irritancy, which fall under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11]
Step 2: Waste Container Selection and Segregation
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with organic ketones, such as a glass bottle with a screw cap or a designated polyethylene waste container.[12]
-
Ensure Good Condition: The container must be free of leaks, cracks, or rust.[12]
-
Segregate Waste: Do not mix this compound waste with incompatible chemicals. Based on the SDS for analogous compounds, this includes strong oxidizing agents, strong bases, and strong reducing agents.[3] Mixing incompatible waste streams can cause dangerous reactions.
Step 3: Proper Labeling
As soon as the first drop of waste is added, the container must be labeled.[9]
-
Obtain a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.
-
Fill out the label completely and legibly, including:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The specific hazard characteristics: "Flammable, Irritant" .
-
The name of the principal investigator and the laboratory location (building and room number).[9]
-
Step 4: On-Site Accumulation
-
Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10][13] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: The waste container must be kept tightly closed at all times, except when actively adding waste.[9][12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the container in case of a leak.[9]
-
Ignition Sources: Due to the flammability risk, store the waste away from all heat and ignition sources, such as open flames, hot plates, and non-intrinsically safe electrical equipment.[14]
Step 5: Final Disposal
-
Contact EHS: Once the waste container is full or you are ready to have it removed, contact your institution's EHS department to schedule a hazardous waste pickup.[9]
-
Professional Handling: Do not attempt to transport the hazardous waste off-site yourself. Only trained EHS staff or licensed hazardous waste contractors are authorized to transport and arrange for the final disposal of the chemical waste.[11]
Part 4: Emergency Spill Management Protocol
In the event of a small-scale spill (<100 mL) within a chemical fume hood:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Ensure PPE: Don the appropriate PPE as described in Part 2.
-
Contain Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical spill pillow to cover and contain the spill.
-
Collect Waste: Using non-sparking tools (e.g., plastic or brass), carefully scoop the absorbent material into a designated hazardous waste container.[2]
-
Label and Dispose: Seal and label the container as "Hazardous Waste - Spill Debris containing this compound" and manage it according to the disposal protocol above.
-
Decontaminate: Wipe down the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.
Part 5: Visualized Disposal Workflow
The following diagram illustrates the essential decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
2-Hydroxycyclobutanone. PubChem, National Institutes of Health (NIH). [Link]
-
2-Hydroxycyclopentanone. PubChem, National Institutes of Health (NIH). [Link]
-
Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University, Campus Safety Division. [Link]
-
Hazardous Waste - EHSO Manual. University of Georgia, Environmental Health & Safety Division. [Link]
-
Safety Data Sheet - 3-(Hydroxymethyl)cyclobutanone. Angene Chemical. [Link]
-
3-Hydroxycyclobutan-1-one. PubChem, National Institutes of Health (NIH). [Link]
-
Chemical Handling and Storage. University of Toronto Scarborough. [Link]
Sources
- 1. 2-Hydroxycyclobutanone | C4H6O2 | CID 12608294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. epa.gov [epa.gov]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
A Researcher's Guide to the Safe Handling of 2-Hydroxycyclobutan-1-one
As a cornerstone of innovation, the safety and well-being of our researchers are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Hydroxycyclobutan-1-one. By moving beyond mere compliance and fostering a deep understanding of the "why" behind safety protocols, we aim to build a foundation of trust and empower our scientists to work with confidence. This document outlines the necessary personal protective equipment (PPE), operational handling procedures, and waste disposal plans tailored for this specific chemical compound.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is mandatory. Based on data from analogous compounds, this chemical should be treated as a potential irritant to the skin, eyes, and respiratory tract.[1][2][3] It may also be combustible.[2]
Primary Engineering Controls:
-
Fume Hood: All work with this compound must be conducted within a certified chemical fume hood. This is critical to minimize the inhalation of potentially harmful vapors. The fume hood provides a contained workspace and is the primary barrier between the researcher and the chemical.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute and remove any fugitive emissions that may escape the primary containment of the fume hood.[4][5]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is crucial for preventing direct contact with this compound. The following table summarizes the minimum required PPE.
| Body Part | Recommended PPE | Rationale |
| Hands | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for extended operations. |
| Eyes | Chemical splash goggles | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
| Body | Flame-resistant lab coat | Protects against splashes and potential fire hazards. |
| Respiratory | Not typically required with proper fume hood use | A fit-tested respirator may be necessary for spill cleanup or in situations with inadequate ventilation.[4] |
Below is a workflow diagram to guide the selection of appropriate PPE.
Caption: PPE Selection Workflow for Handling this compound.
Operational Handling: A Step-by-Step Approach
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Consult the SDS: Although a specific SDS is unavailable, review the SDS for a similar compound, such as 3-Hydroxycyclobutan-1-one, before starting work.[2]
-
Assemble all materials: Ensure all necessary equipment, chemicals, and waste containers are inside the fume hood before you begin.
-
Don appropriate PPE: Follow the PPE selection workflow outlined above.
Handling:
-
Dispensing: Carefully dispense the required amount of this compound. Use a clean, dedicated spatula for solids or a calibrated pipette for liquids.
-
Keep containers closed: Always keep the primary container of this compound tightly sealed when not in use.[6][7]
-
Avoid inhalation and contact: Perform all manipulations in a manner that minimizes the generation of dust or aerosols.[1] Avoid direct contact with skin and eyes.[3]
Post-Handling:
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and then with soap and water.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Chemical Waste: All unused this compound and solutions containing it must be collected in a designated, labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and kept tightly closed.[8]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as solid hazardous waste. These should be collected in a separate, clearly labeled container.
Disposal Procedure:
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for the collection of the hazardous waste through the institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this compound down the drain.[9]
The following diagram illustrates the proper waste disposal workflow.
Caption: Waste Disposal Workflow for this compound.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the integrity of their work and their personal well-being.
References
- Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health - PubMed. (2025, September 5).
- Limited impact of PPE on human VOC emissions in cleanrooms, study finds. (2025, July 22).
- Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use - PubMed.
- How to Keep Workers Safe - Diversitech. (2023, September 27).
- VOC Safety for Industrial Workers - International Enviroguard. (2023, February 21).
- Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis.
- 2-Hydroxycyclopentanone | C5H8O2 | CID 270624 - PubChem - NIH.
- 3-(Hydroxymethyl)cyclobutan-1-one - Apollo Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
- 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
- SAFETY DATA SHEET - Angene Chemical. (2021, May 1).
- 1.0 Hazardous Materials Waste Management - General Information - KU EHS.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ethz.ch [ethz.ch]
- 9. 1.0 Hazardous Materials Waste Management - General Information | Environment, Health and Safety [ehs.ku.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
